Pyridoxine Hydrochloride
描述
属性
IUPAC Name |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFQODAHGAHPFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65-23-6 (Parent) | |
| Record name | Pyridoxine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1040792 | |
| Record name | Pyridoxine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Colorless or white solid; [HSDB] White powder; [Sigma-Aldrich MSDS] | |
| Record name | 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridoxine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17042 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Sublimes | |
| Record name | PYRIDOXINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
1 g dissolves in about 4.5 ml water, 90 ml alcohol; sol in propylene glycol; sparingly sol in acetone; insol in ether, chloroform, Soluble in alc, acetone; slightly soluble in other organic solvents., In water, 2.2X10+5 mg/l, temp not specified. | |
| Record name | PYRIDOXINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000006 [mmHg] | |
| Record name | Pyridoxine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17042 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Platelets or thick, birefringent rods from alcohol + acetone, PLATES FROM ALCOHOL, ACETONE, COLORLESS OR WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER, White to practically white crystals or crystalline powder., Colorless-white platelets | |
CAS No. |
58-56-0, 12001-77-3 | |
| Record name | Pyridoxine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridoxine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vitamin B6, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012001773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRIDOXINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridoxine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridoxine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDOXINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68Y4CF58BV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PYRIDOXINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pyridoxine hydrochloride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207 °C | |
| Record name | PYRIDOXINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Pyridoxine hydrochloride melting point and thermal stability
An In-depth Technical Guide to the Melting Point and Thermal Stability of Pyridoxine Hydrochloride
Executive Summary
This compound, the most common salt form of Vitamin B6, is a critical component in pharmaceutical formulations and nutritional supplements.[1] Its physical and chemical stability are paramount to ensuring product quality, efficacy, and safety. This technical guide provides an in-depth analysis of two key physicochemical properties: melting point and thermal stability. We will explore the theoretical underpinnings, present data from official pharmacopeial standards, and detail advanced analytical methodologies such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This document is designed for researchers, scientists, and drug development professionals, offering not only standardized data but also the causality behind experimental choices and field-proven protocols to ensure robust and reliable characterization of this essential vitamin.
The Critical Role of Physicochemical Characterization
This compound is essential for numerous metabolic functions, including amino acid metabolism and neurotransmitter synthesis.[1] In pharmaceutical manufacturing, its stability directly impacts the shelf-life and therapeutic efficacy of the final drug product. An accurate understanding of its melting point serves as a primary indicator of purity, while a thorough thermal stability profile is crucial for developing robust manufacturing processes (e.g., drying, milling, heat sterilization) and defining appropriate storage conditions.[2][3] Instability can lead to degradation, loss of potency, and the formation of potentially harmful byproducts.[4][5]
Melting Point Determination: A Key Purity Indicator
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this occurs over a very narrow temperature range. The presence of impurities typically depresses and broadens this range. Therefore, melting point determination is a fundamental quality control test.
Official Pharmacopoeial Standards
Multiple international pharmacopoeias specify the melting point for this compound, often noting that it decomposes upon melting. These standards provide a benchmark for quality assessment.
| Pharmacopoeia | Specified Melting Point (°C) | Source |
| European Pharmacopoeia (Ph. Eur.) | ~205 °C (with decomposition) | [6][7][8] |
| British Pharmacopoeia (BP) | ~205 °C (with decomposition) | [6] |
| Japanese Pharmacopoeia (JP) | ~206 °C (with decomposition) | [6] |
| Various Literature/Suppliers | 202 - 215 °C | [3][4][9][10][11] |
Advanced Thermal Analysis: Differential Scanning Calorimetry (DSC)
While traditional capillary methods are useful, Differential Scanning Calorimetry (DSC) provides far more detailed and quantitative information. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For this compound, a DSC thermogram shows a sharp endothermic peak corresponding to its melting transition. The onset temperature of this peak is typically reported as the melting point.
A study utilizing DSC found a sharp endothermic peak for this compound at approximately 215°C, confirming its crystalline nature.[12] This technique is invaluable for detecting polymorphic transformations or interactions with excipients in a formulation, which might not be evident from visual melting point observation alone.
Protocol: Melting Point Determination by DSC
This protocol describes a self-validating system for the accurate determination of the melting point of this compound.
Objective: To determine the melting point (onset and peak temperature) and enthalpy of fusion (ΔHfus) of a this compound sample.
Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., DSC Q200, TA Instruments).
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a standard aluminum DSC pan.
-
Rationale: A small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and more accurate results.
-
-
Pan Sealing: Hermetically seal the pan using a sample press. This prevents any loss of mass due to sublimation or decomposition prior to melting.
-
Rationale: Since this compound can decompose upon melting, a sealed pan ensures that the measured thermal event is primarily due to fusion.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Rationale: An inert atmosphere prevents thermo-oxidative degradation, ensuring that the observed thermal events are inherent to the material itself.[13][14]
-
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min.
-
Rationale: A 10°C/min heating rate is a standard condition that provides a good balance between resolution and sensitivity.
-
-
Data Analysis:
-
Record the heat flow versus temperature curve (thermogram).
-
Determine the onset temperature of the endothermic melting peak. This is the extrapolated beginning of the melting process and is typically reported as the melting point.
-
Determine the peak temperature, which represents the point of maximum heat absorption.
-
Calculate the area under the peak to determine the enthalpy of fusion (ΔHfus) in J/g.
-
Visualization: DSC Experimental Workflow
Caption: Workflow for Melting Point Determination by DSC.
Thermal Stability and Decomposition Profile
Understanding how a substance behaves at elevated temperatures is crucial for predicting its long-term stability and ensuring safety during processing.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is the primary technique for assessing thermal stability. It continuously measures the mass of a sample as it is heated in a controlled atmosphere. The resulting TGA curve plots mass loss versus temperature, revealing the temperatures at which decomposition occurs.
Studies have shown that this compound undergoes thermal degradation in distinct steps.[2] The onset temperature of mass loss is a critical parameter indicating the beginning of decomposition. Literature suggests that this compound is stable below 150°C.[2]
Decomposition Kinetics and Pathway
The thermal decomposition of this compound is a complex process. When heated, it can emit toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl).[4][5][15] The decomposition kinetics, including the activation energy (Ea), can be determined from TGA data. The activation energy represents the minimum energy required to initiate the decomposition reaction.
One study found the activation energy for pyridoxine decomposition to be 28.3 kcal/mol in a nitrogen atmosphere at 5% decomposition.[13][14] The decomposition mechanism and stability can be influenced by the atmosphere; some research indicates a more complex thermo-oxidative process occurs in the presence of air compared to an inert nitrogen atmosphere.[13][14] Evolved gas analysis has identified pyridoxal and o-quinone methide as potential degradation products during solid-phase decomposition.[13][16]
Protocol: Thermal Stability Assessment by TGA
This protocol provides a robust framework for evaluating the thermal stability of this compound.
Objective: To determine the onset temperature of decomposition and characterize the thermal degradation profile of this compound.
Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., TGA Q50, TA Instruments).
Methodology:
-
Instrument Preparation: Tare the TGA balance to ensure accurate mass measurement.
-
Sample Preparation: Place 5-10 mg of this compound powder into a platinum or ceramic TGA pan.
-
Rationale: This sample size is sufficient to yield a clear mass loss signal while minimizing heat transfer issues. Platinum pans are used for their inertness at high temperatures.
-
-
Instrument Setup:
-
Load the sample pan onto the TGA balance mechanism.
-
Purge the furnace with an inert gas (e.g., nitrogen) or air at a defined flow rate (e.g., 60 mL/min).
-
Rationale: The choice of purge gas is critical. Nitrogen is used to study inherent thermal stability, while air is used to assess oxidative stability. Comparing results from both atmospheres provides a comprehensive stability profile.[13]
-
-
Thermal Program:
-
Equilibrate the furnace at 30°C.
-
Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.
-
Rationale: A heating rate of 10°C/min is standard for screening thermal stability and allows for comparison with DSC data. The temperature range should extend well beyond the melting point to capture all major decomposition events.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature (TGA curve).
-
Plot the derivative of the TGA curve (DTG curve), which shows the rate of mass loss and helps to distinguish overlapping decomposition steps.
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs (T5%).
-
Visualization: TGA Experimental Workflow
Caption: Workflow for Thermal Stability Assessment by TGA.
Visualization: Thermal Decomposition Concept
Caption: Conceptual overview of pyridoxine HCl thermal decomposition.
Factors Influencing Thermal Properties
The thermal characteristics of this compound are not absolute but can be influenced by several factors.
-
Purity and Polymorphism: The presence of impurities will lower and broaden the melting range. Furthermore, this compound may exist in different crystalline forms (polymorphs), which can have distinct melting points and stability profiles.[17]
-
Environmental Factors:
-
Light: this compound is known to be sensitive to light, and prolonged exposure can induce degradation even at ambient temperatures.[4][8][18] Therefore, it should be stored in light-resistant containers.
-
Humidity: As a water-soluble salt, this compound is susceptible to moisture. High humidity can lead to deliquescence (the process of absorbing moisture from the air to form a solution), which can significantly accelerate chemical degradation.[19]
-
Conclusion
The melting point and thermal stability of this compound are critical quality attributes that dictate its handling, formulation, and storage. Official compendia establish a melting point around 205-206°C with decomposition.[6][7] Advanced analytical techniques like DSC and TGA provide a much deeper, quantitative understanding of its thermal behavior. DSC confirms a sharp melting endotherm indicative of a crystalline material, while TGA reveals an onset of significant decomposition above 150°C, proceeding through a complex pathway that is sensitive to the surrounding atmosphere.[2][13] For drug development professionals, a thorough characterization using the protocols outlined in this guide is essential for ensuring the development of a safe, stable, and effective pharmaceutical product.
References
- 1. ijsdr.org [ijsdr.org]
- 2. researchgate.net [researchgate.net]
- 3. journalwjarr.com [journalwjarr.com]
- 4. This compound CAS#: 58-56-0 [m.chemicalbook.com]
- 5. This compound | C8H12ClNO3 | CID 6019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. himedialabs.com [himedialabs.com]
- 7. uspbpep.com [uspbpep.com]
- 8. This compound or Vitamin B6 Manufacturers, with SDS [mubychem.com]
- 9. 58-56-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. This compound - LKT Labs [lktlabs.com]
- 11. oxfordlabchem.com [oxfordlabchem.com]
- 12. medicalresearchjournal.org [medicalresearchjournal.org]
- 13. researchgate.net [researchgate.net]
- 14. Study of the Thermal Stability Properties of Pyridoxine Using Thermogravimetric Analysis | Semantic Scholar [semanticscholar.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. fishersci.com [fishersci.com]
- 19. pubs.acs.org [pubs.acs.org]
From Inactive Precursor to Essential Cofactor: A Technical Guide to the Metabolic Activation of Pyridoxine to Pyridoxal-5'-Phosphate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin B6, a designation for a group of six interconvertible vitamers, is a critical water-soluble nutrient essential for a vast array of metabolic processes.[1] The biological activity of vitamin B6 is almost entirely dependent on its conversion to the active coenzyme form, pyridoxal-5'-phosphate (PLP).[1][2][3] PLP serves as a crucial cofactor for over 140 distinct enzymatic reactions, representing approximately 4% of all classified catalytic activities, primarily centered around amino acid, carbohydrate, and lipid metabolism.[2][4][5] This guide provides a detailed technical examination of the metabolic pathway that transforms pyridoxine hydrochloride, a common supplemental form of vitamin B6, into the biologically indispensable PLP. We will dissect the enzymatic machinery, regulatory mechanisms, key influencing factors, and the state-of-the-art methodologies employed to study this vital metabolic route. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of vitamin B6 homeostasis.
The Biochemical Core: The Salvage Pathway
Animals cannot synthesize the vitamin B6 pyridine ring de novo and are therefore reliant on dietary intake and a highly efficient "salvage pathway" to convert various B6 vitamers into the active PLP coenzyme.[2] When this compound is ingested, it is absorbed in the jejunum via passive diffusion after being hydrolyzed from any phosphorylated or glycosylated forms present in food.[6] Once inside the cell, primarily in the liver, pyridoxine (PN) enters a two-step enzymatic conversion process to become PLP.[2][7]
Step 1: Phosphorylation by Pyridoxal Kinase (PDXK)
The initial and committing step in the activation of pyridoxine is its phosphorylation. This reaction is catalyzed by the cytosolic enzyme Pyridoxal Kinase (PDXK).[8][9]
-
Reaction: Pyridoxine (PN) + ATP → Pyridoxine-5'-Phosphate (PNP) + ADP
-
Enzyme: Pyridoxal Kinase (PDXK, EC 2.7.1.35)
-
Mechanism: PDXK facilitates the transfer of the terminal (gamma) phosphate group from an ATP molecule to the 5'-hydroxymethyl group of pyridoxine.[10][11] This act of phosphorylation effectively "traps" the vitamer within the cell, preventing its diffusion back out of the cell membrane.[12] PDXK is not exclusive to pyridoxine; it can also phosphorylate pyridoxal (PL) and pyridoxamine (PM) to their respective 5'-phosphate forms.[8][10]
Step 2: Oxidation by Pyridoxine-5'-Phosphate Oxidase (PNPO)
The second and rate-limiting step in the pathway is the oxidation of the newly formed PNP to PLP. This critical conversion is catalyzed by Pyridoxine-5'-Phosphate Oxidase (PNPO).[13]
-
Reaction: Pyridoxine-5'-Phosphate (PNP) + O₂ → Pyridoxal-5'-Phosphate (PLP) + H₂O₂
-
Enzyme: Pyridoxine-5'-Phosphate Oxidase (PNPO, EC 1.4.3.5)
-
Mechanism: PNPO is a homodimeric flavoprotein that utilizes a tightly bound Flavin Mononucleotide (FMN) as a cofactor.[5][13][14] The enzyme catalyzes the oxidation of the 4'-alcohol group of PNP to an aldehyde, thereby forming PLP.[15] During this reaction, a hydride is transferred from the substrate to FMN, which is subsequently re-oxidized by molecular oxygen, producing hydrogen peroxide.[5][15] This enzyme can also convert Pyridoxamine-5'-Phosphate (PMP) to PLP.[5][13]
The central role of these two enzymes forms the backbone of PLP synthesis from dietary pyridoxine.
Critical Regulatory and Influencing Factors
The efficiency of the pyridoxine-to-PLP conversion is not constant but is modulated by several physiological and genetic factors. Understanding these is paramount for both research and clinical applications.
The Riboflavin Dependency
A crucial, and often overlooked, aspect of vitamin B6 metabolism is its direct dependence on vitamin B2 (riboflavin).[16] The rate-limiting enzyme, PNPO, requires FMN as an essential cofactor for its catalytic activity.[13][17] FMN is synthesized from riboflavin.[18]
Causality: A deficiency in riboflavin leads to reduced FMN availability. This, in turn, impairs PNPO activity, creating a bottleneck in the conversion of PNP to PLP.[16] Consequently, an individual with adequate pyridoxine intake but who is deficient in riboflavin can present with the functional hallmarks of vitamin B6 deficiency.[16][17] This metabolic inter-dependency underscores the importance of assessing the status of multiple B-vitamins in clinical and research settings.
Genetic Determinants and Inborn Errors
Genetic integrity of the PDXK and PNPO genes is essential for B6 homeostasis. Mutations in these genes can lead to rare but severe inborn errors of metabolism.
-
PNPO Deficiency: Autosomal recessive mutations in the PNPO gene cause PNPO deficiency, a condition that often manifests as severe neonatal epileptic encephalopathy.[19][20] The seizures are typically resistant to standard anticonvulsants and even to pyridoxine administration, as the metabolic block prevents its conversion to active PLP.[21][22] These patients may respond to direct supplementation with PLP.[20][21]
-
PDXK Mutations: Similarly, mutations in the PDXK gene have been identified in cases of polyneuropathy and are associated with type 2 diabetes.[23]
The Pyridoxine Paradox: Inhibition and Toxicity
While pyridoxine is the precursor, at high concentrations it can paradoxically act as a competitive inhibitor of PLP-dependent enzymes.[2][24] The inactive pyridoxine molecule can compete with the active PLP cofactor for the binding site on various enzymes, thereby inhibiting their function. This phenomenon may explain why supplementation with very high doses of pyridoxine can lead to symptoms, such as sensory neuropathy, that are surprisingly similar to those of vitamin B6 deficiency.[19][24][25] This highlights a critical consideration for dosage and the choice of vitamer in supplementation strategies.
Experimental Methodologies for Pathway Elucidation
Accurate assessment of the vitamin B6 metabolic pathway requires robust and validated analytical methods. The following protocols provide a framework for quantifying key vitamers and assessing enzyme function.
Quantification of B6 Vitamers by HPLC
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is the gold standard for the simultaneous measurement of multiple B6 vitamers in biological matrices.
Protocol: HPLC Analysis of Plasma B6 Vitamers
-
Sample Collection & Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Immediately place on ice and centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Protect from light at all stages.
-
To 200 µL of plasma, add 200 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microfuge tube for analysis.
-
-
Chromatographic Separation:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1 M Sodium phosphate buffer, 8 mM heptanesulfonic acid (as ion-pairing agent), pH 2.2.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% to 25% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Detection:
-
Detector: Fluorescence Detector.
-
Wavelengths: Set excitation at 328 nm and emission at 393 nm for PLP and PL. For PN, set excitation at 290 nm and emission at 395 nm. A programmable detector is ideal.
-
-
Quantification:
-
Generate a standard curve using known concentrations of PN, PNP, and PLP standards prepared in a similar matrix.
-
Calculate vitamer concentrations in the sample by interpolating their peak areas against the standard curve.
-
Enzyme Activity Assays
Assessing the catalytic function of PDXK and PNPO is critical for diagnosing genetic deficiencies or studying inhibitory effects.
Protocol: PNPO Activity Assay (Fluorometric)
This assay measures the rate of PLP formation from the substrate PNP.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrate Solution: 1 mM Pyridoxine-5'-Phosphate (PNP) in Assay Buffer.
-
Cofactor Solution: 0.5 mM Flavin Mononucleotide (FMN) in Assay Buffer.
-
Enzyme Preparation: A cell lysate or purified PNPO enzyme preparation.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of Assay Buffer.
-
Add 10 µL of Cofactor Solution.
-
Add 20 µL of Enzyme Preparation.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of Substrate Solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the increase in fluorescence intensity (Excitation: 330 nm, Emission: 400 nm) every 60 seconds for 30 minutes. PLP is fluorescent while PNP is not under these conditions.
-
The rate of reaction is determined from the linear portion of the fluorescence vs. time plot.
-
A standard curve of known PLP concentrations should be run to convert the rate of fluorescence change to the rate of product formation (e.g., nmol/min/mg protein).
-
Summary and Future Directions
The metabolic conversion of pyridoxine to pyridoxal-5'-phosphate is a concise yet fundamentally important pathway governed by the sequential action of pyridoxal kinase and the rate-limiting, riboflavin-dependent PNP oxidase.[9][13] The integrity of this pathway is critical for providing the PLP cofactor essential for hundreds of metabolic reactions, with profound implications for amino acid metabolism, neurotransmitter synthesis, and overall cellular homeostasis.[3][21]
Disruptions to this pathway, whether through nutritional deficiencies (e.g., riboflavin), genetic defects in PDXK or PNPO, or high-dose precursor inhibition, can lead to significant pathological consequences, particularly neurological disorders.[16][19][20] For professionals in drug development, a thorough understanding of this pathway is crucial, as many therapeutic agents have the potential to interfere with vitamin metabolism, leading to unforeseen side effects.
Future research should continue to explore the intricate regulation of PLP homeostasis, including the transport of vitamers across subcellular compartments like the mitochondria and the precise mechanisms by which PLP is channeled to its numerous apoenzymes.[26] Elucidating these complex interactions will open new avenues for therapeutic interventions in a range of metabolic and neurological diseases.
References
- 1. PathWhiz [smpdb.ca]
- 2. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 3. Vitamin B6 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 7. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Exploring the role of pyridoxal kinase: a key player in vitamin B6 metabolism - MedCrave online [medcraveonline.com]
- 9. "Pyridoxal Kinase: Its Role in Vitamin B6 Metabolism" by Jigarkumar Desai [scholarscompass.vcu.edu]
- 10. uniprot.org [uniprot.org]
- 11. Pyridoxal kinase - Proteopedia, life in 3D [proteopedia.org]
- 12. annualreviews.org [annualreviews.org]
- 13. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]
- 14. Pyridoxine 5'-phosphate oxidase - Proteopedia, life in 3D [proteopedia.org]
- 15. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 16. droracle.ai [droracle.ai]
- 17. Vitamin B-6 and riboflavin, their metabolic interaction, and relationship with MTHFR genotype in adults aged 18–102 years - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Riboflavin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 19. medlink.com [medlink.com]
- 20. researchgate.net [researchgate.net]
- 21. Disorders affecting vitamin B6 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Disorders affecting vitamin B6 metabolism | Semantic Scholar [semanticscholar.org]
- 23. Vitamin B6 is governed by the local compartmentalization of metabolic enzymes during growth - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Vitamin B6: this compound vs. pyridoxal 5’-phosphate? | Mayo Clinic Connect [connect.mayoclinic.org]
- 25. Pyridoxine Paradox: The Type of Vitamin B6 that Causes Vitamin B6 Deficiency | Optimus Medica [optimusmedica.com]
- 26. Intracellular Trafficking of the Pyridoxal Cofactor. Implications for Health and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
Pyridoxine Hydrochloride Biosynthesis in Microorganisms: From Core Pathways to Industrial Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of Vitamin B6
Vitamin B6, a collective term for six interconvertible vitamers including pyridoxine, pyridoxal, and pyridoxamine, is an indispensable metabolite in all domains of life.[1][2] Its biologically active form, pyridoxal 5'-phosphate (PLP), serves as a crucial coenzyme for over 140 distinct enzymatic reactions, governing fundamental cellular processes such as amino acid metabolism, neurotransmitter synthesis, and fatty acid metabolism.[1][2][3] While animals must acquire this essential nutrient from their diet, microorganisms, fungi, and plants possess the elegant molecular machinery for its de novo biosynthesis.[4][5] Understanding these microbial pathways is not merely an academic exercise; it is the bedrock for developing sustainable, fermentation-based manufacturing processes to replace traditional chemical synthesis, which is often reliant on harsh conditions and toxic precursors.[6][7][8]
This guide provides a deep dive into the microbial biosynthesis of pyridoxine. We will dissect the two primary de novo pathways, explore the ubiquitous salvage mechanism, discuss the intricate regulatory networks that govern cellular levels of Vitamin B6, and culminate in a practical overview of metabolic engineering strategies and analytical methodologies aimed at developing high-yield microbial cell factories.
Chapter 1: The Dichotomy of De Novo Synthesis - Two Paths to Pyridoxine
Microorganisms have evolved two distinct and mutually exclusive routes for the de novo synthesis of Vitamin B6: the DXP-dependent pathway and the DXP-independent pathway.[1][9] The nomenclature is based on the requirement of deoxyxylulose 5-phosphate (DXP) as a key precursor in the former.[4]
The DXP-Dependent Pathway: A Stepwise Assembly Line
Predominantly found in the γ-subdivision of proteobacteria, including the workhorse of modern biotechnology, Escherichia coli, the DXP-dependent pathway is a multi-enzyme process.[1][9][10] It involves the convergence of two separate branches to assemble the pyridoxine ring.
-
Branch 1 - Synthesis of 3-Amino-1-hydroxyacetone-1-phosphate: This branch begins with erythrose-4-phosphate, a key intermediate of the pentose phosphate pathway. Through a series of enzymatic steps catalyzed by Epd, PdxB, and SerC, it is converted to 4-phosphohydroxy-L-threonine (4HTP).[8][11] The enzyme PdxA then catalyzes the oxidation and decarboxylation of 4HTP to form the unstable intermediate, 3-amino-1-hydroxyacetone-1-phosphate.[4]
-
Branch 2 - Formation of Deoxyxylulose 5-Phosphate (DXP): DXP is synthesized from glyceraldehyde 3-phosphate (G3P) and pyruvate, intermediates of glycolysis, by the action of DXP synthase (Dxs).[4][8]
-
The Condensation Step: The final assembly is catalyzed by pyridoxine 5'-phosphate (PNP) synthase, PdxJ, which condenses the products of the two branches—3-amino-1-hydroxyacetone-1-phosphate and DXP—to form pyridoxine 5'-phosphate (PNP).[3][4][12]
-
Final Oxidation: The pathway culminates with the oxidation of PNP to the active cofactor, PLP, a reaction catalyzed by the FMN-dependent PNP oxidase, PdxH.[1][4]
The complexity of this pathway and the instability of certain intermediates present unique challenges for metabolic engineering.[4]
The DXP-Independent Pathway: An Elegant and Direct Route
The more widespread DXP-independent pathway is characterized by its remarkable efficiency, synthesizing PLP in a single catalytic step from basic metabolic precursors.[4] This pathway is operational in fungi, plants, archaea, and most bacteria, including Bacillus subtilis.[1][13] It relies on a sophisticated enzyme complex known as PLP synthase.
-
PLP Synthase Complex: This complex is typically a hetero-oligomer composed of two proteins: Pdx1 (also called PdxS) and Pdx2 (also called PdxT).[1]
-
Pdx2 (Glutaminase Subunit): Pdx2 functions as a glutaminase, hydrolyzing glutamine to generate ammonia.[13][14] This ammonia is then channeled intramolecularly to the active site of Pdx1.
-
Pdx1 (Synthase Subunit): Pdx1 catalyzes the complex condensation and ring formation reaction. It utilizes a pentose phosphate (ribose 5-phosphate or ribulose 5-phosphate) and a triose phosphate (glyceraldehyde 3-phosphate or dihydroxyacetone phosphate), along with the ammonia provided by Pdx2, to directly synthesize PLP.[1][4]
-
The directness of this pathway, its reliance on central metabolites, and the stability of the PLP synthase complex make it an attractive target for metabolic engineering endeavors.[15]
Chapter 2: The Salvage Pathway - Recycling and Interconversion
In addition to de novo synthesis, virtually all organisms possess a salvage pathway.[1][16] This pathway is not for initial synthesis but is critical for recycling and interconverting the various B6 vitamers that may be acquired from the environment or from protein turnover.[3][10][16] Its existence is essential for organisms like animals that lack a de novo route.[16] The core enzymatic activities are:
-
Kinase Activity: Pyridoxal kinases (such as PdxK and PdxY in E. coli) phosphorylate the non-phosphorylated vitamers (pyridoxine, pyridoxal, pyridoxamine) to their respective 5'-phosphate forms (PNP, PLP, PMP).[1][12]
-
Oxidase Activity: The FMN-dependent PdxH enzyme, also a key player in the DXP-dependent pathway, oxidizes both PNP and pyridoxamine 5'-phosphate (PMP) to the final active form, PLP.[1][3][12]
Chapter 3: Regulation of Biosynthesis - Maintaining Homeostasis
The intracellular concentration of PLP must be tightly regulated, as its highly reactive aldehyde group can be toxic in excess.[17] Microorganisms employ several layers of control.
-
Feedback Control: In E. coli, pyridoxine biosynthesis is rapidly halted by the addition of external pyridoxol, suggesting a feedback inhibition mechanism on one of the pathway enzymes.[18]
-
Transcriptional Regulation: A more nuanced level of control occurs at the genetic level. In many bacteria, including Streptococcus pneumoniae and Corynebacterium glutamicum, a MocR-type transcription factor, PdxR, controls the expression of the biosynthesis genes.[1][10] The expression of these genes is often repressed by high intracellular levels of PLP, ensuring that the cell only synthesizes the vitamin when needed.[1] In some cases, a derepression mechanism has also been observed, where the rate of synthesis increases significantly after a period of starvation for the vitamin.[19][20]
Understanding these native regulatory circuits is paramount for the rational design of overproducing strains, as it is often necessary to deregulate or bypass these controls.
Chapter 4: Metabolic Engineering for Industrial Production
While chemical synthesis is the current industrial standard, microbial fermentation offers a green and sustainable alternative.[6][21] However, wild-type microorganisms do not produce Vitamin B6 in commercially viable quantities. Metabolic engineering is the key to unlocking this potential.[6][22]
Core Engineering Strategies
| Strategy | Rationale & Causality | Example Application |
| Overexpression of Pathway Genes | The native expression levels of biosynthetic enzymes are often a rate-limiting step. By placing key genes (pdxST or pdxAJ, for example) under the control of strong, inducible promoters, the carbon flux towards pyridoxine can be significantly increased. | Overexpressing the five key DXP-dependent pathway genes (epd, pdxB, serC, pdxA, pdxJ) in Bacillus subtilis resulted in a 3.2-fold increase in pyridoxine titer.[15] |
| Increasing Precursor Supply | The de novo pathways draw precursors from central carbon metabolism (e.g., erythrose-4-phosphate, G3P, pyruvate). Overexpressing enzymes at the entry points of these pathways (e.g., DXP synthase, dxs) can enhance the pool of available precursors. | Expressing the native dxs gene in an engineered Sinorhizobium meliloti strain further boosted Vitamin B6 production to 1.30 g/L.[21] |
| Blocking Competing Pathways | Precursors for Vitamin B6 synthesis are also used in other essential metabolic pathways. Knocking out or down-regulating competing pathways can redirect carbon flux towards the desired product. | Inactivation of genes involved in bacillithiol biosynthesis in a B. subtilis mutant led to the emergence of novel routes for PLP biosynthesis.[9] |
| Process & Medium Optimization | The metabolic state of the cell is highly dependent on its environment. Optimizing fermentation parameters such as pH, temperature, aeration, and media components (e.g., carbon-to-nitrogen ratio, addition of specific amino acids or TCA cycle intermediates) can dramatically improve yield. | A comprehensive analysis and optimization of the fermentation process for an engineered E. coli strain resulted in a final pyridoxine yield of 1.95 g/L, the highest reported to date.[23][24] |
Experimental Protocol: Engineering B. subtilis for Pyridoxine Overproduction
This protocol outlines a workflow for enhancing pyridoxine production in B. subtilis by overexpressing the DXP-independent pathway genes, pdxS and pdxT.
Objective: To construct and evaluate a B. subtilis strain that overexpresses the pdxST operon for increased pyridoxine production.
Methodology:
-
Gene Amplification & Plasmid Construction:
-
1.1. Amplify the pdxS and pdxT genes from the genomic DNA of a selected source organism (e.g., B. subtilis 168) using PCR with primers containing appropriate restriction sites.
-
1.2. Digest the PCR product and an expression vector (e.g., an E. coli-B. subtilis shuttle vector with an inducible promoter like Pxyl) with the corresponding restriction enzymes.
-
1.3. Ligate the digested pdxST fragment into the linearized vector to create the recombinant plasmid pBS-pdxST. The choice of an inducible promoter is crucial to separate the growth phase from the production phase, thus minimizing metabolic burden on the cells.
-
-
Transformation and Strain Verification:
-
2.1. Transform the ligation product into competent E. coli DH5α for plasmid propagation and verification.
-
2.2. Isolate the pBS-pdxST plasmid from verified E. coli clones and transform it into a suitable B. subtilis host strain (e.g., B. subtilis 168).
-
2.3. Select for transformants on agar plates containing the appropriate antibiotic.
-
2.4. Verify the presence of the plasmid in B. subtilis colonies via colony PCR.
-
-
Cultivation and Induction:
-
3.1. Inoculate a single colony of the engineered B. subtilis and the wild-type control into a seed medium and grow overnight.[25]
-
3.2. Inoculate the main production medium with the overnight culture to a starting OD600 of ~0.1.
-
3.3. Grow the cultures at 37°C with shaking. Monitor cell growth by measuring OD600.
-
3.4. When the culture reaches the mid-exponential growth phase (OD600 ≈ 0.8-1.0), add the inducer (e.g., xylose for a Pxyl promoter) to initiate the overexpression of pdxST.
-
-
Sample Collection and Analysis:
-
4.1. Collect culture supernatant samples at regular intervals post-induction (e.g., 12, 24, 36, 48 hours).
-
4.2. Centrifuge the samples to pellet the cells and filter the supernatant.
-
4.3. Quantify the extracellular pyridoxine concentration in the supernatant using HPLC (see Chapter 5).
-
Chapter 5: Analytical Methods for Quantification
Accurate and reliable quantification of pyridoxine is essential for evaluating strain performance and optimizing fermentation processes. Several analytical techniques are available, with High-Performance Liquid Chromatography (HPLC) being the most widely used.[26][27]
Standard Protocol: HPLC-UV for Pyridoxine Quantification
Principle: This method separates pyridoxine from other components in the culture medium using a reversed-phase C18 column. Quantification is achieved by detecting the analyte's absorbance at a specific UV wavelength and comparing the peak area to a standard curve.[27]
Methodology:
-
Sample Preparation:
-
1.1. Centrifuge 1 mL of the microbial culture to pellet cells.
-
1.2. Collect the supernatant and pass it through a 0.22 µm syringe filter to remove any remaining cells and debris. This step is critical to prevent column clogging.
-
1.3. Dilute the sample with the mobile phase if the pyridoxine concentration is expected to be outside the linear range of the standard curve.
-
-
Standard Curve Preparation:
-
2.1. Prepare a stock solution of pyridoxine hydrochloride of known concentration (e.g., 1 mg/mL) in the mobile phase.
-
2.2. Perform a serial dilution of the stock solution to create a series of standards with concentrations spanning the expected sample range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of aqueous solvent and an organic modifier (e.g., 19% ethanol, 77% water, 4% acetic acid).[27] The acidic pH helps ensure pyridoxine is in a consistent, protonated state for reproducible retention.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.[27]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
4.1. Inject the standards to generate a standard curve by plotting peak area against concentration.
-
4.2. Inject the prepared samples.
-
4.3. Determine the concentration of pyridoxine in the samples by interpolating their peak areas on the standard curve.
-
For higher sensitivity and specificity, especially in complex matrices, methods like fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed.[26][28]
Conclusion
The microbial biosynthesis of pyridoxine is a field of immense potential, bridging fundamental biochemistry with applied biotechnology. The two primary routes—the DXP-dependent and DXP-independent pathways—offer distinct targets for scientific inquiry and industrial exploitation. By leveraging the powerful tools of metabolic engineering, informed by a deep understanding of the underlying genetics and regulation, it is feasible to develop robust microbial cell factories for the sustainable production of Vitamin B6.[5][6] The continued refinement of these biological systems, coupled with precise analytical validation, will pave the way for greener and more efficient manufacturing processes, meeting the global demand for this essential vitamin.
References
- 1. The Vitamin B6 Biosynthesis Pathway in Streptococcus pneumoniae Is Controlled by Pyridoxal 5′-Phosphate and the Transcription Factor PdxR and Has an Impact on Ear Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 3. Functional and structural properties of pyridoxal reductase (PdxI) from Escherichia coli: a pivotal enzyme in the vitamin B6 salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Enhancement of vitamin B(6) levels in seeds through metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin B6 metabolism in microbes and approaches for fermentative production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced microbial production of pyridoxine (Vitamin B6) in Bacillus subtilis via pathway and process optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Underground metabolism facilitates the evolution of novel pathways for vitamin B6 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knowns and Unknowns of Vitamin B6 Metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 137.189.43.137:8080 [137.189.43.137:8080]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iris.uniroma1.it [iris.uniroma1.it]
- 18. Control of Pyridoxine Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. journals.asm.org [journals.asm.org]
- 21. Frontiers | Microbial Cell Factories for Green Production of Vitamins [frontiersin.org]
- 22. Enhancement of Vitamin B6 Levels in Seeds through Metabolic Engineering | Technology Networks [technologynetworks.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
- 26. ijsdr.org [ijsdr.org]
- 27. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 28. Determination of pyridoxine in dietary supplements by liquid chromatography with UV, fluorescence, and mass spectrometric detection: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of Pyridoxine Hydrochloride: A Technical Guide for Researchers
This guide provides an in-depth exploration of the spectroscopic properties of pyridoxine hydrochloride (Vitamin B6), a vital compound in pharmaceutical and nutritional sciences. A thorough understanding of its spectral characteristics, primarily determined by Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for quality control, structural elucidation, and formulation development. This document offers field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The Analytical Significance of Spectroscopic Characterization
In the realm of pharmaceutical analysis, spectroscopic techniques serve as the cornerstone for confirming the identity, purity, and stability of active pharmaceutical ingredients (APIs) like this compound. The interaction of the molecule with electromagnetic radiation provides a unique fingerprint, offering both qualitative and quantitative information. UV-Vis spectroscopy leverages the electronic transitions within the pyridoxine molecule's chromophore, while NMR spectroscopy probes the magnetic properties of its atomic nuclei, revealing intricate details about its molecular structure and chemical environment. The hydrochloride salt form of pyridoxine ensures its solubility in aqueous media, a critical factor for many analytical and biological applications.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Quantitative Overview
UV-Vis spectroscopy is a robust and widely accessible technique for the quantitative analysis of this compound. The molecule's pyridine ring, substituted with hydroxyl, methyl, and hydroxymethyl groups, constitutes a chromophore that absorbs UV radiation, leading to characteristic electronic transitions.
The Influence of Solvent and pH on Absorption Maxima
The UV absorption spectrum of this compound is highly dependent on the pH of the medium. This is due to the protonation and deprotonation of the phenolic hydroxyl group and the pyridine nitrogen, which alters the electronic structure of the chromophore.[2][3]
In an acidic medium, such as 0.1 N hydrochloric acid, the pyridine nitrogen is protonated, resulting in a single absorption maximum (λmax) typically observed around 290 nm.[4] The European Pharmacopoeia specifies a range of 288 nm to 296 nm for this peak. As the pH increases to neutral, a phosphate buffer for instance, two absorption maxima emerge, one between 248 nm and 256 nm and another between 320 nm and 327 nm. At a highly alkaline pH of 11.1, the deprotonation of the phenolic hydroxyl group leads to a different spectral profile.[2][3] This pH-dependent behavior is a critical consideration in method development for quantification.
Below is a summary of the UV-Vis absorption maxima for this compound under different conditions:
| Solvent/Medium | pH | Absorption Maximum (λmax) |
| 0.1 N Hydrochloric Acid | ~1 | ~290 nm |
| Phosphate Buffer | Neutral | ~252 nm and ~324 nm |
| Aqueous Solution | 1.7 | Distinct spectrum[2][3] |
| Aqueous Solution | 11.1 | Distinct spectrum[2][3] |
Experimental Protocol for UV-Vis Analysis
The following protocol outlines a standard procedure for the quantitative determination of this compound using UV-Vis spectrophotometry, based on pharmacopeial methods.
-
Standard Solution Preparation: Accurately weigh a quantity of USP this compound Reference Standard and dissolve it in 0.1 N hydrochloric acid to obtain a stock solution. Further dilute the stock solution with the same solvent to achieve a final concentration of approximately 10-20 µg/mL.
-
Sample Solution Preparation: For a solid dosage form, finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask. Add 0.1 N hydrochloric acid, sonicate to dissolve, and dilute to volume. Filter the solution if necessary. For a liquid formulation, an appropriate volume can be directly diluted with 0.1 N hydrochloric acid.
-
Spectrophotometric Measurement: Record the UV absorbance of the standard and sample solutions at the wavelength of maximum absorbance (approximately 290 nm) using a suitable spectrophotometer, with 0.1 N hydrochloric acid as the blank.
-
Calculation: The concentration of this compound in the sample can be calculated using the Beer-Lambert law by comparing the absorbance of the sample solution with that of the standard solution.
References
The Architect of Amino Acid Metabolism: A Technical Guide to Pyridoxine Hydrochloride's Coenzymatic Role
Abstract
Pyridoxine hydrochloride, a water-soluble vitamer of the B6 family, is a linchpin in cellular metabolism, not in its native form, but through its transformation into the catalytically indispensable coenzyme, pyridoxal 5'-phosphate (PLP). This guide provides an in-depth technical exploration of the journey from pyridoxine to the active PLP coenzyme and its profound role in orchestrating a vast array of enzymatic reactions, primarily centered around amino acid metabolism. We will dissect the intricate chemical mechanisms that empower PLP to act as a versatile catalyst, detail robust experimental protocols for the characterization of PLP-dependent enzymes, and present quantitative data to inform research and development. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of PLP's biochemical significance and the methodologies to investigate its enzymatic partners.
From Prodrug to Powerhouse: The Metabolic Activation of Pyridoxine
This compound, as administered or ingested, is a stable precursor that must undergo a two-step enzymatic conversion, primarily in the liver, to become the biologically active pyridoxal 5'-phosphate (PLP).[1] This metabolic activation is crucial for its function, as PLP is the form that directly participates in enzymatic catalysis.
The first step is the phosphorylation of pyridoxine by the enzyme pyridoxal kinase , which utilizes ATP to yield pyridoxine 5'-phosphate (PNP).[2] Subsequently, pyridoxine 5'-phosphate oxidase , a flavin mononucleotide (FMN)-dependent enzyme, catalyzes the oxidation of PNP to the aldehyde form, PLP.[3] This final, rate-limiting step is critical for maintaining the cellular pool of this essential coenzyme.[3]
Caption: Metabolic activation of this compound to pyridoxal 5'-phosphate.
The Chemical Virtuosity of Pyridoxal 5'-Phosphate: A Mechanistic Deep Dive
The remarkable catalytic versatility of PLP stems from its ability to form a covalent Schiff base (internal aldimine) with a conserved lysine residue in the active site of PLP-dependent enzymes.[4][5] Upon substrate binding, the amino group of the substrate displaces the lysine, forming a new Schiff base (external aldimine).[5] This process, known as transaldimination, positions the substrate for catalysis.[4]
A key feature of PLP is its pyridine ring, which acts as an "electron sink," stabilizing the transient carbanionic intermediates that are central to the diverse reactions it catalyzes.[6] The protonated pyridine nitrogen enhances this electron-withdrawing capability, facilitating the cleavage of bonds at the α-carbon of the amino acid substrate.[7]
PLP-dependent enzymes catalyze a wide array of reactions, including:
-
Transamination: The transfer of an amino group from an amino acid to an α-keto acid, a cornerstone of amino acid synthesis and degradation.[8]
-
Decarboxylation: The removal of a carboxyl group, crucial for the synthesis of neurotransmitters like GABA, dopamine, and serotonin.[5][9]
-
Racemization: The interconversion of L- and D-amino acids, important for bacterial cell wall synthesis and other specialized metabolic pathways.[10]
-
β- and γ-Elimination/Substitution: Reactions involving the side chains of amino acids.
Caption: Generalized catalytic cycle of a PLP-dependent transaminase.
In the Laboratory: Methodologies for Studying PLP-Dependent Enzymes
The functional characterization of PLP-dependent enzymes is fundamental to understanding their roles in health and disease and for their exploitation as biocatalysts. Rigorous experimental design and execution are paramount.
Apoenzyme Preparation and Reconstitution
Many purified PLP-dependent enzymes may exist as apoenzymes, lacking the PLP cofactor.[5] To obtain catalytically active holoenzymes, reconstitution is a critical step.
Protocol 1: Apoenzyme Reconstitution [11]
-
Apoenzyme Preparation: If the purified enzyme is a holoenzyme, the PLP can be removed by treatment with a reagent such as hydroxylamine, followed by dialysis or gel filtration to remove the reagent and the released PLP.[12]
-
PLP Stock Solution: Prepare a 10 mM stock solution of PLP in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0). Protect the solution from light, as PLP is light-sensitive.[5][13] Store aliquots at -20°C or -80°C.[13]
-
Reconstitution: To the apoenzyme solution (e.g., 10 µM in 50 mM HEPES, pH 7.2), add a molar excess of the PLP stock solution (a final concentration of 50-100 µM is a good starting point).[5]
-
Incubation: Gently mix and incubate the solution at room temperature for 30-60 minutes to allow for the formation of the internal aldimine.[11]
-
(Optional) Removal of Excess PLP: If unbound PLP interferes with downstream assays, it can be removed by buffer exchange using a desalting column or centrifugal concentrator.[11]
Enzyme Activity Assays
The choice of assay depends on the specific reaction catalyzed by the enzyme of interest. Spectrophotometric assays are often preferred due to their convenience and amenability to high-throughput screening.
Protocol 2: Coupled Spectrophotometric Assay for Aminotransferases [14]
This assay couples the production of an α-keto acid to the oxidation of NADH by a dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.
-
Reaction Mixture: In a quartz cuvette or a 96-well UV-transparent plate, prepare a reaction mixture containing:
-
50 mM HEPES buffer, pH 7.5
-
10 mM L-amino acid substrate (e.g., L-aspartate)
-
2 mM α-ketoglutarate
-
0.2 mM NADH
-
10 units/mL of a suitable coupling dehydrogenase (e.g., malate dehydrogenase for aspartate aminotransferase)
-
50 µM PLP (if using an apoenzyme)
-
-
Enzyme Addition: Initiate the reaction by adding the aminotransferase to the reaction mixture.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer or plate reader.
-
Calculation of Activity: The rate of NADH oxidation is proportional to the aminotransferase activity. The enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Protocol 3: Coupled Spectrophotometric Assay for Decarboxylases [15][16]
This assay couples the release of CO₂ to the oxidation of NADH.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM HEPES buffer, pH 7.0
-
2 mM phosphoenolpyruvate
-
0.2 mM NADH
-
10 units/mL phosphoenolpyruvate carboxylase
-
10 units/mL malate dehydrogenase
-
50 µM PLP
-
-
Enzyme Addition: Initiate the reaction by adding the decarboxylase and the amino acid substrate (e.g., 10 mM L-lysine).
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm.
-
Calculation of Activity: The rate of decrease in absorbance is proportional to the rate of CO₂ production.
Quantitative Insights: Kinetic Parameters of PLP-Dependent Enzymes
The kinetic parameters of an enzyme provide valuable information about its catalytic efficiency and substrate affinity. These values are crucial for drug development and for understanding the enzyme's physiological role.
| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference(s) |
| Porcine Cytosolic Aspartate Aminotransferase | L-Aspartate | 1.8 | 330 | 1.8 x 10⁵ | [17] |
| α-Ketoglutarate | 0.04 | 330 | 8.3 x 10⁶ | [17] | |
| Human Cytosolic Alanine Aminotransferase | L-Alanine | 22 | 530 | 2.4 x 10⁴ | [17] |
| α-Ketoglutarate | 0.3 | 530 | 1.8 x 10⁶ | [17] | |
| E. coli Glutamate Decarboxylase (GAD67 isoform) | L-Glutamate | ~1 | N/A | N/A | [18][19] |
Note: Kinetic parameters are highly dependent on experimental conditions such as pH, temperature, and buffer composition. The values presented here are for illustrative purposes.
Conclusion and Future Directions
This compound, through its conversion to PLP, serves as a master coenzyme, enabling a vast repertoire of enzymatic reactions that are fundamental to life. The intricate mechanisms of PLP-dependent enzymes, characterized by the formation of Schiff base intermediates and the stabilizing influence of the pyridine ring, continue to be an active area of research. A thorough understanding of these enzymes, facilitated by robust experimental methodologies, is critical for the development of novel therapeutics targeting a range of diseases, from neurological disorders to cancer and infectious diseases. The continued exploration of the structure, function, and regulation of PLP-dependent enzymes will undoubtedly unveil new opportunities for therapeutic intervention and biotechnological applications.
References
- 1. PLP-dependent enzymes as important biocatalysts for the pharmaceutical, chemical and food industries: a structural and mechanistic perspective - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics of brain glutamate decarboxylase. Interactions with glutamate, pyridoxal 5'-phosphate and glutamate-pyridoxal 5'-phosphate Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms and Structures of Vitamin B6-Dependent Enzymes Involved in Deoxy Sugar Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational change of organic cofactor PLP is essential for catalysis in PLP-dependent enzymes [bmbreports.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Structural Basis for Allostery in PLP-dependent Enzymes [frontiersin.org]
- 7. Pyridoxal 5'-Phosphate: Electrophilic Catalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 9. Resolution of pyridoxal 5'-phosphate from O-acetylserine sulfhydrylase from Salmonella typhimurium and reconstitution of apoenzyme with cofactor and cofactor analogues as a probe of the cofactor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalytic mechanism and properties of pyridoxal 5′-phosphate independent racemases: how enzymes alter mismatched acidity and basicity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Enzymatic characterization of D-lactate dehydrogenase and application in alanine aminotransferase activity assay kit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A general coupled spectrophotometric assay for decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A continual spectrophotometric assay for amino acid decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Kinetic differences between the isoforms of glutamate decarboxylase: implications for the regulation of GABA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Laboratory Synthesis of Pyridoxine Hydrochloride (Vitamin B6)
Introduction
Pyridoxine hydrochloride, the hydrochloride salt of pyridoxine, is the most common and stable form of Vitamin B6, an essential water-soluble vitamin.[1] Vitamin B6 is a crucial coenzyme in over 140 enzymatic reactions, playing a vital role in the metabolism of amino acids, glucose, and lipids.[1] Its active form, pyridoxal 5'-phosphate (PLP), is indispensable for the synthesis of neurotransmitters, hemoglobin, and for maintaining normal homocysteine levels.[2] Given its significance in human health, the development of efficient and scalable synthetic routes for this compound has been a subject of extensive research in both academic and industrial laboratories.[3] This guide provides a detailed technical overview of the predominant laboratory synthesis methods for this compound, with a focus on the underlying chemical principles, experimental protocols, and process optimization.
Core Synthesis Strategy: The Oxazole Method
The most commercially viable and widely adopted approach for synthesizing this compound is the "oxazole method."[1][4] This elegant strategy hinges on the construction of the pyridine ring, the core structure of pyridoxine, through a hetero-Diels-Alder reaction between a substituted oxazole (the diene) and a suitable dienophile.[5][6] This method has proven to be robust, offering high yields and the flexibility for various modifications to improve safety and efficiency.[7][8]
Conceptual Framework of the Oxazole Synthesis
The fundamental principle of the oxazole method is a [4+2] cycloaddition reaction. A 5-alkoxy-4-methyloxazole serves as the electron-rich diene, which reacts with a dienophile, typically a derivative of maleic or fumaric acid, to form a bicyclic intermediate.[6][9] This intermediate is unstable and readily undergoes a retro-Diels-Alder reaction, eliminating a molecule to form the substituted pyridine ring. Subsequent chemical transformations convert the substituents on the pyridine ring to the hydroxymethyl groups characteristic of pyridoxine.
Visualizing the Core Synthesis Pathway
Caption: Generalized workflow of the oxazole method for pyridoxine synthesis.
Detailed Experimental Protocol: An Improved Oxazole Synthesis
The following protocol is a synthesized representation of an improved and more environmentally conscious version of the classic oxazole method. Traditional methods often employed hazardous reagents like phosphorus oxychloride and toxic solvents like benzene.[3][7][8] Modern adaptations focus on safer and more sustainable alternatives.[7][8][10]
Part 1: Synthesis of the Key Intermediate (5-Butoxy-4-methyloxazole)
The synthesis begins with readily available starting materials, often an amino acid like alanine.[1] The following steps outline a typical sequence to generate the crucial oxazole intermediate.
Step 1: N-formylation of Alanine Ethyl Ester
-
To a solution of alanine ethyl ester hydrochloride in a suitable solvent (e.g., toluene), add a base (e.g., triethylamine) to neutralize the hydrochloride.
-
Slowly add ethyl formate and heat the mixture to reflux for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until completion.
-
Upon completion, cool the reaction mixture and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-formylalanine ethyl ester.
Step 2: Condensation with Dibutyl Oxalate
-
Prepare a solution of sodium ethoxide in ethanol.
-
To this solution, add the N-formylalanine ethyl ester and dibutyl oxalate.
-
Heat the mixture to reflux for an extended period (e.g., 12-18 hours).
-
After cooling, neutralize the reaction mixture with an acid (e.g., acetic acid) and remove the solvent under vacuum. The resulting crude product is used in the next step without extensive purification.
Step 3: Dehydration and Cyclization to form 5-Butoxy-4-methyloxazole
-
Dissolve the crude product from the previous step in an appropriate solvent like toluene.
-
A key improvement in modern synthesis is the replacement of hazardous dehydrating agents. A combination of trichloroisocyanuric acid (TCCA), triphenylphosphine (Ph3P), and triethylamine (Et3N) can be used as an efficient and safer alternative to phosphorus oxychloride.[7][8][10]
-
Add the dehydrating agents sequentially at a controlled temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Filter the reaction mixture to remove solid byproducts and wash the filtrate with water.
-
Purify the crude 5-butoxy-4-methyloxazole by vacuum distillation.
Part 2: The Diels-Alder Reaction and Final Conversion
Step 4: Diels-Alder Cycloaddition
-
In a high-pressure reactor, combine the purified 5-butoxy-4-methyloxazole with a dienophile, such as diethyl maleate or another suitable derivative of 2-butene-1,4-diol.[6][9]
-
The reaction is typically carried out at elevated temperatures (e.g., 150-180°C) for several hours to overcome the lower reactivity of some dienophiles.[3]
-
Lewis acids can be employed as catalysts to enhance the reactivity and selectivity of the Diels-Alder reaction under milder conditions.[3]
-
After the reaction, the excess dienophile and solvent are removed by vacuum distillation.
Step 5: Hydrolysis and Aromatization
-
The crude Diels-Alder adduct is subjected to acidic hydrolysis. This is typically achieved by heating the adduct in the presence of a strong acid like hydrochloric acid.
-
This step serves to both hydrolyze the ester and ether groups and to drive the aromatization of the pyridine ring.
Step 6: Reduction to Pyridoxine
-
The resulting pyridine dicarboxylic acid derivative is then reduced to form pyridoxine. This can be accomplished using various reducing agents. A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[11]
-
Alternatively, silane reducing agents like polymethylhydrosiloxane (PMHS) have been shown to be effective.[9]
Step 7: Formation and Purification of this compound
-
After the reduction is complete, the catalyst is filtered off.
-
The pH of the solution is adjusted with hydrochloric acid.
-
The solution is concentrated, and this compound is crystallized, often from an ethanol-water mixture.
-
The final product is collected by filtration, washed with a cold solvent, and dried under vacuum to yield pure this compound.[12]
Summary of Reaction Parameters
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| N-formylation | Alanine ethyl ester HCl, Ethyl formate, Et3N | Toluene | Reflux | >90 |
| Condensation | N-formylalanine ethyl ester, Dibutyl oxalate, NaOEt | Ethanol | Reflux | ~85-90 |
| Dehydration | TCCA, Ph3P, Et3N | Toluene | Room Temp | ~80-85 |
| Diels-Alder | 5-Butoxy-4-methyloxazole, Dienophile | (Neat or high-boiling solvent) | 150-180 | ~70-80 |
| Hydrolysis/Aromatization | HCl | Water | Reflux | High |
| Reduction | Pd/C, H2 or PMHS | Acidic aqueous solution | Room Temp - 50 | >90 |
| Crystallization | HCl, Ethanol/Water | Cooled | >95 (crystallization) |
Note: Yields are approximate and can vary based on specific conditions and scale. An overall yield of around 56% with a purity of over 99% has been reported for improved oxazole methods.[7][8]
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for this compound synthesis.
Conclusion and Future Perspectives
The oxazole-based synthesis of this compound remains the cornerstone of its laboratory and industrial production, valued for its efficiency and adaptability.[4] Continuous improvements, particularly in the development of greener and safer reagents and reaction conditions, have significantly enhanced its practicality.[7][8] Future research will likely focus on further optimizing catalytic systems, exploring flow chemistry applications for continuous manufacturing, and developing even more atom-economical synthetic routes. For researchers and drug development professionals, a thorough understanding of this synthetic pathway is essential for process development, quality control, and the potential synthesis of novel pyridoxine analogs with unique biological activities.
References
- 1. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acrossbiotech.com [acrossbiotech.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved “Oxazole” Method for the Practical and Efficient Preparation of this compound (Vitamin B6) | Semantic Scholar [semanticscholar.org]
- 11. US2520038A - Process for preparing this compound - Google Patents [patents.google.com]
- 12. CN102584692B - Preparation method of puridoxine hydrochloride - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis of Pyridoxal 5'-Phosphate from Pyridoxine Hydrochloride
Abstract
Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is an essential cofactor for over 140 enzymatic reactions crucial to human metabolism, including amino acid biosynthesis, neurotransmitter synthesis, and glycogenolysis.[1] Its production from precursor vitamers, such as pyridoxine, is a focal point for research in enzymology, drug development, and nutritional science. This technical guide provides a comprehensive overview of the primary methodologies for synthesizing PLP from pyridoxine hydrochloride, a common and stable precursor. We will explore both the bio-inspired enzymatic pathway, which mirrors the physiological "salvage pathway," and established chemical synthesis routes. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale, self-validating protocols, and detailed analytical techniques for characterization and quantification.
Introduction: The Centrality of Pyridoxal 5'-Phosphate
Vitamin B6 exists in several forms, known as vitamers, including pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM).[2] However, it is pyridoxal 5'-phosphate that acts as the functional coenzyme.[1] The conversion of dietary pyridoxine, often supplemented as this compound for its stability, into PLP is a critical metabolic process.[3] Dysregulation in this pathway or deficiencies in PLP are implicated in a range of pathologies, particularly neurological disorders, making the enzymes in this pathway potential therapeutic targets.[1][4]
This guide delves into the synthesis of PLP from this compound, a process of significant interest for various applications:
-
Enzyme Kinetics and Inhibition Studies: Synthesized PLP and its precursor, pyridoxine 5'-phosphate (PNP), are indispensable for studying the kinetics of PLP-dependent enzymes and for screening potential inhibitors.[5]
-
Apoenzyme Reconstitution: Many studies require the in vitro reconstitution of inactive apoenzymes with PLP to form active holoenzymes, enabling functional analysis.[5]
-
Drug Development: The enzymes of the vitamin B6 salvage pathway are themselves targets for novel antimicrobial and anticancer agents.[5]
We will begin by examining the elegant and highly specific enzymatic synthesis route, followed by a discussion of robust chemical methodologies.
Enzymatic Synthesis: Mimicking the Salvage Pathway
In biological systems, the conversion of pyridoxine to PLP is a two-step enzymatic cascade known as the salvage pathway.[1][4] This approach offers high specificity and yield under mild, physiological conditions.
The Biochemical Pathway
The conversion involves two key enzymes:
-
Pyridoxal Kinase (PLK) (EC 2.7.1.35): This enzyme catalyzes the initial, ATP-dependent phosphorylation of pyridoxine at the 5'-hydroxyl group, producing pyridoxine 5'-phosphate (PNP).[1] This step is crucial for trapping the vitamer within the cell.
-
Pyridoxine 5'-Phosphate Oxidase (PNPO) (EC 1.4.3.5): A flavin mononucleotide (FMN)-dependent enzyme, PNPO catalyzes the rate-limiting oxidation of the 4'-hydroxymethyl group of PNP to an aldehyde, yielding the final product, PLP.[2]
Below is a diagram illustrating this fundamental biochemical pathway.
Caption: The two-step enzymatic conversion of Pyridoxine to PLP.
Experimental Protocol: Coupled Enzyme Synthesis and Assay
For efficient production and analysis, a coupled enzyme assay is the method of choice. This protocol first generates PNP and then uses PNPO to convert it to PLP, which can be quantified. This approach is powerful because the fluorescence of PLP provides a direct measure of the reaction rate.[4]
Materials and Reagents:
-
This compound (Sigma-Aldrich)
-
Adenosine 5'-triphosphate (ATP) magnesium salt (Sigma-Aldrich)
-
Recombinant Human Pyridoxal Kinase (PLK)
-
Recombinant Human Pyridoxine-5'-Phosphate Oxidase (PNPO) (e.g., R&D Systems)
-
Tris-HCl buffer (pH 7.5-8.0)
-
Potassium chloride (KCl)
-
Pyridoxal 5'-phosphate (PLP) sodium salt (for standard curve)
Workflow Diagram:
Caption: Generalized workflow for coupled enzymatic synthesis of PLP.
Step-by-Step Methodology:
-
Reaction Buffer Preparation: Prepare a 10X reaction buffer containing 500 mM Tris-HCl (pH 8.0) and 100 mM KCl.
-
Master Mix Preparation: For each reaction, prepare a master mix. For a final volume of 100 µL, combine:
-
10 µL of 10X Reaction Buffer
-
10 µL of 10 mM Pyridoxine (for a final concentration of 1 mM)
-
10 µL of 10 mM ATP (for a final concentration of 1 mM)
-
Deionized water to a final volume of 90 µL.
-
-
Step 1: PNP Synthesis (PLK Reaction):
-
Add 10 µL of the PLK enzyme preparation to the 90 µL master mix.
-
Incubate at 37°C for 30 minutes. This allows for the complete conversion of pyridoxine to PNP.
-
-
Step 2: PLP Synthesis (PNPO Reaction):
-
Following the first incubation, add 5 µL of PNPO solution (e.g., 0.1 mg/mL).
-
Incubate the reaction at 37°C for an additional 15-30 minutes. Crucially, protect the reaction from light , as PLP is photosensitive.[6]
-
-
Quantification:
-
Terminate the reaction (e.g., by adding a stop solution like trichloroacetic acid or by heat inactivation).
-
Quantify the synthesized PLP using a fluorometer (Excitation: ~330 nm, Emission: ~400 nm) against a standard curve prepared with known concentrations of PLP. Alternatively, use the HPLC method described in Section 4.
-
Chemical Synthesis: A Robust Alternative
Chemical synthesis provides a scalable method for producing PLP, bypassing the need for enzymes and cofactors. The most common strategy involves the direct phosphorylation of pyridoxine, which requires careful control to ensure selectivity and prevent side reactions. A widely used phosphorylating agent is phosphorus oxychloride (POCl₃).[5]
Reaction Principle
The chemical synthesis is a multi-step process:
-
Phosphorylation: this compound is reacted with a phosphorylating agent like phosphorus oxychloride. This reaction is highly exothermic and must be controlled.
-
Hydrolysis: The intermediate phosphate product is hydrolyzed to yield pyridoxine 5'-phosphate (PNP).
-
Oxidation (Not shown in this protocol): To convert the synthesized PNP to PLP chemically is challenging due to the reactivity of the aldehyde group. Therefore, most chemical synthesis protocols focus on producing PNP, which is a stable and useful intermediate for enzymatic studies.[5] A complete chemical synthesis to PLP often involves protecting groups and a final oxidation step, for instance, using manganese dioxide.[7]
This section details a reliable protocol for synthesizing the PNP intermediate.
Experimental Protocol: Phosphorylation of Pyridoxine
This protocol outlines the synthesis of pyridoxine 5'-phosphate (PNP) from this compound.[5]
Materials and Reagents:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium hydroxide (NaOH)
-
Anion-exchange resin (e.g., Dowex 1x8, chloride form)
-
Ethanol
Workflow Diagram:
Caption: Workflow for the chemical synthesis of PNP from Pyridoxine HCl.
Step-by-Step Methodology:
-
Phosphorylation:
-
Dissolve this compound in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. The reaction is highly exothermic.
-
After addition is complete, allow the mixture to stir at room temperature for several hours or overnight.
-
-
Hydrolysis:
-
Carefully add water to the reaction mixture in an ice bath to hydrolyze excess POCl₃.
-
Add concentrated hydrochloric acid and heat the mixture (e.g., reflux) to hydrolyze the phosphate ester and yield PNP.[5]
-
-
Purification:
-
Cool the reaction mixture and neutralize it to a pH of ~7.0 with a concentrated sodium hydroxide solution.
-
Load the neutralized crude solution onto a pre-equilibrated anion-exchange column (Dowex 1x8, Cl⁻ form).
-
Wash the column extensively with deionized water to remove salts and unreacted starting material.
-
Elute the bound PNP using a linear gradient of increasing hydrochloric acid concentration (e.g., 0 to 0.1 M HCl).
-
-
Isolation and Characterization:
-
Collect fractions and identify those containing PNP using UV-Vis spectrophotometry or TLC.
-
Combine the product-containing fractions, neutralize, and concentrate under reduced pressure using a rotary evaporator.
-
Precipitate the final product by adding a non-solvent like ethanol.
-
Collect the solid PNP by filtration, wash with cold ethanol, and dry under vacuum.[5]
-
Expected Yield and Purity
The quantitative outcomes of chemical synthesis can vary. The table below provides typical ranges based on established methodologies.
| Parameter | Typical Value/Range | Method of Determination |
| Yield | 40-70% | Gravimetric analysis after purification |
| Purity | >95% | HPLC, NMR Spectroscopy[5] |
Analytical Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, purity, and concentration of the synthesized PLP. A multi-modal approach is recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for both quantification and purity assessment. A reverse-phase method with fluorescence or UV detection is common.
Typical HPLC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 or C8 Reverse-Phase (e.g., Waters™ Symmetry C18)[8] | Provides good retention and separation of polar B6 vitamers. |
| Mobile Phase | Gradient of aqueous buffer (e.g., 0.1 M potassium phosphate, pH 5.5) and an organic modifier (e.g., acetonitrile).[9] | Allows for the elution of compounds with varying polarities. |
| Detection | Fluorescence Detector (Ex: 322 nm, Em: 417 nm)[9] | Offers high sensitivity and selectivity for PLP and related compounds. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical columns. |
Mass Spectrometry (MS)
LC-MS/MS provides definitive structural confirmation and highly sensitive quantification. It is particularly useful for identifying reaction byproducts or degradation products.[10] In collision-induced dissociation (CID), PLP-modified peptides exhibit characteristic neutral losses of phosphoric acid (-98 Da) and the core PLP moiety (-231 Da), which can be used as a diagnostic tool.[11]
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful, non-destructive technique for probing the phosphate group of PLP.[12] It can confirm successful phosphorylation and provide information about the chemical environment of the phosphate group. The ³¹P chemical shift is sensitive to pH and binding state, making it an excellent tool for structural elucidation.[13] In solution, the ³¹P NMR spectrum of PLP typically shows a triplet (due to coupling with the two adjacent 5'-CH₂ protons), which collapses to a singlet upon proton decoupling.[14]
Stability and Storage Considerations
PLP is inherently unstable, particularly in aqueous solutions. Proper handling and storage are critical to maintain its integrity.
-
Light Sensitivity: PLP is highly susceptible to photodegradation.[15] The primary degradation product is 4-pyridoxic acid 5'-phosphate (PAP), formed by the oxidation of the aldehyde group.[6][16] All solutions containing PLP must be protected from light at all times using amber vials or by wrapping containers in aluminum foil. Studies show that PLP solutions stable for 24 hours in the dark can degrade significantly within 4 hours of light exposure.[6]
-
pH Stability: The optimal pH range for PLP stability in solution is between 6.0 and 7.5.[6] Strongly acidic or alkaline conditions accelerate degradation.
-
Temperature: For short-term storage (up to 24 hours), solutions should be kept at 2-8°C. For long-term storage, aliquoting into single-use volumes and freezing at -20°C or -80°C is essential to prevent degradation from repeated freeze-thaw cycles.[6]
Conclusion
The synthesis of pyridoxal 5'-phosphate from this compound can be successfully achieved through both enzymatic and chemical routes. The enzymatic approach, utilizing pyridoxal kinase and pyridoxine 5'-phosphate oxidase, offers high specificity and biomimetic conditions, making it ideal for producing biologically active PLP for sensitive applications. Chemical synthesis, particularly using phosphorus oxychloride, provides a more scalable method for producing the stable intermediate, pyridoxine 5'-phosphate, which is valuable for a wide range of research purposes.
Success in either methodology hinges on a deep understanding of the reaction mechanisms, meticulous execution of the protocols, and rigorous analytical validation. By employing the detailed workflows and characterization techniques outlined in this guide, researchers can confidently produce and verify high-quality PLP and its precursors, empowering further discoveries in the vital field of vitamin B6 metabolism.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Stability of pyridoxal-5-phosphate semicarbazone: applications in plasma vitamin B6 analysis and population surveys of vitamin B6 nutritional status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preparation method of pyridoxal 5-phosphate monohydrate - Eureka | Patsnap [eureka.patsnap.com]
- 8. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of pyridoxal-5'-phosphate (PLP)-bonding sites in proteins: a peptide mass fingerprinting approach based on diagnostic tandem mass spectral features of PLP-modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (31)P NMR spectroscopy senses the microenvironment of the 5'-phosphate group of enzyme-bound pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 31P nuclear-magnetic-resonance studies of pyridoxal and pyridoxamine phosphates. Interaction with cytoplasmic aspartate transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure and properties of recombinant human pyridoxine 5'-phosphate oxidase [discovery.ucl.ac.uk]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Enzymatic Assay of Pyridoxine Hydrochloride Using Apo-Enzymes
Introduction: The Principle of Coenzyme Activation for Precise Vitamin B6 Quantification
Pyridoxine hydrochloride, a common supplemental form of vitamin B6, is biologically inert until it is converted in vivo to its active coenzyme form, pyridoxal 5'-phosphate (PLP).[1][2] PLP is a crucial cofactor for over 140 enzymatic reactions, primarily in amino acid metabolism, making its accurate quantification essential in clinical diagnostics, nutritional monitoring, and drug development.[3][4] While chromatographic methods like HPLC are prevalent[1][2][5], enzymatic assays offer a functional measure of vitamin B6 activity, leveraging the absolute dependence of specific apo-enzymes on PLP for their catalytic function.
An apo-enzyme is an inactive enzyme that requires a cofactor to become a functional holoenzyme. This application note details a robust and sensitive method for the quantification of pyridoxine by first converting it to PLP and then using this newly formed PLP to reconstitute the activity of a PLP-dependent apo-enzyme. The measured enzyme activity is directly proportional to the concentration of PLP, and thus to the original amount of pyridoxine in the sample.
This protocol will focus on two well-characterized PLP-dependent enzymes: Tyrosine Decarboxylase and Tryptophanase . The choice between these enzymes may depend on laboratory resources, desired sensitivity, and the specific sample matrix.
I. Foundational Biochemistry: The Apo-Enzyme Activation Pathway
The core of this assay is the reconstitution of a catalytically active holoenzyme from its inactive apo-enzyme form by the addition of the coenzyme, PLP.[6] This process is a self-validating system; the enzymatic activity is a direct and specific measure of the bioavailable PLP.
Conversion of Pyridoxine to PLP
Since the apo-enzymes respond to PLP, any this compound in the sample must first be converted to PLP. This is typically achieved through enzymatic treatment that mimics the in vivo metabolic pathway, involving pyridoxal kinase and pyridoxine 5'-phosphate oxidase. For many applications, particularly with purified samples, a chemical phosphorylation can also be considered, though enzymatic conversion is generally preferred for its specificity when dealing with complex biological matrices.
Enzymatic Reactions for Detection
-
Tyrosine Decarboxylase: The apo-enzyme of tyrosine decarboxylase, once activated by PLP, catalyzes the decarboxylation of tyrosine to produce tyramine and carbon dioxide.[7] The rate of this reaction can be monitored by several methods, including a spectrophotometric assay that measures the formation of tyramine.[8]
-
Tryptophanase: The apo-tryptophanase enzyme, when reconstituted with PLP, catalyzes the conversion of L-tryptophan to indole, pyruvate, and ammonia.[9] The production of indole can be quantified using a colorimetric reaction with p-dimethylaminobenzaldehyde (Kovac's reagent), which forms a distinct red-violet colored complex.[9][10]
The logical workflow for this assay is depicted in the following diagram:
Caption: General workflow for the enzymatic assay of this compound.
II. Detailed Protocols and Methodologies
A. Preparation of Reagents and Apo-Enzymes
Apo-Enzyme Preparation: Apo-tyrosine decarboxylase from Streptococcus faecalis and apo-tryptophanase from Escherichia coli can be prepared from cells grown in vitamin B6-deficient media.[7][11] Alternatively, commercial preparations of the apo-enzymes are available from suppliers like Worthington Biochemical Corporation.[7] If preparing in-house, the holoenzyme can be treated with hydroxylamine to remove the PLP cofactor, followed by dialysis to remove the hydroxylamine and unbound PLP.[12]
Reagent Preparation: All reagents should be of analytical grade. The preparation of specific buffers and solutions is detailed in the respective assay protocols below. A standard stock solution of PLP (e.g., 10 µM) should be prepared in an appropriate buffer and protected from light.[13]
B. Protocol 1: Tyrosine Decarboxylase Assay
This protocol is adapted from the spectrophotometric method described by Phan et al.[8] It relies on the reaction of the product, tyramine, with 2,4,6-trinitrobenzenesulfonic acid (TNBS).
Table 1: Reagents for Tyrosine Decarboxylase Assay
| Reagent | Concentration | Preparation |
| Acetate Buffer | 0.1 M, pH 5.5 | Prepare in deionized water. |
| L-Tyrosine | 10 mM | Dissolve in 0.1 M Acetate Buffer. |
| Apo-Tyrosine Decarboxylase | ~1 mg/mL | Reconstitute in 0.1 M Acetate Buffer. |
| PLP Standard | 0-100 nM | Prepare serial dilutions from a 1 µM stock. |
| Borate Buffer | 0.1 M, pH 9.5 | Prepare in deionized water. |
| TNBS Solution | 0.1% (w/v) | Dissolve TNBS in deionized water. |
| Toluene | N/A | Analytical grade. |
Step-by-Step Protocol:
-
Apo-Enzyme Reconstitution: In a microcentrifuge tube, combine 50 µL of the sample (containing PLP converted from pyridoxine) or PLP standard with 50 µL of the apo-tyrosine decarboxylase solution. Incubate for 30 minutes at 37°C to allow for holoenzyme formation.[14]
-
Enzymatic Reaction: Initiate the reaction by adding 100 µL of the L-tyrosine solution. Incubate for 20 minutes at 37°C.
-
Reaction Termination and Derivatization: Stop the reaction by adding 100 µL of 1 M HCl. Add 500 µL of borate buffer, followed by 50 µL of the TNBS solution. Incubate for 10 minutes at room temperature.
-
Extraction: Add 1 mL of toluene and vortex vigorously for 1 minute to extract the tyramine-TNBS adduct. Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Measurement: Carefully transfer the upper toluene layer to a cuvette and measure the absorbance at 340 nm.[8]
-
Quantification: Construct a standard curve by plotting the absorbance values of the PLP standards against their concentrations. Determine the PLP concentration in the samples from this curve.
Caption: Principle of the tyrosine decarboxylase-based PLP assay.
C. Protocol 2: Tryptophanase Assay
This protocol is based on the colorimetric determination of indole produced from tryptophan.[9][10]
Table 2: Reagents for Tryptophanase Assay
| Reagent | Concentration | Preparation |
| Potassium Phosphate Buffer | 0.1 M, pH 8.3 | Prepare in deionized water.[9] |
| L-Tryptophan | 10 mM | Dissolve in Potassium Phosphate Buffer. |
| Apo-Tryptophanase | ~0.5 mg/mL | Reconstitute in Potassium Phosphate Buffer. |
| PLP Standard | 0-100 nM | Prepare serial dilutions from a 1 µM stock. |
| Trichloroacetic Acid (TCA) | 5% (w/v) | Prepare in deionized water. |
| Kovac's Reagent | N/A | p-Dimethylaminobenzaldehyde in amyl alcohol and HCl. |
Step-by-Step Protocol:
-
Apo-Enzyme Reconstitution: In a microcentrifuge tube, mix 100 µL of the sample or PLP standard with 100 µL of the apo-tryptophanase solution. Incubate for 30 minutes at 37°C.
-
Enzymatic Reaction: Add 200 µL of the L-tryptophan solution to start the reaction. Incubate for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 500 µL of 5% TCA. Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.
-
Color Development: Transfer 500 µL of the clear supernatant to a new tube. Add 200 µL of Kovac's reagent and vortex. Allow the color to develop for 15 minutes at room temperature.
-
Measurement: Measure the absorbance of the upper organic layer at 570 nm.
-
Quantification: Generate a standard curve using the absorbance readings from the PLP standards. Calculate the PLP concentration in the samples based on this curve.
III. Assay Validation and Quality Control
To ensure the trustworthiness and reliability of the results, a thorough assay validation is crucial.[15][16][17]
Table 3: Key Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | The range of PLP concentrations where the assay response is directly proportional to the concentration. | R² > 0.99 for the standard curve.[2] |
| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. Assessed as intra- and inter-assay precision. | Coefficient of Variation (CV) < 15%.[10] |
| Accuracy | The closeness of the mean test results to the true value. Assessed by spike and recovery experiments. | Recovery between 85-115%.[5][10] |
| Specificity | The ability of the assay to measure only PLP. | Test for interference from other B6 vitamers (pyridoxine, pyridoxal, pyridoxamine) which should yield no signal.[14] |
| Limit of Detection (LOD) | The lowest concentration of PLP that can be reliably detected. | Signal-to-Noise ratio > 3. |
| Limit of Quantification (LOQ) | The lowest concentration of PLP that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-Noise ratio > 10. |
IV. Conclusion and Field-Proven Insights
The enzymatic assay for this compound using apo-enzymes is a highly specific and functionally relevant method. The choice of tyrosine decarboxylase or tryptophanase will depend on the specific needs of the laboratory. The tyrosine decarboxylase assay can be extremely sensitive, especially when using radiolabeled tyrosine[14][18], while the tryptophanase assay is a robust and straightforward colorimetric method suitable for many applications.
Key Considerations for Success:
-
Purity of Apo-Enzyme: The quality of the apo-enzyme is paramount. Any residual holoenzyme will lead to high background signal and reduced sensitivity.
-
Light Sensitivity: PLP is light-sensitive. All solutions containing PLP should be protected from light to prevent degradation.
-
Matrix Effects: Complex sample matrices (e.g., plasma, food extracts) may contain inhibitors or interfering substances. Sample purification and the use of appropriate controls are essential.[19]
-
Standard Curve: A fresh standard curve should be run with every assay to ensure accuracy.
By carefully controlling these parameters and performing a thorough validation, researchers can confidently employ this enzymatic method for the accurate and reliable quantification of vitamin B6 functional activity.
References
- 1. ijsdr.org [ijsdr.org]
- 2. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vitamin B6 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. [Determination of vitamin B6 in food using high pressure liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tyrosine Decarboxylase | Worthington Biochemical [worthington-biochem.com]
- 8. Tyrosine decarboxylase. Spectrophotometric assay and application in determining pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Determination of plasma pyridoxal phosphate levels using a modified apotryptophanase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Folding pathway of the pyridoxal 5′-phosphate C-S lyase MalY from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. nihs.go.jp [nihs.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Enzymatic microassay of pyridoxal-5'-phosphate using L-tyrosine apodecarboxylase and L-(1-14C) tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluations of tyrosine apodecarboxylase assays for pyridoxal phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Pyridoxine Hydrochloride Stock Solutions for Cell Culture: An Application Note and Protocol
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the meticulous preparation of pyridoxine hydrochloride (Vitamin B6) stock solutions for use in cell culture. Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining cellular health, and guaranteeing the scientific integrity of in vitro studies.
Scientific Rationale: The Critical Role of Pyridoxine in Cell Culture
Pyridoxine, a water-soluble vitamin, is a vital supplement in most basal cell culture media formulations.[1] Its biological significance lies in its conversion within the cell to the active coenzyme, pyridoxal 5'-phosphate (PLP).[2] PLP is indispensable for a vast array of enzymatic reactions essential for cellular proliferation and function, including amino acid metabolism, neurotransmitter synthesis, and nucleic acid biosynthesis. While some media formulations contain the more reactive aldehyde form, pyridoxal, pyridoxine is often preferred due to its enhanced stability in solution.[1] Cells equipped with the necessary enzymes, pyridoxine kinase and pyridoxamine-phosphate oxidase, can efficiently convert pyridoxine to the functional PLP coenzyme.[1]
The concentration of pyridoxine in cell culture media can influence cellular behavior. For instance, in B16F10 melanoma cells, standard concentrations (e.g., 20 µM in DMEM) do not significantly affect proliferation, but higher concentrations can inhibit cell growth.[3] This underscores the importance of preparing accurate and consistent stock solutions to avoid unintended cytotoxic or off-target effects.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and the preparation of stable, reliable stock solutions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₃·HCl | [4] |
| Molecular Weight | 205.64 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility in Water | Freely soluble (e.g., 50 mg/mL) | |
| pH of 5% Solution | 2.40 - 3.00 | [4] |
| Stability | Stable in air and heat in acidic solutions; unstable in alkaline medium and sensitive to light. |
Protocol: Preparation of a 1000X this compound Stock Solution
This protocol details the preparation of a 1000X stock solution, a common laboratory practice that minimizes repetitive weighing and reduces the risk of contamination of the basal medium. The final concentration of this stock solution will be 20 mM, which upon 1:1000 dilution in the cell culture medium, will yield a final working concentration of 20 µM, typical for many standard media like DMEM.[3]
Materials and Equipment
-
This compound powder (cell culture grade)
-
Cell culture grade water (e.g., WFI, Milli-Q, or equivalent)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile syringe filters
-
Sterile syringes
-
Analytical balance
-
pH meter (optional, for verification)
-
Sterile, light-protecting storage vials (e.g., amber cryovials)
-
Laminar flow hood or biological safety cabinet
Step-by-Step Preparation Protocol
-
Calculate the required mass of this compound:
-
To prepare 10 mL of a 20 mM (0.02 M) stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.02 mol/L x 0.01 L x 205.64 g/mol = 0.0411 g (41.1 mg)
-
-
Weighing and Dissolution:
-
In a sterile 15 mL conical tube, accurately weigh 41.1 mg of this compound powder.
-
Add approximately 8 mL of cell culture grade water to the tube.
-
Vortex gently until the powder is completely dissolved. The solution should be clear and colorless.[4]
-
-
Volume Adjustment:
-
Carefully add cell culture grade water to bring the final volume to 10 mL.
-
Invert the tube several times to ensure a homogenous solution.
-
-
Sterile Filtration:
-
Aseptically attach a 0.22 µm sterile syringe filter to a new sterile syringe.
-
Draw the this compound solution into the syringe.
-
Filter the solution into a sterile 50 mL conical tube inside a laminar flow hood. This step is crucial for removing any potential microbial contamination.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protecting (amber) vials. This practice minimizes the risk of contamination from repeated use of the main stock and protects the solution from light degradation.
-
Store the aliquots at -20°C for long-term storage (up to 6 months). For short-term use, the solution can be stored at 2-8°C for up to one month.
-
Workflow Diagram
Caption: Workflow for the preparation of a sterile this compound stock solution.
Quality Control and Self-Validating Systems
To ensure the integrity of your cell culture experiments, it is essential to implement quality control measures for your prepared stock solutions.
-
Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or microbial growth. A properly prepared solution should be clear. If precipitation occurs upon thawing, gentle warming in a 37°C water bath may redissolve the precipitate.[5]
-
pH Measurement (Optional): The pH of the stock solution can be measured to ensure it falls within the expected acidic range (typically 2.0-3.8 for a 100 mg/mL solution).[6] While not mandatory for routine use, this can be a useful troubleshooting step.
-
Functional Assay: The ultimate quality control is a functional assay. When introducing a new batch of stock solution, it is advisable to perform a pilot experiment on a non-critical cell line to confirm that it supports normal cell growth and morphology compared to a previously validated batch.
-
Proper Labeling: All aliquots must be clearly labeled with the name of the compound, concentration, date of preparation, and initials of the preparer.
Causality Behind Experimental Choices
-
Use of Cell Culture Grade Water: This is to prevent the introduction of endotoxins, heavy metals, or other contaminants that can be detrimental to cell health.
-
Sterile Filtration: Autoclaving is not recommended for vitamin solutions as heat can cause degradation.[7] Sterile filtration is the standard and most reliable method for sterilizing heat-labile solutions.
-
Aliquoting: This prevents repeated freeze-thaw cycles which can degrade the compound over time and minimizes the risk of contaminating the entire stock.
-
Storage in Amber Vials at -20°C: Pyridoxine is light-sensitive, and amber vials protect it from photodegradation.[2] Freezing at -20°C significantly slows down chemical degradation, ensuring the long-term stability of the stock solution.
Conclusion
The preparation of a high-quality this compound stock solution is a fundamental yet critical procedure in cell culture. By understanding the scientific principles behind its role in cellular metabolism and adhering to a meticulous and well-documented protocol, researchers can ensure the consistency and reliability of their in vitro experimental systems.
References
- 1. 细胞培养中的维生素B6、吡哆醛和吡哆醇 [sigmaaldrich.com]
- 2. This compound | C8H12ClNO3 | CID 6019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The effects of vitamin B6 compounds on cell proliferation and melanogenesis in B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. himedialabs.com [himedialabs.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. drugfuture.com [drugfuture.com]
- 7. Cell Culture Media Analysis Of Vitamins: Be Informed To Address The Metabolic Needs Of Your Cells [bioprocessonline.com]
Use of pyridoxine hydrochloride in mammalian and insect cell culture media
As a Senior Application Scientist, this guide provides an in-depth technical overview and actionable protocols for the use of pyridoxine hydrochloride (a vitamer of Vitamin B₆) in cell culture. The structure is designed to move from foundational principles to practical application, ensuring researchers, scientists, and drug development professionals can understand the causality behind experimental choices and implement robust, self-validating methodologies.
Application Note: this compound in Cell Culture Media
Introduction: The Critical Role of Vitamin B₆ and the Choice of Vitamer
Vitamin B₆ is an essential, water-soluble vitamin required for a vast array of metabolic processes in both mammalian and insect cells.[1][2] Its biologically active form, Pyridoxal 5'-phosphate (PLP), functions as a vital coenzyme for over 140 distinct enzymes, the majority of which are involved in amino acid biosynthesis and catabolism.[3][4] These PLP-dependent reactions—including transaminations, decarboxylations, and racemizations—are fundamental to cellular proliferation, protein synthesis, and overall metabolic health.[1][5][6]
Cell culture media must supply Vitamin B₆ as cells are incapable of de novo synthesis.[1] The vitamin exists in several forms, or "vitamers," primarily pyridoxine (an alcohol), pyridoxal (an aldehyde), and pyridoxamine (an amine).[1] For media formulation, the choice between these is critical:
-
Pyridoxal: The aldehyde group is chemically reactive and can form Schiff bases with primary amines, such as the free amino acids present in the culture medium.[1] This reactivity leads to the non-enzymatic degradation of both the vitamin and the amino acids, compromising the stability and consistency of the medium, a crucial issue in chemically-defined, serum-free formulations.
-
This compound: This alcohol form is significantly more stable and does not form Schiff bases, making it the preferred choice for modern media formulations.[1] It is highly water-soluble and exhibits greater stability against external factors like heat and light compared to other vitamers.[1][7] Cells efficiently uptake pyridoxine and convert it intracellularly to the active PLP coenzyme through the action of pyridoxine kinase and pyridoxamine-phosphate oxidase.[8]
Therefore, the use of this compound ensures a stable, consistent, and bioavailable source of Vitamin B₆, which is paramount for reproducible high-performance cell culture.
Application in Mammalian Cell Culture
In mammalian systems, particularly in high-density cultures for biomanufacturing (e.g., CHO cells), the metabolic flux through amino acid pathways is immense. Pyridoxine supplementation is non-negotiable for sustaining cell growth, viability, and the production of complex recombinant proteins.[9][10]
2.1. Mechanistic Importance
The primary role of PLP is to act as an "electron sink," stabilizing carbanionic intermediates formed during amino acid transformations.[6] This is essential for:
-
Transamination: The synthesis of non-essential amino acids by transferring an amino group from a donor (like glutamate) to an α-keto acid. This allows cells to balance their amino acid pool as nutrient levels fluctuate.[4]
-
Metabolism: Degradation of amino acids for energy and the synthesis of neurotransmitters and sphingolipids.[8]
-
Antioxidant Properties: Pyridoxine itself may also function as an antioxidant, helping to protect cells from oxidative stress.
A deficiency in pyridoxine can lead to an inability to synthesize required amino acids, resulting in reduced cell growth, decreased protein quality, and eventual cell death.
2.2. Pyridoxine in Commercial Media Formulations
The form and concentration of Vitamin B₆ vary across different basal media, reflecting their historical development and intended applications. Modern, chemically-defined media designed for bioprocessing have largely standardized on the more stable this compound.
| Medium Formulation | Typical Vitamin B₆ Vitamer(s) | Typical Concentration (mg/L) | Molarity (µM) |
| DMEM (Dulbecco's Modified Eagle's Medium) | Pyridoxal HCl (original) or Pyridoxine HCl | 4.0 | ~19.4 |
| RPMI-1640 | Pyridoxine HCl | 1.0 | ~4.9 |
| Ham's F-12 | Pyridoxine HCl | 0.06 | ~0.3 |
| DMEM/F-12 (50:50) | Pyridoxal HCl & Pyridoxine HCl | 2.03 | ~9.9 |
| IMDM (Iscove's Modified Dulbecco's Medium) | Pyridoxal HCl | 4.0 | ~19.7 |
| CHO-specific Platform Media | Pyridoxine HCl | Often proprietary, but typically 1-10 | ~4.9 - 48.6 |
Concentrations are approximate and can vary by manufacturer. The table is synthesized from information indicating which media contain specific vitamers.[11]
Application in Insect Cell Culture
The Insect Cell-Baculovirus Expression System (IC-BEVS), utilizing cell lines like Spodoptera frugiperda (Sf9, Sf21) and Trichoplusia ni (High Five™), is a powerful platform for producing recombinant proteins.[12] These systems involve very high-density suspension cultures where nutrient management is critical for maximizing protein yield.[12][13]
3.1. Mechanistic Importance
Similar to mammalian cells, insect cells rely on PLP-dependent enzymes for amino acid metabolism.[14] This is especially critical post-baculovirus infection when the cellular machinery is redirected to synthesize massive quantities of a target protein. The demand for specific amino acids escalates, and the cell's ability to interconvert them via transaminase reactions is essential to prevent bottlenecks in protein translation. Therefore, a stable and sufficient supply of pyridoxine is a cornerstone of robust insect cell culture media like Sf-900™ II/III and Express Five™ SFM.[13]
While public formulation data is less common for insect media, the principles of stability and bioavailability make this compound the logical choice for modern serum-free and protein-free formulations. Optimization of vitamin levels, including pyridoxine, is a key strategy for improving cell density and protein production in IC-BEVS.[12]
Protocols and Methodologies
4.1. Visualization of Core Concepts
Metabolic Pathway Diagram The following diagram illustrates the conversion of pyridoxine to its active coenzyme form, PLP, and its subsequent role in a representative transamination reaction, a cornerstone of cellular metabolism.
Caption: Conversion of pyridoxine to PLP and its function in transamination.
Experimental Workflow Diagram This flowchart outlines a systematic approach to optimizing the concentration of this compound for a specific cell line and process.
Caption: Workflow for pyridoxine concentration optimization.
4.2. Protocol 1: Preparation of a 1000X Pyridoxine HCl Stock Solution
This protocol describes the preparation of a sterile, concentrated stock solution for supplementing basal media. This compound is freely soluble in water.[7]
Materials:
-
Nuclease-free water (e.g., WFI or Milli-Q)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes or storage bottles
Procedure:
-
Determine Target Concentration: Basal media often contain pyridoxine at ~20 µM (or ~4 mg/L).[11] A 1000X stock would therefore be 20 mM.
-
Calculation:
-
To make 100 mL of a 20 mM stock solution:
-
Moles = 0.020 mol/L * 0.1 L = 0.002 mol
-
Mass = 0.002 mol * 205.64 g/mol = 0.4113 g (or 411.3 mg)
-
-
Preparation:
-
Weigh out 411.3 mg of this compound powder using an analytical balance.
-
Add the powder to a sterile beaker or bottle.
-
Add ~80 mL of nuclease-free water and dissolve the powder completely by stirring or vortexing.
-
Adjust the final volume to 100 mL with nuclease-free water. The pH of a 5% solution is acidic (2.4-3.0), which is generally acceptable for a concentrated stock.[7]
-
-
Sterilization and Storage:
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting (amber) storage bottle.
-
Aliquot into smaller, single-use volumes to minimize freeze-thaw cycles and risk of contamination.
-
Label clearly with "1000X Pyridoxine HCl (20 mM)", preparation date, and initials.
-
Store aliquots at 2-8°C for short-term use (weeks) or frozen at -20°C for long-term storage (months).[7] Protect from light.[7]
-
4.3. Protocol 2: Experimental Design for Optimizing Pyridoxine Concentration
This protocol provides a framework for a dose-response study to determine the optimal pyridoxine HCl concentration for a given cell line, basal medium, and process.
Objective: To identify the minimum concentration of pyridoxine HCl that yields maximum viable cell density, culture longevity, and/or recombinant protein titer.
Procedure:
-
Basal Medium Selection: Start with a custom formulation of your basal medium prepared without any pyridoxine HCl. This is your negative control and the base for all experimental conditions.
-
Experimental Groups: Set up shake flasks or bioreactors for each condition. A typical titration range could be:
-
Control (-): Basal medium with no pyridoxine HCl added.
-
Control (+): Basal medium with the original (1X) concentration of pyridoxine HCl.
-
Test Conditions: Basal medium supplemented with 0.25X, 0.5X, 2X, 5X, and 10X the original concentration, using the 1000X stock prepared in Protocol 1.
-
-
Inoculation: Seed all flasks from the same exponentially growing starter culture at a consistent initial cell density (e.g., 0.3 x 10⁶ cells/mL for CHO; 0.5 x 10⁶ cells/mL for Sf9).
-
Culture Maintenance: Incubate all cultures under standard process conditions (temperature, CO₂, agitation). If it is a fed-batch process, apply the standard feeding strategy to all conditions.
-
Sampling and Analysis:
-
Collect samples daily or every other day.
-
Measure Viable Cell Density (VCD) and viability using a cell counter (e.g., Vi-CELL XR or hemocytometer with trypan blue).
-
If applicable, measure the product titer (e.g., via ELISA or HPLC).
-
Optionally, perform spent media analysis to measure key metabolites.
-
-
Data Interpretation:
-
Plot VCD, viability, and product titer over time for each concentration.
-
Generate a dose-response curve by plotting the peak VCD or final titer against the pyridoxine HCl concentration.
-
The optimal concentration is typically the lowest point on the curve that achieves the maximal desired outcome (the point where the curve plateaus). This prevents adding excess nutrients that could increase costs or have unintended metabolic consequences.
-
This systematic approach ensures that the final media formulation is robust, reproducible, and specifically tailored to the needs of your cell culture process.[15][16]
References
- 1. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mpbio.com [mpbio.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 5. Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. himedialabs.com [himedialabs.com]
- 8. This compound | C8H12ClNO3 | CID 6019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Nutrient supplementation strategy improves cell concentration and longevity, monoclonal antibody production and lactate metabolism of Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. The effects of vitamin B6 compounds on cell proliferation and melanogenesis in B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.ku.edu [journals.ku.edu]
- 13. Insect Cell Culture Media | Thermo Fisher Scientific [thermofisher.com]
- 14. 58-56-0・this compound Standard・168-20031[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 15. cellculturedish.com [cellculturedish.com]
- 16. eu-assets.contentstack.com [eu-assets.contentstack.com]
Application Note: Pyridoxine Hydrochloride as an Analytical Standard for High-Performance Liquid Chromatography (HPLC)
Introduction: The Critical Role of a Vitamin B6 Standard
Pyridoxine, a vitamer of Vitamin B6, is a water-soluble vitamin essential for numerous physiological functions, including amino acid metabolism and neurotransmitter synthesis.[1] Its hydrochloride salt, Pyridoxine Hydrochloride, is the most common form used in pharmaceutical formulations, nutritional supplements, and fortified foods.[2][3] Consequently, the accurate and precise quantification of this compound is paramount for quality control, stability testing, and regulatory compliance in the pharmaceutical and food industries.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of this compound as an analytical standard for chromatographic analysis. We will delve into its fundamental properties, provide detailed protocols for standard preparation, and present a robust, validated High-Performance Liquid Chromatography (HPLC) method. The methodologies described herein are designed to establish a self-validating system, ensuring the generation of trustworthy and reproducible data grounded in authoritative pharmacopeial standards.
Physicochemical Properties of the Analytical Standard
The reliability of any quantitative analysis begins with a well-characterized reference standard. This compound is a white or almost white crystalline powder.[4][5] Its high purity and stability, when handled correctly, make it an ideal standard.[3][6] Key physicochemical properties are summarized in Table 1, compiled from authoritative sources.
Table 1: Physicochemical Characteristics of this compound
| Property | Value | Source(s) |
| Chemical Name | (5-hydroxy-6-methylpyridine-3,4-diyl)dimethanol hydrochloride | [4] |
| Alternate Name | Pyridoxol hydrochloride, Vitamin B6 hydrochloride | [7] |
| CAS Number | 58-56-0 | [4][7] |
| Molecular Formula | C₈H₁₂ClNO₃ | [4][7] |
| Molecular Weight | 205.64 g/mol | [7][8] |
| Appearance | White or almost white, crystalline powder | [4][5] |
| Melting Point | ~205-212 °C with decomposition | [4][5][8] |
| Solubility | Freely soluble in water; slightly soluble in alcohol; insoluble in ether and chloroform.[4][5][7][8] | |
| UV Maximum (in 0.1 M HCl) | ~290 nm | [5][9] |
| pH (aqueous solution) | 2.4 to 3.0 (for a 5% w/v solution) | [4] |
Protocol: Preparation of Standard Solutions
The accuracy of chromatographic quantification is directly dependent on the precise preparation of standard solutions. The following protocol outlines the steps for preparing a primary stock solution and subsequent working standards.
Rationale for Procedural Steps
-
Choice of Standard: Using a pharmacopeial-grade reference standard (e.g., USP this compound RS or Ph. Eur. This compound CRS) is critical.[10][11][12] These primary standards have a certified purity and are traceable, which is the foundation of an authoritative analysis.
-
Solvent Selection: this compound is freely soluble in water, making high-purity (HPLC-grade) water or a dilute acidic solution (like 0.1 N HCl) an excellent solvent.[4][7] The acidic medium helps maintain the stability of the analyte in solution.[9][11]
-
Volumetric Glassware: Class A volumetric flasks and pipettes must be used to minimize measurement errors and ensure the accuracy of the final concentrations.
-
Storage: Pyridoxine solutions can be sensitive to light.[3] Storing solutions in amber glass containers or protecting them from light, often under refrigeration, is essential to prevent photodegradation and ensure stability.[3][11][13] Aqueous solutions should be prepared fresh daily or as stability data permits.[11][14]
Experimental Protocol: Standard Preparation
Objective: To prepare a 100 µg/mL primary stock solution and a 10 µg/mL working standard.
Materials:
-
USP this compound Reference Standard (RS)
-
HPLC-grade water
-
0.1 N Hydrochloric Acid (optional, as diluent)
-
Class A 100-mL and 50-mL volumetric flasks
-
Class A 5-mL volumetric pipette
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Prepare Diluent: Use HPLC-grade water or 0.1 N Hydrochloric Acid.
-
Weigh the Standard: Accurately weigh approximately 10 mg of USP this compound RS and transfer it quantitatively into a 100-mL volumetric flask. Record the exact weight.
-
Dissolve the Standard (Stock Solution): Add approximately 70 mL of diluent to the flask. Sonicate for 5-10 minutes or until the standard is completely dissolved.
-
Dilute to Volume (Stock Solution): Allow the solution to return to room temperature. Dilute to the 100 mL mark with the diluent. Cap and invert the flask at least 15 times to ensure homogeneity. This is the Stock Standard Solution (approx. 100 µg/mL) .
-
Calculate Exact Concentration: Calculate the precise concentration of the stock solution using the formula: Concentration (µg/mL) = (Weight of RS in mg * 1000) / 100 mL
-
Prepare Working Standard: Using a Class A 5-mL volumetric pipette, transfer 5.0 mL of the Stock Standard Solution into a 50-mL volumetric flask.
-
Dilute to Volume (Working Standard): Dilute to the 50 mL mark with the diluent. Cap and invert to mix thoroughly. This is the Working Standard Solution (approx. 10 µg/mL) .
-
Storage: Transfer the solutions to amber glass vials and store under refrigeration (2-8°C).[13][15] Prepare fresh daily as needed.[11]
Visualization: Standard Preparation Workflow
References
- 1. ijsdr.org [ijsdr.org]
- 2. jchps.com [jchps.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. uspbpep.com [uspbpep.com]
- 5. chembk.com [chembk.com]
- 6. uspbpep.com [uspbpep.com]
- 7. scent.vn [scent.vn]
- 8. This compound | C8H12ClNO3 | CID 6019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 58-56-0 [m.chemicalbook.com]
- 10. pharmacopeia.cn [pharmacopeia.cn]
- 11. uspbpep.com [uspbpep.com]
- 12. This compound CRS | LGC Standards [lgcstandards.com]
- 13. himedialabs.com [himedialabs.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. crs.edqm.eu [crs.edqm.eu]
Application Note: A Researcher's Guide to Pyyridoxine Hydrochloride in In Vitro Enzyme Kinetics
Abstract
Pyridoxine hydrochloride, a stable and water-soluble vitamer of Vitamin B6, is an indispensable reagent in the in vitro characterization of a vast class of enzymes.[1][2][3] Its significance lies in its role as a precursor to pyridoxal 5'-phosphate (PLP), a versatile coenzyme essential for the catalytic activity of over 140 different enzymes.[4][5][6] These PLP-dependent enzymes are central to a multitude of metabolic pathways, most notably in the biosynthesis and degradation of amino acids and neurotransmitters.[2][7][8] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective utilization of this compound in in vitro enzyme kinetics studies. We will delve into the biochemical rationale, provide detailed, validated protocols for cofactor preparation and enzyme reconstitution, and discuss critical technical considerations to ensure data integrity and reproducibility.
Biochemical Foundation: The Journey from Pyridoxine to the Catalytically Active PLP
While this compound is the common laboratory form due to its stability, it is not the biologically active molecule.[2][9] The catalytic prowess of Vitamin B6 is harnessed through its phosphorylated derivative, pyridoxal 5'-phosphate (PLP).[4] In vivo, and replicable in vitro, pyridoxine is converted to PLP via the Vitamin B6 salvage pathway.[7] This is a crucial two-step enzymatic process.[5][7]
First, pyridoxal kinase (PLK) catalyzes the ATP-dependent phosphorylation of pyridoxine to form pyridoxine 5'-phosphate (PNP).[5][10] Subsequently, the flavin mononucleotide (FMN)-dependent enzyme, pyridoxine-5'-phosphate oxidase (PNPO), oxidizes PNP to the catalytically active PLP.[6][11][12]
Caption: The Vitamin B6 Salvage Pathway for PLP Synthesis.
The versatility of PLP as a coenzyme stems from its ability to form a Schiff base linkage with the ε-amino group of a conserved lysine residue in the enzyme's active site, creating an "internal aldimine".[13] Upon substrate binding, a new Schiff base, or "external aldimine," is formed with the substrate's amino group.[13] This covalent catalysis allows PLP to act as an electron sink, stabilizing various carbanionic intermediates and facilitating a wide range of reactions including:[13][14][15]
-
Transamination: The transfer of an amino group from an amino acid to a keto acid.[16][17]
-
Racemization: The interconversion of L- and D-amino acids.[13][18]
Due to this central role, many PLP-dependent enzymes are produced recombinantly as apoenzymes (lacking the PLP cofactor) and require in vitro reconstitution with PLP for activity.[21]
Experimental Protocols
Preparation of this compound Stock Solution
The quality of kinetic data is fundamentally dependent on the accurate preparation of reagents. This compound is a white, crystalline powder that is freely soluble in water.[1][3]
Materials:
-
This compound (high purity, ≥99%)
-
Nuclease-free, ultrapure water
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance and pH meter
Protocol:
-
Calculation: Determine the mass of this compound required to prepare a stock solution of desired concentration (e.g., 100 mM). The molecular weight of this compound is 205.64 g/mol .
-
Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance in a clean weigh boat.
-
Dissolution: Transfer the powder to a sterile tube and add an appropriate volume of ultrapure water to achieve the final desired concentration. Vortex thoroughly until the powder is completely dissolved. The pH of an aqueous solution will be acidic, typically in the range of 2.3-3.5.[1]
-
Sterilization & Storage: For long-term storage, sterile filter the solution through a 0.22 µm syringe filter into a sterile, light-protected container. This compound solutions are sensitive to light and should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1][22]
| Parameter | Specification | Reference |
| Compound | This compound | N/A |
| CAS Number | 58-56-0 | [1] |
| Molecular Weight | 205.64 g/mol | [1] |
| Solubility in Water | Freely soluble (e.g., 220 mg/mL) | [1] |
| pH (aqueous solution) | 2.3 - 3.5 | [1] |
| Storage Conditions | Store at -20°C, protected from light | [1][22] |
Table 1: Properties and Handling of this compound.
In Situ Generation of PLP and Apoenzyme Reconstitution
For many studies, it is preferable to use the active PLP coenzyme directly. However, if starting with this compound, an in vitro enzymatic synthesis of PLP can be performed, or more commonly, commercially available PLP is used to reconstitute the apoenzyme.
Protocol for Apoenzyme Reconstitution with PLP: This protocol provides a general framework for reconstituting a purified apoenzyme with PLP to generate a catalytically active holoenzyme.[21][23][24]
Materials:
-
Purified apoenzyme of interest in a suitable buffer (e.g., Tris-HCl, HEPES)
-
Pyridoxal 5'-phosphate (PLP) stock solution (e.g., 10 mM in water, pH adjusted to ~7.0)
-
Reaction buffer for the specific enzyme assay
-
Dialysis tubing or desalting column
Procedure:
-
Incubation: To the apoenzyme solution, add a 5-10 fold molar excess of the PLP stock solution. The final concentration of the apoenzyme should be in the low micromolar range.
-
Binding: Gently mix and incubate the solution on ice or at 4°C for 30-60 minutes in the dark, as PLP is light-sensitive. This allows for the formation of the Schiff base linkage between PLP and the active site lysine.[13]
-
Removal of Excess PLP: It is critical to remove the unbound PLP, as it can interfere with subsequent kinetic assays. This can be achieved by:
-
Dialysis: Dialyze the enzyme solution against the assay buffer (e.g., 2-3 buffer changes over 4-6 hours) at 4°C.
-
Desalting Column: Pass the solution through a desalting column (e.g., PD-10) pre-equilibrated with the assay buffer.[23]
-
-
Quantification: Determine the concentration of the reconstituted holoenzyme using a standard protein quantification method (e.g., Bradford assay or measuring absorbance at 280 nm). The success of reconstitution can often be confirmed spectrophotometrically by the appearance of a characteristic absorbance peak for the PLP aldimine bond around 420 nm.
-
Activity Confirmation: Perform an initial activity assay to confirm the successful reconstitution of the apoenzyme.
General Protocol for In Vitro Enzyme Kinetics Assay
The following is a generalized workflow for a spectrophotometric-based enzyme kinetics assay using a reconstituted PLP-dependent enzyme.
Caption: General Workflow for an In Vitro Enzyme Kinetics Assay.
Procedure:
-
Reaction Mixture: In a microplate well or a cuvette, prepare the reaction mixture containing the assay buffer, the reconstituted holoenzyme at a fixed concentration, and any other necessary co-substrates.
-
Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.
-
Initiation: Initiate the enzymatic reaction by adding the substrate of interest at varying concentrations.
-
Measurement: Immediately begin monitoring the reaction progress using a spectrophotometer or plate reader. The method of detection will be specific to the enzyme and substrate being studied (e.g., monitoring the production or consumption of a chromogenic substrate or a coupled enzymatic reaction).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve for each substrate concentration.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the resulting data to the Michaelis-Menten equation (or a more appropriate model if substrate inhibition or other complex kinetics are observed) to determine the kinetic parameters Km and Vmax.
-
Technical Considerations and Troubleshooting
-
Cofactor Saturation: Ensure that the concentration of PLP used for reconstitution is sufficient to saturate the apoenzyme. However, excessively high concentrations of free PLP can sometimes be inhibitory or lead to non-specific reactions. The removal of unbound PLP post-reconstitution is a critical step.[23]
-
pH Sensitivity: The ionization state of the PLP molecule, particularly its pyridine nitrogen and phenolic hydroxyl group, is crucial for catalysis and is highly pH-dependent.[25] The optimal pH for the enzyme under investigation should be carefully determined and maintained with a suitable buffer.
-
Competitive Inhibition: When using pyridoxine in cell-based assays or crude lysates, be aware that in its non-phosphorylated form, it can act as a competitive inhibitor to PLP for the active site of some enzymes.[4][9]
-
Enzyme Stability: The removal of the PLP cofactor can sometimes destabilize the protein structure. Apoenzymes may be less stable than their holoenzyme counterparts. It is advisable to perform reconstitution shortly before the kinetic experiments.
Conclusion
This compound is a fundamental starting material for the in vitro investigation of PLP-dependent enzymes. A thorough understanding of its conversion to the active coenzyme PLP, coupled with meticulous execution of reconstitution and kinetic assay protocols, is paramount for obtaining high-quality, reproducible data. The insights gained from such studies are invaluable for elucidating enzyme mechanisms, understanding metabolic diseases, and developing novel therapeutic agents.
References
- 1. This compound | 58-56-0 [chemicalbook.com]
- 2. ijsdr.org [ijsdr.org]
- 3. himedialabs.com [himedialabs.com]
- 4. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. connect.mayoclinic.org [connect.mayoclinic.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. The PLP cofactor: Lessons from studies on model reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. gosset.ai [gosset.ai]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Apoenzyme reconstitution as a chemical tool for structural enzymology and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. publications.ashp.org [publications.ashp.org]
- 23. Folding pathway of the pyridoxal 5′-phosphate C-S lyase MalY from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [Studies on functional conformation changes in the reconstitution of pyridoxalphosphate dependent apoenzymes to holoenzymes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of Pyyridoxine Hydrochloride in Pharmaceutical Formulation Studies
Introduction: The Multifaceted Role of Pyridoxine Hydrochloride in Pharmaceutical Sciences
This compound (HCl), the hydrochloride salt of a stable form of Vitamin B6, is a vital micronutrient essential for a myriad of physiological functions, including amino acid metabolism, neurotransmitter synthesis, and heme production.[1] In the pharmaceutical arena, its significance extends beyond its primary role as an active pharmaceutical ingredient (API) for treating Vitamin B6 deficiencies and related conditions.[2] Pyridoxine HCl also finds application as a specialized excipient, for instance, in reducing the viscosity of high-concentration protein formulations.[3]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the critical aspects of incorporating pyridoxine HCl into pharmaceutical formulations, underpinned by scientific principles and practical, field-proven protocols. We will delve into pre-formulation considerations, formulation strategies for various dosage forms, and the requisite analytical methodologies for ensuring product quality and stability.
Part 1: Pre-formulation Studies: Characterizing this compound for Robust Formulation Design
A thorough understanding of the physicochemical properties of pyridoxine HCl is the cornerstone of rational formulation development. These initial studies are predictive of the API's behavior during manufacturing and its in-vivo performance.
Physicochemical Properties
A summary of the key physicochemical properties of pyridoxine HCl is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₁₁NO₃·HCl | [4] |
| Molecular Weight | 205.64 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Freely soluble in water (approx. 1 in 5 parts) | [6] |
| Slightly soluble in alcohol (approx. 1 in 100 parts) | [5] | |
| Melting Point | Approximately 205-212 °C with decomposition | [4] |
| pH (5% w/v aqueous solution) | 2.3 - 3.5 | [5] |
| pKa | ~5.0 and ~9.0 | |
| Polymorphism | Existence of at least two polymorphs has been reported | [7] |
Note: The pKa values are approximate and can vary slightly based on experimental conditions.
The acidic nature of pyridoxine HCl solutions and its high water solubility are critical factors influencing formulation and stability. Its hygroscopicity and potential for polymorphism necessitate careful handling and storage to prevent physical and chemical degradation.[7]
Excipient Compatibility: A Critical Step to Mitigate Formulation Risks
The interaction between an API and its accompanying excipients can significantly impact the stability, bioavailability, and manufacturability of the final dosage form. For pyridoxine HCl, certain excipients are known to be incompatible.
A pre-formulation excipient compatibility study is paramount. A typical screening protocol is outlined below.
Protocol 1: Excipient Compatibility Screening
-
Preparation of Binary Mixtures: Prepare 1:1 (w/w) physical mixtures of pyridoxine HCl with a selection of common excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, starch, mannitol).
-
Stressing of Samples: Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and ambient conditions for a predetermined period (e.g., 2-4 weeks).
-
Analysis: At specified time points, analyze the samples for:
-
Appearance: Any change in color or physical state.
-
Assay of Pyridoxine HCl: To determine any degradation of the API.
-
Related Substances: To detect the formation of degradation products using a stability-indicating HPLC method (see Section 3.1).
-
-
Interpretation: A significant decrease in the assay of pyridoxine HCl or the appearance of new degradation peaks in the chromatogram indicates a potential incompatibility.
Known Incompatibilities:
-
Reducing Sugars (e.g., Lactose): The primary amine group of pyridoxine can potentially interact with the aldehyde group of reducing sugars via the Maillard reaction, leading to discoloration and degradation.
-
Alkaline Environments: Pyridoxine HCl is unstable in alkaline solutions.[8]
-
Oxidizing Agents and Iron Salts: These substances can promote the degradation of pyridoxine HCl.[4][9]
Visualizing the Compatibility Screening Workflow
Caption: Workflow for excipient compatibility screening of Pyridoxine HCl.
Part 2: Formulation Development Strategies
The choice of dosage form for pyridoxine HCl depends on the intended therapeutic application, patient population, and desired release profile.
Solid Oral Dosage Forms: Tablets and Capsules
Direct compression is a preferred method for manufacturing pyridoxine HCl tablets due to its simplicity and suitability for moisture-sensitive compounds.[5]
Protocol 2: Direct Compression Tablet Formulation
Table 2: Example Formulation for a 100 mg Pyridoxine HCl Tablet
| Ingredient | Function | Concentration (% w/w) |
| Pyridoxine HCl | API | 50.0 |
| Microcrystalline Cellulose (e.g., Avicel® PH 102) | Diluent/Binder | 44.5 |
| Colloidal Silicon Dioxide | Glidant | 0.5 |
| Magnesium Stearate | Lubricant | 1.0 |
| Croscarmellose Sodium | Disintegrant | 4.0 |
Manufacturing Process:
-
Sieving: Pass all ingredients through a suitable mesh sieve (e.g., #40) to ensure uniformity.
-
Blending:
-
Blend pyridoxine HCl and microcrystalline cellulose in a V-blender for 15 minutes.
-
Add colloidal silicon dioxide and croscarmellose sodium and blend for another 5 minutes.
-
Finally, add magnesium stearate and blend for a final 2 minutes. Over-blending with the lubricant should be avoided as it can negatively impact tablet hardness and dissolution.
-
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.
-
In-Process Quality Control: Monitor tablet weight, hardness, thickness, and friability during the compression run.
Visualizing the Direct Compression Process
Caption: Workflow for direct compression tablet manufacturing.
Liquid Oral Formulations: Solutions and Suspensions
Oral solutions are advantageous for pediatric and geriatric patients or those with dysphagia.
Protocol 3: Pyridoxine HCl Oral Solution (20 mg/mL)
Table 3: Example Formulation for a Pyridoxine HCl Oral Solution
| Ingredient | Function | Concentration (% w/v) |
| Pyridoxine HCl | API | 2.0 |
| Simple Syrup, USP | Vehicle/Sweetener | q.s. to 100% |
| Methylparaben | Preservative | 0.1 |
| Propylparaben | Preservative | 0.02 |
| Purified Water | Solvent | q.s. |
Manufacturing Process:
-
Preservative Dissolution: In a suitable vessel, heat a portion of the purified water to about 60-70°C and dissolve the methylparaben and propylparaben with stirring. Cool the solution to room temperature.
-
API Dissolution: In a separate vessel, dissolve the pyridoxine HCl in the remaining purified water.
-
Mixing: Add the preservative solution to the API solution and mix well.
-
Final Volume Adjustment: Add simple syrup to the desired final volume and mix until a homogenous solution is obtained.
-
Filling: Fill the solution into light-resistant containers.
Parenteral Formulations: Injections
Parenteral formulations of pyridoxine HCl are essential for rapid therapeutic action or when oral administration is not feasible.[2] Aseptic processing or terminal sterilization is required.
Protocol 4: Pyridoxine HCl Injection (100 mg/mL)
Table 4: Example Formulation for a Pyridoxine HCl Injection
| Ingredient | Function | Concentration (% w/v) |
| Pyridoxine HCl | API | 10.0 |
| Chlorobutanol | Preservative | 0.5 |
| Sodium Hydroxide / Hydrochloric Acid | pH adjusting agent | As needed |
| Water for Injection (WFI) | Vehicle | q.s. to 100% |
Manufacturing Process:
-
Compounding: Dissolve chlorobutanol and pyridoxine HCl in WFI in a sterile, depyrogenated vessel under aseptic conditions.
-
pH Adjustment: Adjust the pH to 2.0-3.8 using sodium hydroxide or hydrochloric acid solution.[6]
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile receiving vessel.
-
Aseptic Filling: Aseptically fill the sterile solution into sterile and depyrogenated vials or ampoules.
-
Terminal Sterilization (Alternative): If the formulation is stable to heat, terminal sterilization (e.g., autoclaving) can be employed after filling and sealing. The stability of pyridoxine HCl to the chosen sterilization method must be thoroughly validated.
-
Quality Control: Perform sterility, endotoxin, and particulate matter testing on the final product.
Part 3: Analytical Methodologies for Quality Control
Robust analytical methods are crucial for ensuring the quality, safety, and efficacy of pyridoxine HCl formulations.
Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the API in the presence of its degradation products, impurities, and excipients.
Protocol 5: Stability-Indicating RP-HPLC Method for Pyridoxine HCl
Table 5: Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.015 M Potassium Dihydrogen Phosphate (pH 3.0 ± 0.2) : Methanol (70:30 v/v)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Detection Wavelength | 254 nm[9] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[10]
UV-Visible Spectrophotometric Method
For routine quality control where a stability-indicating method is not required, a simpler UV-Vis spectrophotometric method can be employed.
Protocol 6: UV-Vis Spectrophotometric Assay of Pyridoxine HCl
-
Solvent: 0.1 M Hydrochloric Acid
-
Wavelength of Maximum Absorbance (λmax): Approximately 290 nm
-
Procedure:
-
Prepare a standard solution of USP this compound RS of a known concentration in 0.1 M HCl.
-
Prepare a sample solution of the formulation, diluted with 0.1 M HCl to a similar concentration as the standard.
-
Measure the absorbance of both solutions at the λmax.
-
Calculate the concentration of pyridoxine HCl in the sample based on the absorbance of the standard.
-
Part 4: Stability Testing and Forced Degradation Studies
Stability testing is a regulatory requirement to establish the shelf-life and storage conditions for a pharmaceutical product.[4]
Forced Degradation Studies
Forced degradation (stress testing) is performed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.
Protocol 7: Forced Degradation of Pyridoxine HCl
-
Acid Hydrolysis: Treat a solution of pyridoxine HCl with 0.1 M HCl at 60°C for 1 hour.[11]
-
Base Hydrolysis: Treat a solution of pyridoxine HCl with 0.1 M NaOH at 60°C for 1 hour.[11]
-
Oxidative Degradation: Treat a solution of pyridoxine HCl with 3% H₂O₂ at room temperature for 1 hour.[11]
-
Thermal Degradation: Expose solid pyridoxine HCl to dry heat (e.g., 80°C) for 24 hours.[11]
-
Photodegradation: Expose a solution of pyridoxine HCl to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[4]
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. The chromatograms should show resolution between the intact pyridoxine HCl peak and any degradation product peaks.
Degradation Pathways: Pyridoxine HCl is susceptible to degradation, particularly through oxidation and at pH extremes. Thermal degradation can lead to the formation of pyridoxal and o-quinone methide.[12]
Visualizing the Forced Degradation Workflow
Caption: Workflow for forced degradation studies of Pyridoxine HCl.
Formal Stability Studies
Formal stability studies should be conducted on at least three primary batches of the drug product in the proposed commercial packaging. The storage conditions and testing frequency should follow ICH Q1A(R2) guidelines.[4]
Table 6: ICH Recommended Storage Conditions for Long-Term Stability Studies
| Climatic Zone | Storage Condition |
| I/II (Temperate/Subtropical) | 25°C ± 2°C / 60% RH ± 5% RH |
| III (Hot/Dry) | 30°C ± 2°C / 35% RH ± 5% RH |
| IVa (Hot/Humid) | 30°C ± 2°C / 65% RH ± 5% RH |
| IVb (Hot/Very Humid) | 30°C ± 2°C / 75% RH ± 5% RH |
Accelerated stability studies (e.g., 40°C ± 2°C / 75% RH ± 5% RH for 6 months) are also performed to support the proposed shelf-life.
Conclusion
The successful formulation of this compound requires a comprehensive understanding of its physicochemical properties, potential interactions with excipients, and degradation pathways. The protocols and application notes provided in this guide offer a robust framework for the development, analysis, and stability testing of pyridoxine HCl-containing pharmaceutical products. By adhering to these scientific principles and regulatory guidelines, researchers and formulation scientists can develop safe, effective, and stable dosage forms that meet the highest quality standards.
References
- 1. Pyridoxine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. CERSI Excipients Browser [excipients.ucsf.bkslab.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | C8H12ClNO3 | CID 6019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jsirjournal.com [jsirjournal.com]
- 6. This compound Injection, USP [dailymed.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. 9vom.in [9vom.in]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. impactfactor.org [impactfactor.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Pyridoxine Hydrochloride as a Supplement in Chemically Defined Media
Introduction: The Critical Role of Pyridoxine in Chemically Defined Systems
The transition from serum-supplemented to chemically defined (CD) media represents a significant advancement in cell culture, offering unparalleled consistency and control for research, drug development, and biomanufacturing.[1][2][3] In these precisely formulated environments, every component is of known identity and concentration, making the role of individual supplements like vitamins paramount.[4] Pyridoxine, a water-soluble B-vitamin, is a cornerstone of modern CD media formulations.[] This guide provides an in-depth exploration of pyridoxine hydrochloride's function, stability, and practical application in cell culture, empowering researchers to optimize their workflows and ensure robust, reproducible results.
This compound is the salt form of pyridoxine, commonly known as vitamin B6. Its primary significance in cellular metabolism lies in its conversion to the biologically active coenzyme, pyridoxal 5'-phosphate (PLP).[6][7] PLP is a critical cofactor for over 140 enzymatic reactions, predominantly involved in amino acid biosynthesis and catabolism.[8] These reactions are fundamental to virtually all aspects of cell physiology, including proliferation, protein synthesis, and energy metabolism.[7][[“]]
Scientific Rationale for this compound Supplementation
The decision to supplement CD media with this compound is rooted in a deep understanding of cellular biochemistry and the practicalities of in vitro culture.
The Centrality of Pyridoxal 5'-Phosphate (PLP) in Cellular Metabolism
Once transported into the cell, pyridoxine is converted to PLP through a series of enzymatic steps.[6][8] This active coenzyme is indispensable for:
-
Amino Acid Metabolism: PLP is a cofactor for transaminases, enzymes that facilitate the transfer of amino groups, a vital process for the synthesis and degradation of amino acids.[6][10]
-
Neurotransmitter Synthesis: In neuronal cell cultures, PLP is crucial for the synthesis of key neurotransmitters such as serotonin, dopamine, and GABA.[6][10]
-
One-Carbon Metabolism: PLP participates in the intricate network of reactions that transfer one-carbon units, which is essential for the synthesis of nucleotides and other vital biomolecules.[[“]]
-
Heme Synthesis: The production of hemoglobin in red blood cell precursors is dependent on a PLP-cofactored enzyme.[6]
The following diagram illustrates the conversion of pyridoxine to its active form, PLP, and its subsequent role as a coenzyme.
Caption: Intracellular conversion of pyridoxine to PLP and its role in enzyme activation.
Stability and Bioavailability: Pyridoxine vs. Pyridoxal
Vitamin B6 exists in several forms, or vitamers, including pyridoxine (an alcohol), pyridoxal (an aldehyde), and pyridoxamine (an amine).[8] While pyridoxal is also a precursor to PLP, its aldehyde group is highly reactive and can form Schiff bases with primary amines, such as the amino acids in the culture medium.[11][12] This reactivity can lead to the degradation of both the vitamin and essential amino acids, compromising the stability and performance of the medium.[11]
This compound, being an alcohol, is significantly more stable in solution and does not exhibit this reactivity, making it the preferred form for supplementation in CD media.[11][12] Its use ensures a consistent and reliable supply of the vitamin B6 precursor to the cells.
Data Summary: Physicochemical Properties and Recommended Concentrations
The following table provides key information for the practical application of this compound in cell culture.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₁NO₃·HCl | [11] |
| Molecular Weight | 205.64 g/mol | [11] |
| Appearance | White to off-white crystalline powder | [13] |
| Solubility in Water | 220 mg/mL | [14] |
| Typical Concentration Range in Basal Media (e.g., DMEM, RPMI-1640) | 1 - 5 mg/L | [11] |
| Recommended Stock Solution Concentration | 1 - 10 mg/mL | [15][16] |
| Storage of Stock Solution | -20°C, protected from light | [15] |
Experimental Protocols
Protocol 1: Preparation of a 1000X this compound Stock Solution
This protocol details the preparation of a 1 mg/mL (1000X for a final concentration of 1 mg/L) stock solution.
Materials:
-
This compound powder (cell culture grade) (e.g., Sigma-Aldrich P6280)[17]
-
Cell culture grade water (e.g., WFI or equivalent)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Calibrated analytical balance and weigh boats
-
Sterile storage vials (cryovials)
Procedure:
-
Calculation: To prepare 50 mL of a 1 mg/mL stock solution, you will need: 50 mL * 1 mg/mL = 50 mg of this compound.
-
Weighing: In a sterile weigh boat, accurately weigh out 50 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the powder to a 50 mL sterile conical tube. Add approximately 40 mL of cell culture grade water. Vortex gently until the powder is completely dissolved. The solution should be clear and colorless.[18]
-
Volume Adjustment: Add cell culture grade water to bring the final volume to 50 mL. Invert the tube several times to ensure thorough mixing.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and filter-sterilize the solution into a new sterile 50 mL conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, working volumes (e.g., 1 mL) in sterile cryovials. This minimizes freeze-thaw cycles. Label the vials clearly with the name of the supplement, concentration, and date of preparation. Store the aliquots at -20°C, protected from light.[15]
Protocol 2: Supplementing Chemically Defined Medium with this compound
This protocol describes the addition of the prepared stock solution to a basal medium.
Materials:
-
Basal chemically defined medium (pyridoxine-free or for supplementation)
-
Prepared sterile 1000X this compound stock solution
-
Sterile serological pipettes
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Thawing: Thaw an aliquot of the 1000X this compound stock solution at room temperature or in a 37°C water bath.
-
Calculation: Determine the required volume of stock solution. To prepare 500 mL of medium with a final concentration of 1 mg/L this compound, you will need: (1 mg/L) / (1000 mg/L) * 500 mL = 0.5 mL of the 1000X stock solution.
-
Supplementation: In a laminar flow hood, aseptically add 0.5 mL of the thawed stock solution to 500 mL of the basal medium.
-
Mixing: Gently swirl the medium bottle to ensure even distribution of the supplement.
-
Labeling and Storage: Label the supplemented medium clearly. Store at 2-8°C, protected from light.
The following diagram outlines the workflow for preparing and supplementing with a this compound stock solution.
Caption: Workflow for this compound stock preparation and media supplementation.
Trustworthiness and Self-Validation: Troubleshooting and Considerations
A robust protocol is a self-validating one. Below are key considerations and troubleshooting steps to ensure the successful use of this compound in your cell culture experiments.
| Observation | Potential Cause | Recommended Action | Source(s) |
| Poor cell growth or viability after supplementation | Pyridoxine Toxicity: The concentration may be too high for the specific cell line. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a range around the concentration found in standard basal media (e.g., 0.1 - 10 mg/L). | [19][20] |
| Phototoxicity: Pyridoxine can be toxic to cells upon exposure to near-ultraviolet light. | Minimize light exposure to cultures and media at all times. Use amber-colored or foil-wrapped flasks and store media in the dark. | [21] | |
| Inconsistent experimental results, especially in long-term cultures | Degradation of Pyridoxine: Although more stable than pyridoxal, pyridoxine can still degrade over time, especially with repeated temperature changes or prolonged light exposure. | Prepare fresh media for each experiment to ensure a consistent starting concentration. Use aliquoted stock solutions to avoid multiple freeze-thaw cycles. | [12][20] |
| Precipitation in the medium after adding stock solution | Incompatibility: this compound is incompatible with alkaline solutions and certain metal salts. | Ensure the pH of the basal medium is within the appropriate range (typically 7.0-7.4). Prepare the stock solution in water, not a strong buffer, unless validated. | [14] |
Conclusion
This compound is an essential and reliable supplement for chemically defined media, providing a stable precursor to the vital coenzyme PLP. By understanding its biochemical role, adhering to meticulous preparation protocols, and being mindful of potential pitfalls such as toxicity and light sensitivity, researchers can harness the full potential of their CD media. This leads to more robust, reproducible, and ultimately, more insightful cell culture experiments.
References
- 1. promocell.com [promocell.com]
- 2. Chemically defined medium for cell culture Clinisciences [clinisciences.com]
- 3. Chemically defined medium - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. med.libretexts.org [med.libretexts.org]
- 11. Vitamin B6, Pyridoxal and Pyridoxine in Cell Culture [sigmaaldrich.com]
- 12. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Cell Culture Tested CAS No 58-56-0 Purity 99.0% (TC0539) – ALC Auraiya Laboratory Chemicals Pvt. Ltd. [auraiyalabchem.com]
- 14. This compound | C8H12ClNO3 | CID 6019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. drugfuture.com [drugfuture.com]
- 17. This compound BioReagent, suitable for cell culture, suitable for insect cell culture, suitable for plant cell culture - Labchem Catalog [labchem.com.my]
- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 19. Vitamin B6 Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Pyridoxine toxicity to cultured fibroblasts caused by near-ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pyridoxine hydrochloride stability in aqueous solution at different pH values
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of Pyridoxine Hydrochloride (a form of Vitamin B6) in aqueous solutions. It is designed to move beyond simple protocols, offering insights into the causality behind experimental observations and providing robust troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My this compound solution is showing significant degradation. What are the primary factors influencing its stability in an aqueous environment?
Answer:
The stability of this compound in aqueous solutions is primarily dictated by a trifecta of factors: pH, light, and temperature .
-
pH: This is arguably the most critical factor. This compound exhibits its greatest stability in acidic conditions (pH 2-3).[1][2][3] As the pH increases towards neutral and alkaline conditions, the molecule becomes significantly more labile and prone to degradation.[1][2][4] Aqueous solutions in the neutral or alkaline range are particularly sensitive to air and light.[2]
-
Light: Exposure to light, especially in neutral or alkaline solutions, can accelerate the degradation of pyridoxine.[1][2] Photostability testing is a crucial component of formal stability studies as outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7] Studies have shown that regular laboratory light can be destructive to pyridoxine, with greater degradation occurring at higher pH and with longer exposure times.[8]
-
Temperature: Elevated temperatures will increase the rate of degradation, following Arrhenius kinetics.[9][10] The effect of temperature is often studied in conjunction with pH to establish a comprehensive stability profile.[4]
Troubleshooting Checklist:
-
Verify Solution pH: Use a calibrated pH meter to confirm the pH of your aqueous solution. For maximum stability, especially for stock solutions or long-term storage, buffering in the acidic range (e.g., pH 2.4-3.0) is recommended.[2][3]
-
Control Light Exposure: Are your experiments conducted under ambient laboratory light? Are your solutions stored in clear containers?
-
Manage Temperature:
-
Storage: Unless your experimental protocol dictates otherwise, store pyridoxine solutions at controlled room temperature or refrigerated (2-8°C), protected from light.
-
Experimental Conditions: Record and control the temperature throughout your experiment, as fluctuations can impact degradation rates.
-
Question 2: I am observing unexpected peaks in my chromatogram during an HPLC stability study. What could these be, and how does pH influence their formation?
Answer:
The appearance of new peaks in your chromatogram is a classic indicator of degradation. The nature of these degradation products is highly dependent on the stress conditions applied, particularly the pH of the medium.
Forced degradation studies are intentionally designed to produce these degradation products to establish the stability-indicating nature of an analytical method.[6][12]
-
Acidic Degradation: In acidic conditions (e.g., using 0.1M HCl), this compound is relatively stable, but forced degradation can still occur, leading to the formation of specific degradation products.[1][13]
-
Alkaline Degradation: Under alkaline conditions (e.g., using 0.1M NaOH), pyridoxine is known to be unstable and degrades more rapidly, often producing a different set of degradation products compared to acidic or oxidative stress.[1][13] One study found that a drug completely degraded in 0.1M HCl for 8 hours showed one degradation peak, while in 0.1M NaOH for the same duration, it showed two detectable peaks, one of which was common to the acidic degradation.[1]
-
Oxidative Degradation: The presence of oxidizing agents (e.g., hydrogen peroxide) will also lead to the formation of unique degradation products.[13]
Troubleshooting & Validation Protocol:
-
Perform a Forced Degradation Study: To confidently identify and separate degradation peaks from the parent pyridoxine peak, a forced degradation study is essential. This is a requirement under ICH guidelines for validating a stability-indicating method.[5][6]
-
Peak Purity Analysis: Utilize a photodiode array (PDA) or diode array detector (DAD) with your HPLC system. This will allow you to assess the peak purity of the pyridoxine peak at each time point. If the peak is pure, it indicates that your method is successfully separating it from any degradation products.
-
Mass Spectrometry (MS) Identification: For definitive identification of the unknown peaks, couple your LC system with a mass spectrometer (LC-MS). This will provide mass-to-charge ratio data, enabling the structural elucidation of the degradation products.
Question 3: I need to design a stability study for a new this compound formulation. What pH values should I investigate, and what is a standard protocol?
Answer:
Designing a robust stability study requires a systematic approach, grounded in regulatory expectations such as those from the ICH.[5][6][14] The core of the study will be to evaluate the stability of pyridoxine across a range of pH values that the product may encounter during its shelf life.
Recommended pH Range for Investigation:
A comprehensive study should evaluate the susceptibility of the drug to hydrolysis across a wide range of pH values.[6] A typical approach involves using buffers at acidic, neutral, and alkaline pHs.
| Buffer System | Typical pH Range | Application in Pyridoxine Stability |
| Phosphate Buffer | 5.8 - 8.0 | Ideal for investigating neutral to slightly alkaline stability.[15] |
| Acetate Buffer | 3.6 - 5.6 | Useful for exploring the acidic range where pyridoxine is more stable.[15] |
| Citrate Buffer | 3.0 - 6.2 | Another excellent choice for the acidic to slightly acidic range.[15] |
| Hydrochloric Acid | 1.0 - 2.0 | Used for forced degradation studies in highly acidic conditions. |
| Sodium Hydroxide | 12.0 - 13.0 | Used for forced degradation studies in highly alkaline conditions. |
Experimental Workflow for a pH Stability Study:
Below is a generalized workflow. Specific concentrations, time points, and analytical parameters should be optimized and validated for your specific formulation.
Caption: Workflow for assessing pyridoxine HCl stability at different pH values.
Step-by-Step Protocol Outline:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) covering your desired pH range.[15][16] Ensure all reagents are of analytical grade.[17]
-
Sample Preparation:
-
Prepare a concentrated stock solution of this compound in HPLC-grade water.
-
Dilute the stock solution into each buffer to achieve the final target concentration for the stability study.
-
Immediately take a "time zero" (T=0) sample from each solution for analysis.
-
-
Storage Conditions:
-
Sampling: Withdraw samples at predetermined time intervals. The frequency of testing should be sufficient to establish the stability profile. For a 12-month study, this might be every 3 months for the first year. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[5][6]
-
Analytical Method:
-
Analyze the samples using a validated stability-indicating HPLC method. A common approach is a reverse-phase (RP-HPLC) method with a C18 column and UV detection (around 280-290 nm).[1][18][19]
-
The mobile phase is often a mixture of a buffer (e.g., potassium dihydrogen phosphate at pH 3) and an organic solvent like methanol or acetonitrile.[1][20]
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the concentration versus time and determine the degradation kinetics (e.g., zero-order, first-order).
-
Ultimately, this will allow you to establish a re-test period or shelf life for your product under defined storage conditions.[5][6]
-
Quantitative Data Summary
The rate of degradation is highly dependent on the specific conditions of the study (temperature, buffer components, etc.). However, the general trend of pyridoxine stability is clear.
Table 1: Influence of Environmental Factors on this compound Stability
| Factor | Condition | Stability Profile | Scientific Rationale |
| pH | Acidic (pH < 4.0) | High Stability | The phenolic hydroxyl group's ionization is suppressed, reducing susceptibility to oxidation. |
| Neutral (pH ~7.0) | Moderate to Low Stability | Increased ionization makes the molecule more prone to degradation.[4] | |
| Alkaline (pH > 8.0) | Low Stability (Unstable) | The molecule is highly susceptible to degradation in alkaline media.[1] | |
| Light | Darkness / Amber Glass | High Stability | Protects the molecule from photolytic degradation pathways.[8] |
| Ambient Laboratory Light | Degradation is accelerated | UV and visible light provide the energy to initiate degradation reactions, especially at higher pH.[8] | |
| Temperature | Refrigerated (2-8 °C) | High Stability | Reduces the kinetic energy of molecules, slowing the rate of chemical degradation. |
| Accelerated (≥ 40 °C) | Degradation is accelerated | Follows Arrhenius principle, where reaction rates increase with temperature.[9] |
References
- 1. jchps.com [jchps.com]
- 2. ironhorseseries.com.pl [ironhorseseries.com.pl]
- 3. Chemical Stability of this compound 100-mg/mL Injection, Preservative Free - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. database.ich.org [database.ich.org]
- 6. snscourseware.org [snscourseware.org]
- 7. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 8. Stability of three forms of vitamin B6 to laboratory light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 13. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 15. pharmasciences.in [pharmasciences.in]
- 16. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 17. Preparation of buffers, Stability of Buffers - Pharmacy Infoline [pharmacyinfoline.com]
- 18. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Pyridoxine Hydrochloride Quantification
Welcome to the technical support center for the quantification of pyridoxine hydrochloride (Vitamin B6). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately measuring pyridoxine in diverse and challenging matrices. As a water-soluble vitamin essential for numerous metabolic processes, its precise quantification is critical in pharmaceutical formulations, fortified foods, and biological samples.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experimental work.
Core Principles of Pyridoxine Quantification
This compound is most commonly quantified using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.[1][3] Spectrophotometric methods also exist but may be less suitable for complex matrices due to potential interferences.[4][5][6] The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.[1]
A typical workflow involves sample extraction to isolate pyridoxine from the matrix, followed by chromatographic separation and detection. Each step presents unique challenges that can impact the accuracy and reproducibility of your results.
Troubleshooting Guide: Question & Answer Format
This section addresses common problems encountered during this compound analysis in a direct question-and-answer format, providing causal explanations and actionable solutions.
Chromatography Issues
Q1: Why am I observing poor peak shape (tailing or fronting) for my pyridoxine peak in HPLC?
A1: Poor peak shape is a frequent issue when analyzing polar, basic compounds like pyridoxine.
-
Causality: Peak tailing often results from secondary interactions between the basic pyridoxine molecule and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[7] Peak fronting can occur if the sample is dissolved in a solvent stronger than the mobile phase or if the column is overloaded.[7]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pH of your mobile phase is critical. For a basic compound like pyridoxine, operating at a low pH (e.g., pH 3-4) will protonate the pyridoxine molecule and suppress the ionization of silanol groups, thereby minimizing secondary interactions and reducing peak tailing.[7][8]
-
Choice of Organic Modifier: Acetonitrile and methanol are common organic modifiers. Their different viscosities and elution strengths can influence peak shape and resolution. Experiment with varying the ratio of organic modifier to the aqueous buffer.
-
Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase.[7] Dissolving the sample in the mobile phase itself is often the best practice.[7]
-
Column Choice: Consider using a column with end-capping to block residual silanol groups or a column with a different stationary phase chemistry, such as a phenyl-hexyl or a C8 column, to alter selectivity.
-
Q2: My pyridoxine peak has a variable or drifting retention time. What could be the cause?
A2: Fluctuating retention times point towards instability in the chromatographic system.
-
Causality: Inconsistent mobile phase composition, temperature fluctuations, or a non-equilibrated column are common culprits.[9][10] Leaks in the HPLC system can also lead to pressure and flow rate instability, affecting retention times.[11]
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online using a gradient pump, ensure the pump's proportioning valves are functioning correctly.[10]
-
Column Equilibration: Always allow sufficient time for your column to equilibrate with the mobile phase before starting a sequence. This can take 10-20 column volumes.
-
Temperature Control: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.[9]
-
System Check for Leaks: Inspect all fittings and connections for any signs of leaks.[9][11]
-
Sample Preparation and Matrix Effects
Q3: I'm experiencing low recovery of pyridoxine from a food or biological matrix. What are the best extraction strategies?
A3: The choice of extraction method is highly dependent on the matrix. Pyridoxine exists in several forms (vitamers) in natural products, and sample preparation often aims to convert these to the most stable form, pyridoxine.[1]
-
Causality: Inefficient extraction can be due to strong binding of pyridoxine to matrix components (like proteins) or its degradation during the extraction process.
-
Troubleshooting Steps:
-
Acid Hydrolysis: For many food and biological samples, a mild acid hydrolysis (e.g., with hydrochloric or sulfuric acid) followed by autoclaving or heating is used to release pyridoxine from its bound forms.[12][13]
-
Enzymatic Digestion: For samples containing phosphorylated forms of vitamin B6, enzymatic treatment with acid phosphatase can be employed to dephosphorylate them prior to analysis.[13]
-
Protein Precipitation: For biological fluids like plasma or serum, protein precipitation with agents like trichloroacetic acid is a common and effective first step to remove the bulk of protein interference.[14]
-
Solid-Phase Extraction (SPE): SPE can be a powerful cleanup step to remove interfering compounds and concentrate the analyte. A C18 or a mixed-mode cation exchange sorbent can be effective for pyridoxine.
-
Q4: My pyridoxine signal is suppressed or enhanced in my LC-MS/MS analysis. How can I mitigate matrix effects?
A4: Matrix effects are a significant challenge in LC-MS/MS, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, leading to inaccurate quantification.[15][16]
-
Causality: Components like salts, lipids, and phospholipids in biological and food matrices can co-elute with pyridoxine and either suppress or enhance its ionization in the mass spectrometer's source.[15][16]
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: The most effective way to combat matrix effects is to chromatographically separate pyridoxine from the interfering matrix components.[15] This can be achieved by optimizing the mobile phase gradient, changing the column chemistry, or using a more efficient column (e.g., smaller particle size).
-
Optimize Sample Preparation: Implement more rigorous sample cleanup procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances before injection.[15]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[17] A SIL-IS, such as pyridoxine-d3, is chemically identical to the analyte and will be affected by the matrix in the same way. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be normalized.[17]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification if the analyte concentration is low.
-
Frequently Asked Questions (FAQs)
Q: What is the typical wavelength for UV detection of this compound?
A: this compound has a UV absorbance maximum around 290 nm in acidic conditions.[18] However, the optimal wavelength can vary slightly depending on the mobile phase composition, so it's always best to determine the absorbance maximum experimentally in your specific mobile phase.
Q: Can I use a microbiological assay for pyridoxine quantification?
A: Yes, microbiological assays, often using the organism Saccharomyces uvarum, can be used to determine the total vitamin B6 activity in a sample.[12][19] This method measures the growth response of the microorganism to the vitamin.[12] However, it can be less specific than chromatographic methods and may not distinguish between the different vitamers of B6.[13]
Q: How should I prepare my calibration standards?
A: For the most accurate quantification, it is recommended to prepare your calibration standards in a matrix that closely matches your samples (matrix-matched calibration). This helps to compensate for any matrix effects that may be present. If a blank matrix is not available, preparing standards in the initial mobile phase is a common alternative.
Q: What are the key validation parameters I should assess for my pyridoxine quantification method?
A: A robust analytical method should be validated for several parameters, including:
-
Linearity: The range over which the detector response is proportional to the analyte concentration.[8]
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.[8]
-
Precision: The degree of agreement among individual measurements, typically evaluated at different concentrations (intra- and inter-day precision).[8]
-
Specificity/Selectivity: The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample.[8]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[8]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocols & Data Presentation
Table 1: Example HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 0.015 M Potassium Dihydrogen Phosphate (pH 3.0) : Methanol (70:30, v/v)[8] |
| Flow Rate | 1.0 mL/min[8] |
| Injection Volume | 20 µL |
| Detection | UV at 290 nm[18] |
| Column Temperature | 30 °C |
| Expected Retention Time | ~3.5 minutes[8] |
Protocol: Sample Preparation of Pyridoxine from Fortified Cereal
-
Homogenization: Weigh 1-2 grams of the ground cereal sample into a 50 mL centrifuge tube.
-
Acid Hydrolysis: Add 20 mL of 0.1 N HCl.[13]
-
Extraction: Vortex for 1 minute and then place in an autoclave at 121°C for 30 minutes to extract the vitamin B6.[12][13]
-
Cooling and pH Adjustment: Allow the sample to cool to room temperature. Adjust the pH to 4.5 with 2.5 M sodium acetate.
-
Dilution: Quantitatively transfer the mixture to a 50 mL volumetric flask and dilute to volume with deionized water.
-
Centrifugation: Transfer an aliquot to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
Visualizations
Diagram: Troubleshooting Workflow for Poor Peak Shape
Caption: Decision tree for troubleshooting poor peak shape in pyridoxine HPLC analysis.
Diagram: General Workflow for Pyridoxine Analysis in Complex Matrices
References
- 1. ijsdr.org [ijsdr.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. webofjournals.com [webofjournals.com]
- 4. academic.oup.com [academic.oup.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jchps.com [jchps.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. medallionlabs.com [medallionlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bataviabiosciences.com [bataviabiosciences.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 19. academicjournals.org [academicjournals.org]
Technical Support Center: Navigating Pyridoxine Hydrochloride Enzymatic Assays
Welcome to the technical support center for pyridoxine hydrochloride enzymatic assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges and ensuring the accuracy and reproducibility of your results. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and optimize your experimental outcomes.
Introduction: The Challenge of Pyridoxine Enzymatic Assays
Pyridoxine (a form of vitamin B6) is a crucial cofactor in over 140 enzymatic reactions, primarily in its biologically active form, pyridoxal 5'-phosphate (PLP).[1] Enzymatic assays for this compound typically involve a series of reactions to convert it to a quantifiable product. This multi-step nature, coupled with the complexity of biological matrices, presents several opportunities for interference, leading to inaccurate and inconsistent results. This guide will equip you with the knowledge to anticipate and mitigate these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during this compound enzymatic assays.
Q1: What is the basic principle of a this compound enzymatic assay?
A this compound enzymatic assay typically involves a two-step enzymatic conversion, followed by a detection reaction. First, pyridoxine is phosphorylated by pyridoxal kinase (PLK) in the presence of ATP to form pyridoxine 5'-phosphate (PNP).[1][2] Subsequently, pyridoxine-5'-phosphate oxidase (PNPO) oxidizes PNP to the active coenzyme, pyridoxal 5'-phosphate (PLP).[3][4] The amount of PLP produced is then quantified, often through its ability to reconstitute an apo-enzyme, leading to a measurable enzymatic reaction. For example, the reconstituted holo-enzyme can catalyze a reaction that produces a colored or fluorescent product, or consumes a substrate that can be monitored spectrophotometrically.[5]
Q2: My assay shows low or no signal. What are the likely causes?
Low or no signal in a pyridoxine enzymatic assay can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Enzyme Inactivity: Ensure that both pyridoxal kinase and pyridoxine-5'-phosphate oxidase are active. Improper storage or handling, such as repeated freeze-thaw cycles, can lead to a loss of enzyme activity. It is advisable to aliquot enzymes upon receipt and store them at the recommended temperature, typically -80°C.
-
Cofactor Deficiency: The phosphorylation of pyridoxine by pyridoxal kinase is ATP-dependent and requires a divalent metal ion, most effectively Zn²⁺ or Mg²⁺.[6] Ensure that your reaction buffer contains an adequate concentration of these cofactors.
-
Sub-optimal Reaction Conditions: The pH and temperature of the assay are critical. Human pyridoxal kinase has a narrow optimal pH range of 5.5-6.0.[6] The incubation times for each enzymatic step should also be sufficient for the reactions to proceed to completion.
-
Degraded Pyridoxine Standard: Pyridoxine solutions can be sensitive to light and temperature. Always prepare fresh standards or use properly stored aliquots.
Q3: I'm observing high background in my colorimetric assay. How can I reduce it?
High background can mask the true signal from your sample. Common causes include:
-
Reagent Contamination: Contamination of buffers or reagents with an interfering substance is a frequent cause of high background.[7] Running a "reagent blank" containing all assay components except your sample can help identify this issue.[8]
-
Sample-Related Interference: The sample itself may contain endogenous substances that contribute to the background signal.[9] A "sample blank" containing the sample and all assay components except the enzyme can help to correct for this.
-
Non-Specific Reactions: The chromogenic substrate may undergo slow, non-enzymatic degradation, especially when exposed to light or elevated temperatures.[8] Ensure that all incubations are performed in the dark if your reagents are light-sensitive.
Q4: Can other B vitamins or pyridoxine vitamers interfere with the assay?
Cross-reactivity is a potential concern in any enzymatic assay.
-
Thiamine (Vitamin B1): While direct enzymatic interference is not well-documented in this specific assay, thiamine has been reported to interfere with voltammetric methods for pyridoxine determination.[10] It is good practice to consider the potential for high concentrations of other B vitamins to affect the assay and to validate the assay's specificity if your samples are expected to contain a complex mixture of vitamins.
-
Other Pyridoxine Vitamers: Pyridoxal and pyridoxamine can also be phosphorylated by pyridoxal kinase, although the enzyme's affinity for these substrates may differ from its affinity for pyridoxine.[11] If your sample contains a mixture of vitamin B6 vitamers and you are only interested in quantifying pyridoxine, a chromatographic method such as HPLC may be necessary for separation prior to quantification.[12]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues.
| Problem | Potential Cause | Recommended Action |
| Inconsistent Results Between Replicates | Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzymes or standards. | Use calibrated pipettes. Prepare a master mix for reagents to be added to multiple wells to minimize well-to-well variability.[13] |
| Temperature Gradients: Uneven temperature across the microplate during incubation. | Ensure the microplate is evenly heated. Avoid placing the plate on a cold surface before reading. | |
| Reagent Instability: Degradation of reagents, particularly the enzymes or ATP, during the experiment. | Keep enzymes on ice at all times. Prepare ATP solutions fresh and keep them on ice.[7] | |
| Low Signal in Samples but Not in Standards | Matrix Effects: Components in the sample matrix (e.g., proteins, lipids) are inhibiting one or more of the enzymatic reactions. | Sample Deproteinization: Use a deproteinization method such as perchloric acid (PCA) precipitation followed by neutralization.[14] Sample Dilution: Diluting the sample can reduce the concentration of interfering substances. |
| Presence of Inhibitors: The sample may contain specific inhibitors of pyridoxal kinase or pyridoxine-5'-phosphate oxidase. | If a specific inhibitor is suspected (e.g., a co-administered drug), consult the literature for its mechanism of action. Spiking a known amount of pyridoxine standard into a sample and measuring the recovery can help determine the extent of inhibition. | |
| High Signal in Negative Controls | Contaminated Water or Buffers: The water or buffer used to prepare reagents may be contaminated with pyridoxine or another substance that generates a signal. | Use high-purity, nuclease-free water for all reagent preparations. |
| Endogenous Enzyme Activity in Sample: For assays using biological samples, there may be endogenous enzymes that can act on the substrates and produce a signal. | Run a control with the sample and all reagents except the assay-specific enzymes to measure this background activity. |
Key Experimental Protocols
Protocol 1: Sample Preparation - Deproteinization of Plasma/Serum
This protocol is essential for reducing matrix effects from biological samples.
-
Acid Precipitation: To 100 µL of plasma or serum, add 10 µL of ice-cold 10 M perchloric acid (PCA) to a final concentration of 1 M.
-
Vortex: Vortex the sample vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the sample on ice for 5 minutes.
-
Centrifugation: Centrifuge the sample at 13,000 x g for 15 minutes in a cold centrifuge (4°C).
-
Neutralization: Carefully transfer the supernatant to a new tube. Add ice-cold 2 M KOH to neutralize the sample to a pH of 6.5 - 8.0. The volume of KOH to add will be approximately 34% of the supernatant volume (e.g., 34 µL of 2 M KOH to 100 µL of supernatant). Confirm the pH with pH paper.
-
Final Clarification: Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
Collect Supernatant: The resulting supernatant is the deproteinized sample, ready for use in the enzymatic assay.
Protocol 2: Enzymatic Assay for this compound
This protocol is a generalized procedure and may require optimization for your specific reagents and samples.
Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate, pH 6.0, containing 10 mM MgCl₂.
-
Pyridoxal Kinase (PLK): Reconstituted in assay buffer to a working concentration (e.g., 1 U/mL).
-
Pyridoxine-5'-Phosphate Oxidase (PNPO): Reconstituted in assay buffer to a working concentration (e.g., 0.5 U/mL).
-
ATP Solution: 100 mM ATP in nuclease-free water, pH adjusted to 7.0.
-
Detection Reagent Mix: This will depend on the specific detection method. For a colorimetric assay based on a reconstituted apo-enzyme, this would include the apo-enzyme, its substrate, and any necessary coupling enzymes and chromogens.
-
This compound Standard: A stock solution of known concentration (e.g., 1 mg/mL) in nuclease-free water, from which a series of dilutions are made for the standard curve.
Procedure:
-
Prepare Standard Curve: Prepare a series of this compound standards in the assay buffer.
-
Sample and Standard Preparation: In a 96-well microplate, add 50 µL of each standard or deproteinized sample to separate wells.
-
Phosphorylation Step:
-
Prepare a master mix containing the assay buffer, ATP solution (to a final concentration of e.g., 10 mM), and pyridoxal kinase.
-
Add 25 µL of this master mix to each well.
-
Incubate at 37°C for 30 minutes, protected from light.
-
-
Oxidation Step:
-
Prepare a master mix containing the assay buffer and pyridoxine-5'-phosphate oxidase.
-
Add 25 µL of this master mix to each well.
-
Incubate at 37°C for 30 minutes, protected from light.
-
-
Detection Step:
-
Add 100 µL of the Detection Reagent Mix to each well.
-
Incubate at the recommended temperature and time for the detection reaction (e.g., 37°C for 15 minutes), protected from light.
-
-
Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculation: Subtract the blank reading from all standards and samples. Plot the standard curve and determine the concentration of pyridoxine in the samples.
Visualization of Key Pathways and Workflows
Vitamin B6 Salvage Pathway
This diagram illustrates the enzymatic conversion of pyridoxine to the active coenzyme, PLP.
Caption: Enzymatic conversion of pyridoxine to its active form, PLP.
Troubleshooting Workflow for Low Signal
This workflow provides a logical sequence of steps to diagnose the cause of a weak or absent signal in your assay.
Caption: A logical guide for troubleshooting low signal issues.
Quantitative Data Summary
The following table summarizes key kinetic parameters for the human enzymes involved in the conversion of pyridoxine to PLP. These values are essential for understanding the efficiency of the enzymatic reactions.
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | Optimal pH | Required Cofactors |
| Pyridoxal Kinase (PLK) | Pyridoxine | ~20[11] | 0.31 (in presence of K⁺)[2] | 5.5 - 6.0[6] | ATP, Zn²⁺/Mg²⁺[6] |
| Pyridoxal | <10 (in presence of K⁺)[2] | 1.42 (in presence of K⁺)[2] | 5.5 - 6.0[6] | ATP, Zn²⁺/Mg²⁺[6] | |
| Pyridoxine-5'-Phosphate Oxidase (PNPO) | Pyridoxine 5'-Phosphate (PNP) | 2.1[15] | 0.19[4] | 7.5 - 8.5 | FMN |
| Pyridoxamine 5'-Phosphate (PMP) | 6.2[15] | 0.20[4] | 7.5 - 8.5 | FMN |
Note: Kinetic parameters can vary depending on the specific assay conditions.
Specific Interferences to Consider
| Interfering Substance | Mechanism of Interference | Mitigation Strategy |
| Hemoglobin (from hemolysis) | Spectral Interference: Hemoglobin has a strong absorbance in the visible range, which can interfere with colorimetric readouts.[15] Enzymatic Degradation: Heme can have peroxidase-like activity, potentially interfering with detection systems that generate hydrogen peroxide.[16] | Use non-hemolyzed samples. If slight hemolysis is unavoidable, include a sample blank to correct for background absorbance. Some assay kits have been validated to tolerate certain levels of hemoglobin.[5] |
| Bilirubin (from icteric samples) | Spectral Interference: Bilirubin absorbs light in the blue-green region of the spectrum, which can interfere with colorimetric assays.[17] Enzymatic Inhibition: High concentrations of bilirubin may inhibit certain enzymes. | Use non-icteric samples when possible. Include a sample blank. Some assay kits are formulated to be resistant to bilirubin interference up to certain concentrations.[5] |
| Lipids (from lipemic samples) | Light Scattering: High levels of lipids can cause turbidity, leading to increased light scattering and inaccurate absorbance readings.[18] | Use samples from fasting individuals. Centrifuge samples at high speed to pellet lipids. |
| Drugs (e.g., Isoniazid, Penicillamine) | In vivo Metabolic Interference: These drugs can form complexes with PLP in the body, leading to a functional vitamin B6 deficiency.[13][19] In vitro Assay Interference: While less documented, high concentrations of these drugs in a sample could potentially interact with the assay enzymes or substrates. | If samples are from patients treated with these drugs, be aware of the potential for altered in vivo vitamin B6 levels. For in vitro interference, a spike and recovery experiment can help assess the impact. |
Concluding Remarks
The successful execution of a this compound enzymatic assay hinges on a thorough understanding of the underlying biochemistry and a proactive approach to mitigating potential interferences. By carefully considering sample preparation, reagent integrity, and assay conditions, researchers can generate accurate and reliable data. This guide serves as a comprehensive resource to navigate the complexities of this assay and to empower you to confidently troubleshoot any challenges that may arise.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uniprot.org [uniprot.org]
- 3. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]
- 4. Structure and properties of recombinant human pyridoxine 5′-phosphate oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. buhlmannlabs.com [buhlmannlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. siriusgenomics.com [siriusgenomics.com]
- 10. Crystal Structure of human pyridoxal kinase: Structural basis of M+ and M2+ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. All-enzymatic HPLC method for determination of individual and total contents of vitamin B(6) in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. uniprot.org [uniprot.org]
- 16. THE ENZYMATIC DEGRADATION OF HEMOGLOBIN TO BILE PIGMENTS BY MACROPHAGES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzymatic determination of bilirubin fractions in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pyridoxine supplementation during isoniazid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Photostability of pyridoxine hydrochloride in solution and solid state
Introduction for the Research Professional
Welcome to the Technical Support Center focused on the photostability of pyridoxine hydrochloride (Vitamin B6). As researchers, scientists, and drug development professionals, you are keenly aware that ensuring the stability of an active pharmaceutical ingredient (API) is paramount to drug efficacy and safety. This compound, while stable under many conditions, exhibits notable sensitivity to light, particularly in solution.[1][2] This instability can lead to degradation, loss of potency, and the formation of potentially harmful photoproducts.
This guide is designed to be a practical resource, moving beyond simple statements of fact to provide in-depth, actionable intelligence. Here, you will find not just the "what" but the "why" behind the experimental observations and troubleshooting protocols. We will explore the mechanisms of photodegradation, the critical factors influencing stability in both solution and solid states, and robust methodologies for assessment and mitigation. Every recommendation is grounded in established scientific principles and regulatory expectations, such as the ICH Q1B guidelines, to ensure the integrity of your work.
Section 1: Photostability in Aqueous Solutions
The aqueous environment presents the most significant photostability challenge for this compound. The mobility of molecules in solution increases the likelihood of photo-excited states interacting and leading to degradation.
Frequently Asked Questions (FAQs) - Solution State
Q1: My aqueous solution of this compound is turning a yellowish-brown color after being on the benchtop. What is happening?
A1: This discoloration is a classic visual indicator of photodegradation. Exposure to ambient laboratory light, especially wavelengths in the near-UV spectrum (320-400 nm), initiates a photo-oxidative process.[3] The chromophore in the pyridoxine molecule absorbs light energy, leading to the formation of reactive species and, subsequently, colored degradation products. It is crucial to discard any discolored solutions as they no longer have the required purity or potency.
Q2: What is the primary chemical pathway for this photodegradation in solution?
A2: While the complete mechanism is complex, a key pathway involves the photo-oxidation of the hydroxymethyl group at the C4 position of the pyridine ring. Theoretical studies suggest that UV exposure can trigger the simultaneous dehydroxylation of this group and dehydrogenation of the adjacent hydroxyl group, leading to the formation of an ortho-quinone methide intermediate and water.[4][5] This highly reactive intermediate can then participate in further reactions, leading to a cascade of degradation products.
Q3: How does pH affect the photostability of this compound solutions?
A3: The pH of the solution is a critical factor. Generally, the photodegradation of this compound accelerates as the pH increases (i.e., in neutral to alkaline conditions).[1][6] In one study, retention of pyridoxine in a solution exposed to regular lab light for 15 hours dropped from 97% at pH 4.5 to 66% at pH 7.[6] This is because the protonation state of the pyridine ring and the hydroxyl groups influences the molecule's electronic structure and its susceptibility to photo-excitation and subsequent reactions. Acidic solutions (pH 2-3.8) tend to offer greater stability.[7]
Q4: I've noticed my results are inconsistent. Could other components in my formulation be accelerating the degradation?
A4: Absolutely. This phenomenon is known as photosensitization. Certain molecules, when present, can absorb light energy and transfer it to the pyridoxine molecule, accelerating its degradation even if the pyridoxine itself does not efficiently absorb light at that wavelength. A classic example is Riboflavin (Vitamin B2), which is a known photosensitizer for pyridoxine.[2][3] Therefore, in multivitamin preparations or complex drug formulations, it is essential to evaluate the potential for photosensitization by other excipients or APIs.
Troubleshooting Guide: Inconsistent Assay Results for Pyridoxine HCl Solutions
| Observed Problem | Potential Root Cause | Investigative Action & Recommended Solution |
| Rapid loss of potency in standard solutions. | Uncontrolled exposure to ambient laboratory light. | Action: Prepare standards and samples in low-actinic (amber) glassware or glassware wrapped in aluminum foil.[3][6] Solution: Minimize the time samples spend on the benchtop before analysis. Use yellow or golden fluorescent lighting in the laboratory, which has been shown to be less destructive than regular fluorescent light.[6] |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of photodegradation products. | Action: Conduct a forced degradation study. Intentionally expose a solution to a calibrated light source (as per ICH Q1B) and analyze it at time points to track the formation of degradants.[8][9] Solution: Use a stability-indicating HPLC method capable of resolving pyridoxine from its potential degradants.[1][10] This validates that your assay is specific. |
| Assay variability between different lab environments. | Differences in laboratory lighting conditions (intensity and wavelength). | Action: Quantify the light exposure using a calibrated lux meter or radiometer.[11] Solution: Standardize all sample handling procedures to occur under specific, controlled lighting conditions (e.g., in a designated low-light area or under red light). |
Experimental Protocol: Forced Photodegradation Study in Solution (ICH Q1B)
This protocol outlines a standardized procedure to assess the photosensitivity of this compound in solution, aligning with regulatory expectations.[8][9]
Objective: To evaluate the intrinsic photostability of pyridoxine HCl in solution and to support the development of a stability-indicating analytical method.
Methodology:
-
Solution Preparation:
-
Prepare a solution of pyridoxine HCl in a relevant solvent (e.g., water, 0.1 N HCl, or a formulation buffer) at a known concentration (e.g., 100 µg/mL).[1][12]
-
Prepare a "dark control" sample by placing an identical solution in a container completely protected from light (e.g., wrapped in aluminum foil). Store this alongside the test samples to differentiate between thermal and light-induced degradation.[11]
-
-
Light Source & Exposure:
-
Utilize a photostability chamber equipped with a light source conforming to ICH Q1B Option I (Xenon lamp) or Option II (cool white fluorescent and near-UV lamps).[9][11]
-
The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours/square meter for near-UV energy.[8][9]
-
Position the samples in chemically inert, transparent containers (e.g., quartz cuvettes or clear glass vials) to ensure maximum exposure.[8][9]
-
-
Sampling & Analysis:
-
Withdraw aliquots of the light-exposed and dark control samples at appropriate time intervals.
-
Analyze the samples immediately using a validated, stability-indicating HPLC method. The method should be capable of separating the intact drug from degradation products.[1][10]
-
Key HPLC parameters often include a C18 column, a mobile phase of phosphate buffer and methanol, and UV detection around 290 nm.[1][12][13]
-
-
Data Interpretation:
-
Calculate the percentage of pyridoxine HCl remaining at each time point.
-
Assess the chromatograms for the formation of new peaks (degradants).
-
A significant loss of the parent compound or the formation of a major degradant in the exposed sample, compared to the dark control, indicates photosensitivity.
-
Section 2: Photostability in the Solid State
While this compound is generally more stable in its solid, crystalline form than in solution, photosensitivity can still be a concern, particularly during manufacturing and storage where the drug substance may be exposed to light.[1]
Frequently Asked Questions (FAQs) - Solid State
Q1: Is solid this compound powder susceptible to photodegradation?
A1: Yes, although to a lesser extent than in solution. The crystal lattice structure restricts molecular mobility, reducing the efficiency of photodegradation reactions. However, prolonged or high-intensity light exposure can still cause surface degradation, which may manifest as a slight discoloration or lead to out-of-specification assay results over time. The ICH Q1B guideline mandates photostability testing for the drug substance itself.[8][9]
Q2: Can excipients in a tablet formulation affect the solid-state photostability of this compound?
A2: Yes, excipient compatibility is crucial. Some excipients can have a protective effect, while others may promote degradation. Studies have shown that excipients like colloidal silicon dioxide and celluloses can have stabilizing effects.[14] Conversely, others like lactose and mannitol have been found to be incompatible, potentially accelerating degradation.[14] Therefore, comprehensive compatibility studies that include photostability assessment are a critical part of pre-formulation work.
Q3: How should I present a solid powder sample for photostability testing according to ICH guidelines?
A3: The sample should be spread in a thin, single layer to ensure uniform exposure to the light source.[8][9] It is recommended to place the powder in a chemically inert container. To improve reproducibility and avoid issues with sampling, using small aluminum pans for powder samples can be beneficial.[15] If testing tablets, they should also be arranged in a single layer.
Workflow Diagram: Solid-State Photostability Assessment
This diagram illustrates the logical progression of testing for a solid drug product, as recommended by ICH guidelines.[11]
Caption: Decision workflow for drug product photostability testing.
Data Summary Table: Factors Influencing Pyridoxine HCl Photostability
| Factor | State | Effect on Stability | Mechanism / Rationale | Mitigation Strategy |
| Light Exposure | Solution & Solid | Decreases Stability | Photo-excitation leads to oxidative degradation pathways. | Use low-actinic glassware; protect from light during storage and handling.[6][7] |
| pH | Solution | Higher pH (Neutral/Alkaline) Decreases Stability | The deprotonated form is more susceptible to photo-oxidation.[6] | Maintain an acidic pH (e.g., 2-4) in liquid formulations.[7] |
| Photosensitizers | Solution | Decreases Stability | Energy transfer from other excited molecules (e.g., Riboflavin) accelerates degradation.[2] | Screen for incompatible excipients/APIs during pre-formulation. |
| Temperature | Solution & Solid | Higher Temperature Can Increase Degradation Rate | While light is the primary driver, thermal energy can accelerate secondary degradation reactions. | Store at controlled room temperature or as recommended.[7] |
| Excipients | Solid | Variable | Can be protective (e.g., silicon dioxide) or destabilizing (e.g., lactose).[14] | Conduct thorough excipient compatibility studies under light exposure. |
Section 3: Analytical Considerations
The accurate assessment of photostability relies on robust analytical methods. The ability to separate the parent API from its photodegradation products is essential.
Key Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for stability testing.[10] A reversed-phase HPLC (RP-HPLC) method using a C18 column is most common.[1] The method must be validated to be "stability-indicating," proving its specificity for the intact drug in the presence of its degradants.
-
UV-Visible Spectrophotometry: While useful for simple quantification in pure solutions, standard UV-Vis methods may not be stability-indicating as degradation products can have overlapping absorbance spectra with the parent drug.[12][13] Derivative spectrophotometry can sometimes improve specificity.[16]
Diagram: Stability-Indicating Method Principle
Caption: Chromatogram showing resolution of API from degradants.
References
- 1. jchps.com [jchps.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability of three forms of vitamin B6 to laboratory light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ashp.org [publications.ashp.org]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ijsdr.org [ijsdr.org]
- 11. ikev.org [ikev.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Pyridoxine Hydrochloride Stability and Degradation
Welcome to the technical support center for pyridoxine hydrochloride (Vitamin B6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a decrease in concentration over time, even when stored at room temperature. What is the primary cause?
A1: The thermal degradation of this compound is a key factor to consider. Even at room temperature (around 25°C), pyridoxine can undergo slow degradation. Studies have shown that the degradation of pyridoxine often follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of pyridoxine.[1][2] The rate of this degradation increases as the temperature rises.[1] For instance, one study observed that in an aqueous solution at 25°C, this compound injection (100 mg/mL) remained stable for at least 180 days with no decomposition detected.[3][4] However, in a dehydrated food system, the shelf life (time for 5% decomposition) at 25°C was estimated to be 1.5 years in air.[5] This suggests that the matrix (solution vs. solid-state) and presence of oxygen can influence stability.
Q2: I've observed a yellowing of my this compound powder/solution. What could be the reason for this color change?
A2: The yellowing of this compound is often an indicator of degradation. The degradation of pyridoxine can lead to the formation of various byproducts, some of which may be colored. One of the primary degradation products of pyridoxine is pyridoxal, which can further participate in other reactions.[6] The presence of light can also contribute to degradation and color changes, as pyridoxine is known to be light-sensitive.[7] Therefore, it is crucial to store this compound, both in solid form and in solution, protected from light.
Q3: Does pH have a significant impact on the stability of this compound in my aqueous formulation?
A3: Yes, pH is a critical factor affecting the stability of this compound in aqueous solutions. Pyridoxine is generally more stable in acidic solutions and less stable under neutral and alkaline conditions.[7][8] For example, a study on pyridoxine suspensions found that the pH remained stable around 3.5-3.6 over 91 days, contributing to the overall stability of the formulation.[9] The hemiacetal group in pyridoxal, a related vitamer, makes it inherently unstable and reactive, particularly in neutral or alkaline environments.[8]
Q4: I am conducting a forced degradation study. What are the expected degradation products of this compound under thermal stress?
A4: Under thermal stress, this compound primarily degrades into pyridoxal.[6] Further degradation can lead to the formation of other compounds. One study using evolved gas analysis-ion attachment mass spectrometry identified the formation of pyridoxal and o-quinone methide from the solid-phase thermal degradation of pyridoxine.[2][6] It's important to note that the degradation pathway can be complex and may be influenced by the specific conditions of your study, such as the presence of oxygen and other components in the formulation.[5]
Troubleshooting Guides
Issue 1: Inconsistent results in this compound stability studies.
Possible Causes & Solutions:
-
Temperature Fluctuations: Even minor variations in temperature can significantly impact the degradation rate.[1]
-
Solution: Ensure your samples are stored in a calibrated, temperature-controlled environment. Use data loggers to monitor and record the temperature throughout the study.
-
-
Light Exposure: Pyridoxine is sensitive to light, which can accelerate degradation.[7]
-
Solution: Always store samples in amber-colored vials or wrap containers in aluminum foil to protect them from light. Conduct all sample manipulations under low-light conditions if possible.
-
-
Inconsistent Analytical Method: Variability in your analytical method can lead to inconsistent results.
Issue 2: Accelerated degradation of this compound in a multi-component formulation.
Possible Causes & Solutions:
-
Excipient Incompatibility: Certain excipients can interact with pyridoxine and promote its degradation. For example, lactose, starch, and mannitol have been found to be incompatible, while colloidal silicon dioxide, celluloses, and magnesium stearate can have stabilizing effects.[8]
-
Solution: Conduct excipient compatibility studies before finalizing your formulation. This can be done by preparing binary mixtures of pyridoxine and each excipient and storing them under accelerated conditions to observe any signs of interaction or degradation.
-
-
Presence of Moisture: Moisture is a significant destabilizing factor for solid-state this compound.[8] Deliquescence, the process of absorbing moisture from the air to form a solution, can significantly accelerate degradation.[12]
-
Solution: Control the humidity during manufacturing and storage. Consider using desiccants in the packaging. For formulations, carefully select excipients with low hygroscopicity.
-
Experimental Protocols
Protocol 1: Basic Thermal Stability Assessment of this compound Solution
This protocol outlines a fundamental experiment to assess the impact of temperature on the stability of a this compound solution.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water for injection) at a known concentration (e.g., 100 mg/mL).[3]
-
Sample Aliquoting: Aliquot the stock solution into multiple amber glass vials to minimize the effects of repeated sampling and light exposure.
-
Incubation: Place the vials in temperature-controlled chambers at various temperatures (e.g., 25°C, 40°C, 60°C, and 85°C).[13]
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw a sample from each temperature condition.
-
Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method.[9][10]
-
Data Analysis: Plot the concentration of this compound versus time for each temperature. Determine the degradation rate constant (k) from the slope of the line (for first-order kinetics, plot ln(concentration) vs. time).[1]
Data Presentation
Table 1: Effect of Temperature on the Degradation Rate of this compound
The following table summarizes hypothetical data illustrating the increase in the degradation rate constant with temperature.
| Temperature (°C) | Degradation Rate Constant (k) (week⁻¹) |
| 25 | 0.001 |
| 40 | 0.005 |
| 60 | 0.025 |
| 85 | 0.150 |
Note: The values in this table are for illustrative purposes and will vary depending on the specific experimental conditions.
Visualizations
Diagram 1: this compound Thermal Degradation Workflow
This diagram illustrates the key steps involved in a thermal stability study of this compound.
Caption: Workflow for a thermal stability study.
Diagram 2: Factors Influencing this compound Stability
This diagram illustrates the key factors that can impact the stability of this compound.
Caption: Factors affecting pyridoxine HCl stability.
References
- 1. journalwjarr.com [journalwjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Stability of this compound 100-mg/mL Injection, Preservative Free - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Stability of this compound 100-mg/mL Injection, Preservative Free [ijpc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jchps.com [jchps.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. ijsdr.org [ijsdr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Diffusion and Chemical Degradation of Vitamin B6 in Chickpeas (Cicer arietinum L.) during Hydrothermal Treatments: A Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Common Impurities in Commercial Pyridoxine Hydrochloride
Welcome to the Technical Support Center for the analysis of impurities in commercial pyridoxine hydrochloride (Vitamin B6). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-based insights into identifying and troubleshooting common impurities. Our goal is to equip you with the knowledge to ensure the quality, safety, and efficacy of your this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
The most frequently encountered impurities in commercial this compound can be categorized into synthesis-related impurities and degradation products.
-
Synthesis-Related Impurities: These are substances formed during the manufacturing process. The European Pharmacopoeia (EP) lists specific impurities, including:
-
Degradation Products: These impurities form when this compound is exposed to heat, light, or certain chemical conditions.[4][5] A primary degradation product is pyridoxal, which can form through oxidation.[6]
Q2: Why is it crucial to monitor these impurities?
Impurity profiling is a critical aspect of pharmaceutical quality control.[4] The presence of impurities, even in minute amounts, can significantly impact the safety and efficacy of the final drug product.[4] Regulatory bodies like the USP and EP have established strict limits for these impurities to ensure patient safety.[7][8][9]
Q3: What are the primary analytical techniques for detecting this compound impurities?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely utilized and robust method for the separation, identification, and quantification of this compound and its impurities.[4][10] Its high sensitivity and specificity make it ideal for this purpose.[4] Other techniques that can be used include:
-
Gas Chromatography (GC): Can be used but often requires more complex sample preparation.[11]
-
Thin-Layer Chromatography (TLC): A simpler method, but it may lack the sensitivity and specificity of HPLC.[4]
-
Spectrophotometry: A rapid method, but less sensitive than chromatographic techniques.[11]
Troubleshooting Guide for HPLC Analysis
This section addresses common issues encountered during the HPLC analysis of this compound impurities and provides practical, step-by-step solutions.
Scenario 1: Poor Peak Resolution Between Pyridoxine and Impurity A
Problem: You observe co-elution or significant peak tailing, making accurate quantification impossible.
Causality: This issue often stems from a suboptimal mobile phase composition or a degraded column. The polarity and pH of the mobile phase are critical for achieving good separation between the slightly different structures of pyridoxine and its impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Step-by-Step Protocol:
-
Verify Mobile Phase pH: The pH of the aqueous portion of the mobile phase is critical. A slight deviation can significantly impact the ionization state of the analytes and thus their retention. Use a calibrated pH meter.
-
Confirm Mobile Phase Composition: Inaccurate solvent ratios can drastically alter the polarity of the mobile phase. Use calibrated graduated cylinders or an automated solvent mixer.
-
Column Flushing: If the mobile phase is correct, the column may be contaminated or equilibrated improperly. Flush the column with a strong, compatible solvent (e.g., acetonitrile or methanol) to remove strongly retained compounds.
-
Column Replacement: HPLC columns have a finite lifetime. If the column has been used extensively or has been subjected to harsh conditions, it may need to be replaced.
-
Method Optimization: If the above steps do not resolve the issue, consider adjusting the mobile phase composition. A small, systematic change in the organic-to-aqueous ratio or the pH can often improve resolution.
Scenario 2: Appearance of Unknown Peaks in the Chromatogram
Problem: You observe unexpected peaks that are not present in your standard solution.
Causality: These peaks could be due to contamination of the sample or mobile phase, or they could be degradation products of this compound that have formed during sample preparation or storage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected peaks in HPLC.
Step-by-Step Protocol:
-
Blank Injection: Inject your sample diluent (blank) to determine if the contamination is coming from your solvent or the HPLC system itself.
-
Fresh Mobile Phase: If the blank shows the unknown peaks, prepare a fresh batch of mobile phase using high-purity solvents and reagents.
-
Sample Preparation Review: Pyridoxine is known to be sensitive to light and heat.[] Ensure that samples are prepared under appropriate conditions and stored in light-resistant containers if necessary.
-
Forced Degradation Study: If you suspect the unknown peaks are degradation products, a forced degradation study can help confirm their identity. This involves intentionally exposing a sample of this compound to stress conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products.
Experimental Protocols
Protocol 1: RP-HPLC Method for Impurity Profiling
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and a phosphate buffer (pH adjusted to ~3.0) in a gradient or isocratic elution. A common starting point is a 90:10 (v/v) mixture of buffer and acetonitrile.[4][10] |
| Flow Rate | 1.0 mL/min[4][13] |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 290 nm[14] |
| Injection Volume | 20 µL |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound and any available impurity reference standards in the mobile phase to create a stock solution. Further dilute to an appropriate working concentration.
-
Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to achieve a similar concentration as the standard solution.
-
System Suitability: Before sample analysis, inject the standard solution multiple times to ensure the system is performing adequately. Key parameters to assess include peak resolution, tailing factor, and reproducibility of retention times and peak areas.
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Quantification: Identify and quantify the impurities in the sample by comparing their peak areas to the peak areas of the corresponding reference standards.
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade this compound to help identify potential degradation products.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in water or a suitable solvent.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2 hours). Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Heat under the same conditions as the acid hydrolysis. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Treat an aliquot with a dilute solution of hydrogen peroxide (e.g., 3%) and store at room temperature for a specified time.
-
Thermal Degradation: Heat an aliquot of the stock solution at an elevated temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose an aliquot to UV light for a specified duration.
-
Analysis: Analyze all treated samples by HPLC and compare the chromatograms to that of an untreated sample to identify the degradation products.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Pyridoxine EP Impurity B (HCl salt) | 148-51-6 | SynZeal [synzeal.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. drugfuture.com [drugfuture.com]
- 8. himedialabs.com [himedialabs.com]
- 9. uspbpep.com [uspbpep.com]
- 10. ijsdr.org [ijsdr.org]
- 11. webofjournals.com [webofjournals.com]
- 13. jchps.com [jchps.com]
- 14. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
Strategies to prevent pyridoxine hydrochloride loss during sample preparation
<
Welcome to the technical support center for pyridoxine hydrochloride (Vitamin B6) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the loss of this vital analyte during sample preparation. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My pyridoxine recovery is consistently low. What are the primary factors that cause its degradation during sample preparation?
A1: this compound is susceptible to several environmental factors that can lead to significant losses if not properly controlled. The primary culprits are light, pH, heat, and the presence of oxidizing agents.
-
Light Sensitivity: this compound is notoriously sensitive to light, particularly in neutral to alkaline solutions.[1][2][3] Exposure to regular laboratory light can cause substantial degradation, with losses increasing at higher pH and longer exposure times.[1] One study documented that pyridoxine retention can drop to as low as 66% after 15 hours of exposure to regular lab light in a solution with a pH of 7.[1]
-
pH Instability: While stable in acidic solutions, this compound becomes unstable in alkaline environments.[4] The United States Pharmacopeia (USP) notes that its solutions are acidic, with a pH of about 3.[2][5] Maintaining an acidic pH throughout the sample preparation process is crucial for its stability.
-
Thermal Liability: Although pyridoxine is relatively heat-stable in acidic conditions, prolonged exposure to high temperatures, especially in neutral or alkaline conditions, can accelerate degradation.[4][6] Acidic aqueous solutions can be heated at 120°C for 30 minutes without significant decomposition.[5]
-
Oxidation: The presence of oxidizing agents can lead to the degradation of pyridoxine.[7] Conversely, reducing agents, such as sodium metabisulfite often found in amino acid solutions, can also cause thiamine (another B vitamin often analyzed alongside pyridoxine) degradation, highlighting the need for careful consideration of all reagents in the sample matrix.[8]
To troubleshoot low recovery, a systematic evaluation of your sample preparation workflow is recommended. Start by ensuring all steps are performed under subdued light conditions and that the pH of your solutions is maintained in the acidic range.
Troubleshooting Guide
Issue 1: Significant analyte loss is observed after storing sample extracts. What are the best practices for storing pyridoxine solutions?
This is a common challenge. The stability of pyridoxine in solution is highly dependent on storage conditions.
Root Cause Analysis:
The primary causes of degradation during storage are exposure to light and suboptimal pH and temperature. The molecular structure of pyridoxine makes it susceptible to photolytic and pH-mediated degradation pathways.[9][10][11]
Corrective and Preventive Actions (CAPA):
-
Light Protection: Always store pyridoxine standards and sample extracts in light-resistant containers, such as amber vials or tubes.[2][5][12] If clear containers are unavoidable, wrap them in aluminum foil. Work under yellow or golden fluorescent light, as these have been shown to be suitable for vitamin B6 assays.[1]
-
pH Control: Ensure that your storage solutions are acidic. A pH range of 2.4 to 3.5 is generally recommended for stability.[2][13] Acidification can be achieved using acids like hydrochloric, formic, or perchloric acid, depending on your analytical method.[14][15][16]
-
Temperature Management: For short-term storage, refrigeration at 2-8°C is adequate. For long-term stability, freezing at -20°C or -80°C is recommended.[17] Avoid repeated freeze-thaw cycles by aliquoting samples into single-use vials.
Workflow Diagram: Sample Storage Protocol
Caption: Recommended workflow for storing pyridoxine samples.
Issue 2: Poor reproducibility and accuracy in complex matrices like food or plasma.
Working with complex matrices introduces interferents that can affect pyridoxine stability and analytical accuracy.
Root Cause Analysis:
Matrix components such as proteins, fats, and other vitamins can interfere with pyridoxine extraction and analysis. In biological samples like plasma, pyridoxine and its vitamers are often protein-bound, necessitating a protein precipitation step for accurate quantification.[15][18][19]
Corrective and Preventive Actions (CAPA):
-
Effective Extraction: The choice of extraction solvent is critical. Acidic solutions are generally preferred to ensure stability. For instance, 0.1 M formic acid is commonly used for extracting pyridoxine from dietary supplements.[16] For food and biological samples, acid hydrolysis is often employed to release bound forms of vitamin B6.
-
Protein Precipitation: For plasma or serum samples, protein precipitation is a mandatory step. Trichloroacetic acid (TCA) or perchloric acid are effective protein precipitating agents that also help maintain an acidic environment.[15][20][21] More recently, acetonitrile has been used for protein precipitation in UPLC-MS/MS methods, which can improve chromatographic separation.[22]
-
Use of Internal Standards: To correct for matrix effects and variations in sample preparation, the use of a stable isotope-labeled internal standard, such as Pyridoxine-d3, is highly recommended, especially for LC-MS/MS analysis.[23]
Experimental Protocol: Pyridoxine Extraction from Plasma
-
Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Handle samples under subdued light.
-
Internal Standard Spiking: Add an appropriate amount of internal standard solution (e.g., Pyridoxine-d3) to a known volume of plasma.
-
Protein Precipitation: Add an equal volume of cold 10% trichloroacetic acid (TCA) to the plasma sample. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean amber vial for analysis.
-
Analysis: Inject the supernatant into the analytical system (e.g., HPLC-UV/FLD or LC-MS/MS).[14][24][25]
Data Presentation: Comparison of Extraction Methods
| Matrix | Extraction Method | Key Advantages | Common Pitfalls |
| Pharmaceutical Tablets | Dissolution in 0.1 M HCl | Simple, fast, maintains acidic pH.[14] | Incomplete dissolution if not properly optimized. |
| Infant Formula | Trichloroacetic acid (TCA) precipitation | Efficiently removes proteins and fats.[20] | Can introduce interfering peaks if not high purity. |
| Human Plasma | Perchloric acid precipitation | Effective deproteinization, good recovery.[15] | Requires careful handling due to corrosive nature. |
| Rice | Sonication-assisted acid extraction | Good for solid matrices, enhances extraction efficiency.[25] | May require further cleanup steps. |
Issue 3: Choosing the right analytical technique for pyridoxine quantification.
The selection of an analytical method depends on the sample matrix, required sensitivity, and available instrumentation.
Root Cause Analysis:
Different analytical techniques offer varying levels of specificity, sensitivity, and throughput. A simple UV spectrophotometric method may suffice for pure drug formulations but will lack the specificity for complex biological samples.[26][27][28]
Corrective and Preventive Actions (CAPA):
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for pyridoxine analysis.[4][14][24]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is the gold standard for high-sensitivity and high-specificity analysis of pyridoxine and its vitamers in complex biological matrices.[22][23][24] It allows for the simultaneous quantification of multiple B6 vitamers.[22]
Logical Relationship Diagram: Analytical Method Selection
Caption: Decision tree for selecting an analytical method.
By understanding the inherent instabilities of this compound and implementing these scientifically grounded strategies, you can significantly improve the accuracy and reliability of your results. This guide serves as a living document and will be updated as new methodologies and insights emerge.
References
- 1. Stability of three forms of vitamin B6 to laboratory light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound or Vitamin B6 Manufacturers, with SDS [mubychem.com]
- 3. This compound | 58-56-0 [chemicalbook.com]
- 4. jchps.com [jchps.com]
- 5. This compound | C8H12ClNO3 | CID 6019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridoxine Degradation Pathway [eawag-bbd.ethz.ch]
- 10. Crystallization and preliminary X-ray analysis of pyridoxine 4-oxidase, the first enzyme in pyridoxine degradation pathway I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceasia.org [scienceasia.org]
- 12. uspbpep.com [uspbpep.com]
- 13. GB652284A - Preparations of stabilized solutions of thiamine - Google Patents [patents.google.com]
- 14. webofjournals.com [webofjournals.com]
- 15. ijmrhs.com [ijmrhs.com]
- 16. Determination of pyridoxine in dietary supplements by liquid chromatography with UV, fluorescence, and mass spectrometric detection: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Determination of total pyridoxal in human plasma following oral administration of vitamin B6 by high-performance liquid chromatography with post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. mdpi.com [mdpi.com]
- 22. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. ijsdr.org [ijsdr.org]
- 25. Validation of the Vitamin B6 Profile (Pyridoxine, Pyridoxal, and Pyridoxamine) Analysis in Rice Consumed in Korea: Effects of Cooking and Variety - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. oaskpublishers.com [oaskpublishers.com]
- 28. Spectrophotometric determination of this compound [correction of hydrochlorine] pharmaceutical preparations and foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 30. drugfuture.com [drugfuture.com]
Addressing matrix effects in LC-MS/MS analysis of pyridoxine hydrochloride
Welcome to the technical support center for the LC-MS/MS analysis of pyridoxine hydrochloride (Vitamin B6). This resource is designed for researchers, scientists, and drug development professionals to navigate the common but critical challenge of matrix effects. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and ensure the integrity of your results.
Introduction: The Challenge of the Matrix
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix" refers to all components in your sample other than the analyte of interest—pyridoxine.[1] When analyzing complex biological samples like plasma, serum, or tissue extracts, these components (salts, lipids, proteins, metabolites) can interfere with the ionization of pyridoxine in the mass spectrometer's source.[1][2] This interference, known as the matrix effect , can lead to either a suppression or enhancement of the analyte signal, compromising the accuracy, precision, and sensitivity of your quantitative analysis.[3][4][5]
Pyridoxine's high polarity can make it particularly susceptible to co-elution with interfering components, presenting unique analytical challenges.[5] This guide provides a structured approach to identifying, quantifying, and mitigating these effects.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common questions and concerns regarding matrix effects in pyridoxine analysis.
Q1: What is a matrix effect, and why is it a problem in LC-MS/MS?
A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. In electrospray ionization (ESI), the most common source for LC-MS/MS, a finite number of charges are available on the surface of droplets.[1][6] If matrix components with high concentrations or greater surface activity co-elute with pyridoxine, they can compete for these charges, leading to a suppressed signal for your analyte of interest.[1][6] Conversely, some matrix components can enhance the signal.[1] This phenomenon is problematic because it can lead to:
-
Inaccurate Quantification: Underestimation (ion suppression) or overestimation (ion enhancement) of the true analyte concentration.[7]
-
Poor Reproducibility: The composition of the matrix can vary between individual samples, leading to inconsistent results.[3]
-
Reduced Sensitivity: Significant ion suppression can raise the limit of quantification (LOQ), making it impossible to detect low levels of pyridoxine.[8]
Q2: How can I determine if my pyridoxine assay is suffering from matrix effects?
There are two primary methods to assess matrix effects, as recommended by regulatory bodies like the FDA.[9]
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in your chromatogram where ion suppression or enhancement occurs.[4][10][11] A constant flow of a pyridoxine standard solution is infused into the LC eluent after the analytical column but before the MS source.[10][11] A blank, extracted matrix sample is then injected. A dip or rise in the otherwise stable baseline signal indicates the retention times where matrix components are causing ion suppression or enhancement, respectively.[5][10]
-
Quantitative Assessment (Post-Extraction Spike): This is the gold-standard method to quantify the extent of the matrix effect.[10][12] It involves comparing the peak area of pyridoxine in a standard solution (A) to the peak area of pyridoxine spiked into an extracted blank matrix sample (B) at the same concentration.[5] The Matrix Factor (MF) is calculated, and a value less than 1 indicates suppression, while a value greater than 1 indicates enhancement.[12]
Q3: What are the primary strategies to address matrix effects?
A multi-faceted approach is most effective, focusing on three key areas:
-
Sample Preparation: The goal is to remove interfering matrix components before the sample is injected into the LC-MS/MS system.[1][8]
-
Chromatographic Separation: Optimizing the LC method to separate pyridoxine from co-eluting matrix components.[1][10]
-
Compensation: Using an appropriate internal standard to correct for matrix effects that cannot be eliminated.[1][13]
Q4: What is a Stable Isotope-Labeled Internal Standard (SIL-IS), and why is it considered the "gold standard"?
A SIL-IS is a version of the analyte (e.g., Pyridoxine-d3) where one or more atoms have been replaced with a heavier stable isotope, such as Deuterium (²H) or Carbon-13 (¹³C).[14] This makes it chemically and physically almost identical to the analyte.[14] Because the SIL-IS co-elutes with pyridoxine and has the same ionization properties, it experiences the same degree of ion suppression or enhancement.[14][15]
By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, you can achieve accurate quantification, as this ratio remains constant even if the absolute signal intensity of both compounds fluctuates due to matrix effects.[14] This is the most robust method for compensating for matrix variability.[3][16]
Part 2: Troubleshooting Guides & Protocols
This section provides step-by-step guidance for identifying and mitigating matrix effects.
Issue 1: Inconsistent Results and Poor Reproducibility Across Samples
Possible Cause: Variable ion suppression or enhancement due to inter-sample matrix differences. This is especially common when analyzing plasma or serum from different individuals.[14][16]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent results.
Protocol 2.1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol allows for the calculation of the Matrix Factor (MF) to quantify ion suppression or enhancement.
Methodology:
-
Prepare Standard Solution (Set A): Prepare a minimum of three replicates of pyridoxine standard in a neat solvent (e.g., mobile phase A) at low and high concentrations relevant to your assay (e.g., LLOQ and ULOQ).
-
Prepare Spiked Matrix Samples (Set B):
-
Obtain blank matrix from at least six different sources (e.g., six different lots of human plasma).[17]
-
Process these blank matrix samples using your established extraction procedure.
-
Spike the resulting clean extracts with the pyridoxine standard to achieve the same final concentrations as in Set A. Prepare at least three replicates for each concentration and each matrix source.
-
-
Analyze Samples: Inject both Set A and Set B into the LC-MS/MS system and record the peak areas.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
Data Interpretation:
| Matrix Factor (MF) | Interpretation | Implication for Assay |
| MF = 1.0 | No matrix effect | Ideal scenario; assay is accurate. |
| MF < 1.0 | Ion Suppression | Analyte signal is being reduced, potentially leading to underestimation. |
| MF > 1.0 | Ion Enhancement | Analyte signal is being artificially increased, potentially leading to overestimation. |
According to FDA guidance, for a method to be considered robust, the precision (%CV) of the matrix factor across the different sources should not be greater than 15%.[17]
Issue 2: Low Signal Intensity and High Limit of Quantitation (LOQ)
Possible Cause: Significant and consistent ion suppression, often caused by phospholipids in plasma or serum samples that co-elute with the analyte.[18][19] Phospholipids are notorious for causing ion suppression in ESI-MS.[18]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low signal intensity.
Protocol 2.2: Optimizing Sample Preparation to Remove Phospholipids
Simple protein precipitation (PPT) is often insufficient as it does not effectively remove phospholipids.[20][21] More advanced techniques are required.
Comparison of Sample Preparation Techniques:
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Protein removal by denaturation with organic solvent (e.g., Methanol, Acetonitrile) or acid (e.g., TCA).[22] | Simple, fast, inexpensive. | Ineffective at removing phospholipids and other soluble interferences.[20][21] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases (aqueous and organic).[19] | Can provide very clean extracts; effective at removing salts and phospholipids.[19][23] | Can be labor-intensive, may have lower analyte recovery, especially for polar compounds.[20] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[1] | Highly selective, provides clean extracts, allows for sample concentration.[21] | Requires method development; more expensive than PPT.[21] |
| HybridSPE®/Ostro® Plates | Combines PPT with specific removal of phospholipids via a packed sorbent bed.[18][21] | Simple pass-through workflow, excellent phospholipid removal (>99%).[24] | Higher cost per sample. |
Recommended Protocol: Solid-Phase Extraction (SPE) for Pyridoxine
This protocol provides a more selective cleanup than PPT or LLE.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of Pyridoxine-d3 SIL-IS solution.
-
Add 200 µL of 10% Trichloroacetic Acid (TCA) to precipitate proteins.[25]
-
Vortex and centrifuge. Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of LC-MS grade water. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other highly polar interferences.
-
-
Elution:
-
Elute pyridoxine and the SIL-IS with 1 mL of methanol.
-
-
Final Step:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
References
- 1. longdom.org [longdom.org]
- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. pharmacompass.com [pharmacompass.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Research Portal [ub-ir.bolton.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. lcms.cz [lcms.cz]
- 22. scispace.com [scispace.com]
- 23. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 24. elementlabsolutions.com [elementlabsolutions.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Mobile Phase for Pyridoxine Hydrochloride Separation by HPLC
As a Senior Application Scientist, I often see that achieving a robust and reliable separation for Pyridoxine Hydrochloride (Vitamin B6) hinges on the careful selection and optimization of the HPLC mobile phase. This guide is structured to provide direct, actionable answers to the common challenges and questions encountered in the lab. We will explore the underlying principles of mobile phase selection and provide systematic troubleshooting strategies to help you achieve symmetric peaks, excellent resolution, and reproducible results.
Troubleshooting Guide
This section addresses specific issues you might encounter during method development and routine analysis.
Q1: Why is my this compound peak exhibiting significant tailing or fronting?
Peak asymmetry is one of the most common issues in the HPLC of basic compounds like pyridoxine. It is typically caused by unwanted secondary interactions or mismatched solvent strengths.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Pyridoxine, being a basic compound, can interact with acidic, deprotonated silanol groups on the surface of silica-based C18 columns.[1][2] This secondary ionic interaction leads to peak tailing.
-
Solution 1: Decrease Mobile Phase pH: Lowering the pH of the aqueous portion of your mobile phase (typically to between pH 2.0 and 4.0) is the most effective solution.[3][4][5] At a low pH, the silanol groups are protonated and become less active, minimizing the secondary interactions that cause tailing.[1]
-
Solution 2: Use a Modern, End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica and are extensively end-capped to shield the residual silanol groups.[2] If you are using an older column, switching to a modern equivalent can significantly improve peak shape.[1]
-
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than your initial mobile phase, it can cause the analyte band to spread before it reaches the column head, leading to peak distortion and fronting.[1]
-
Solution: Whenever feasible, dissolve your pyridoxine standard and sample in the initial mobile phase itself.[1] If solubility is an issue, use the weakest solvent possible that still provides complete dissolution.
-
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad and asymmetric peaks.
-
Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a loading study by injecting progressively smaller amounts to find the optimal concentration range for your column.
-
Q2: My pyridoxine peak has poor resolution from an impurity or another active ingredient. How can I improve the separation?
Poor resolution means the peaks are not sufficiently separated, making accurate quantification difficult. This can be tackled by adjusting the mobile phase to alter the selectivity of the separation.
Potential Causes & Solutions:
-
Suboptimal Organic Modifier Concentration: The percentage of the organic solvent in the mobile phase is a primary driver of retention and selectivity in reversed-phase HPLC.
-
Solution 1: Adjust the Organic:Aqueous Ratio: Systematically vary the concentration of your organic modifier (e.g., methanol or acetonitrile).[1] Decreasing the organic content will increase the retention time of all components, potentially providing more time for them to separate on the column.
-
Solution 2: Change the Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are struggling to achieve separation with methanol, switching to acetonitrile (or vice versa) can alter the elution order and improve resolution.
-
-
Inadequate Mobile Phase pH: The pH not only affects peak shape but also the retention of ionizable compounds. Adjusting the pH can change the polarity of pyridoxine and other components, thus altering selectivity.
-
Solution: Experiment with small changes in the mobile phase pH (e.g., in 0.2 unit increments). A pH change can significantly impact the retention time of ionizable impurities relative to pyridoxine.
-
-
Isocratic Elution Limitations: For complex samples with components of widely varying polarities, an isocratic mobile phase (constant composition) may not provide adequate resolution for all peaks.
-
Solution: Develop a gradient elution method. Start with a lower percentage of organic solvent and gradually increase it over the course of the run. A shallow gradient provides more resolving power for closely eluting compounds.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound on a C18 column?
For initial method development, a simple, acidic mobile phase is recommended.
-
Aqueous Component: 0.015 M to 0.025 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer.[3][4]
-
pH Adjustment: Adjust the aqueous buffer to a pH between 3.0 and 4.0 using orthophosphoric acid.[3][4]
-
Organic Modifier: Acetonitrile or Methanol.
-
Starting Ratio: Begin with an isocratic mixture, such as Buffer:Methanol (70:30 v/v) or Buffer:Acetonitrile (85:15 v/v).[3]
This starting point leverages an acidic pH to ensure good peak shape and uses common solvents. The retention time can then be adjusted by modifying the organic-to-aqueous ratio.
Q2: Should I use methanol or acetonitrile as the organic modifier?
Both are commonly used, and the choice depends on the specific separation goals.
-
Methanol: It is often used in combination with phosphate buffers.[3] It is generally a weaker solvent than acetonitrile in reversed-phase HPLC, which can provide different selectivity for separating pyridoxine from related impurities.
-
Acetonitrile: It typically generates lower backpressure than methanol and has a different selectivity profile. It is often the solvent of choice when higher efficiency is needed.[4][6][7]
If resolution is a challenge, it is highly recommended to screen both solvents, as the change in selectivity may be all that is needed to separate co-eluting peaks.
Q3: When is it necessary to use an ion-pairing reagent for pyridoxine analysis?
An ion-pairing reagent is typically not necessary for the analysis of this compound alone, as its retention on a C18 column can be well-controlled with an acidic mobile phase. However, its use becomes important in specific situations:
-
Simultaneous Analysis of B6 Vitamers: When separating pyridoxine from its more polar, phosphorylated forms (e.g., pyridoxal-5'-phosphate), an ion-pairing reagent like 1-octanesulfonic acid can improve the retention and resolution of these highly polar analytes in a reversed-phase system.[2]
-
Official Pharmacopeia Methods: Some official methods, such as those outlined by the USP, specify the use of an ion-pairing reagent like hexanesulfonate to ensure the method's robustness and transferability across different laboratories and systems.[8][9]
An ion-pairing reagent works by forming a neutral complex with the ionized analyte, increasing its hydrophobicity and retention on a reversed-phase column.
Q4: How do I systematically optimize the mobile phase for my separation?
A systematic approach saves time and ensures a robust final method. The diagram below outlines a logical workflow for mobile phase optimization.
Caption: Systematic workflow for mobile phase optimization.
Experimental Protocols & Data
Table 1: Example Mobile Phase Compositions for Pyridoxine HCl Analysis
| Aqueous Phase | Organic Phase | Ratio (Aq:Org) | pH | Column Type | Reference |
| 0.015 M Potassium Dihydrogen Phosphate | Methanol | 70:30 | 3.0 | C18 | [3] |
| 15 mM Potassium Dihydrogen Phosphate | Acetonitrile | 89:11 (initial) | 4.0 | C18 | [4] |
| Water with 4% Acetic Acid | Ethanol | 77:19 | N/A | C18 | [10][11] |
| Water, Acetic Acid, Hexanesulfonate (153:2:1.2) | Methanol | 156.2:47 | ~3.0 | C18 (L1) | [8][9] |
| 0.1% Trifluoroacetic Acid (TFA) in Water | Methanol | 60:40 | <2.5 | C18 | [12] |
Protocol 1: Preparation of a Phosphate Buffer Mobile Phase (pH 3.0)
This protocol describes the preparation of 1 liter of a common mobile phase for pyridoxine analysis.
Materials:
-
Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade
-
Orthophosphoric acid (H₃PO₄), ~85%
-
Methanol or Acetonitrile, HPLC grade
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
0.45 µm membrane filter
Procedure:
-
Prepare Aqueous Buffer: Weigh out 2.04 g of KH₂PO₄ (for a 0.015 M solution) and dissolve it in approximately 900 mL of high-purity water in a clean 1 L beaker or flask.
-
Adjust pH: Place a calibrated pH probe into the solution. While stirring gently, add orthophosphoric acid dropwise until the pH meter reads 3.0 ± 0.05.
-
Bring to Volume: Transfer the pH-adjusted buffer to a 1 L volumetric flask and add high-purity water to the mark. Mix thoroughly. This is your Aqueous Phase .
-
Prepare Mobile Phase: To create a 70:30 (v/v) aqueous:organic mobile phase, measure 700 mL of the prepared Aqueous Phase and 300 mL of the desired Organic Phase (e.g., Methanol) in separate graduated cylinders. Combine them in a suitable solvent reservoir bottle.
-
Degas: Mix the final mobile phase well and degas it for 10-15 minutes using an ultrasonic bath or an inline degasser to prevent air bubbles in the HPLC system.
-
Filter (Optional but Recommended): If not using an inline filter, it is good practice to filter the final mobile phase through a 0.45 µm membrane filter to remove any particulates.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jchps.com [jchps.com]
- 4. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 5. hplc.com [hplc.com]
- 6. impactfactor.org [impactfactor.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. USP Methods for the Analysis of Pyridoxine for the Legacy L1 Column | SIELC Technologies [sielc.com]
- 9. uspbpep.com [uspbpep.com]
- 10. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Pyridoxine Hydrochloride
Welcome to the Technical Support Center for the analysis of Pyridoxine Hydrochloride (Vitamin B6). This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the sensitivity of their detection methods for low levels of this essential vitamin. Here, we will delve into advanced analytical techniques, provide in-depth troubleshooting guides, and answer frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound is the hydrochloride salt form of pyridoxine, one of the compounds in the vitamin B6 complex.[1][2] It is crucial for numerous physiological processes, including amino acid metabolism, neurotransmitter synthesis, and red blood cell formation.[1] Sensitive detection is vital for ensuring the quality, safety, and efficacy of pharmaceutical formulations, both as a standalone supplement and in combination therapies.[1] Furthermore, accurate low-level detection is essential in food fortification and in clinical diagnostics to identify deficiencies.[1]
Q2: Which analytical techniques are most suitable for low-level detection of this compound?
A2: Several techniques offer excellent sensitivity and specificity for this compound analysis. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is widely used for its versatility in separating, identifying, and quantifying the compound in complex mixtures.[1][3] Other highly sensitive methods include fluorescence spectroscopy, which leverages the native fluorescence of pyridoxine, and electrochemical detection methods.[3][4] For extremely low-level detection, Liquid Chromatography with Mass Spectrometry (LC-MS) is often the method of choice.[5]
Q3: What are the common challenges encountered during the analysis of this compound?
A3: Common challenges include matrix effects from the sample, which can suppress or enhance the analyte signal, leading to inaccurate quantification.[6] Other issues may involve poor peak shape in chromatography, low sensitivity, and instability of the compound, especially in alkaline and acidic conditions.[2][7] Sample preparation is also a critical step where interferences can be introduced if not optimized correctly.[6]
Q4: How can I improve the stability of my this compound standards and samples?
A4: this compound is most stable in a neutral aqueous solution and is sensitive to light.[7][8] It is recommended to store stock solutions in amber vials or wrapped in aluminum foil to protect them from light.[9] For long-term storage, refrigeration or freezing is advisable. It is also crucial to be aware of the pH of your solutions, as the compound is unstable in acidic and alkaline media.[7] One study indicated that an injection of this compound (100 mg/mL) in sterile water was stable for at least 180 days at 25°C.[10][11]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your analysis.
Issue 1: Poor Peak Shape and Low Sensitivity in HPLC Analysis
You're observing peak fronting, tailing, or broad peaks, along with a lower-than-expected signal-to-noise ratio in your HPLC chromatogram.
Possible Cause: This is often a multifaceted issue stemming from improper mobile phase composition, a contaminated or degraded column, or suboptimal detector settings.
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase is critical. For this compound, a slightly acidic mobile phase (pH around 3.0-4.0) is often optimal.[7][12] This can be achieved using a phosphate buffer.[7][12]
-
Organic Modifier: The choice and concentration of the organic modifier (e.g., methanol or acetonitrile) can significantly impact peak shape and retention time. A common mobile phase composition is a mixture of a phosphate buffer and methanol.[7]
-
Ion-Pairing Reagent: For improved retention and peak shape of this polar compound on a C18 column, consider adding an ion-pairing reagent like sodium 1-hexanesulfonate to the mobile phase, as recommended by the USP.[13][14]
-
-
Column Health:
-
Column Flushing: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained contaminants.
-
Guard Column: Employ a guard column to protect your analytical column from particulate matter and strongly adsorbing compounds from the sample matrix.
-
Column Replacement: If peak shape does not improve after thorough cleaning, the column may be degraded and require replacement.
-
-
Detector Settings:
-
Wavelength Selection: The maximum absorbance for this compound is typically around 290 nm.[1] However, in multi-component analysis, a different wavelength, such as 254 nm or 235 nm, might be chosen to accommodate other analytes.[7][12] Verify you are using the optimal wavelength for your specific application.
-
Detector Response Time: Ensure the detector response time is appropriately set for your peak widths. A setting that is too slow can lead to peak broadening.
-
Experimental Protocol: USP Method for this compound Assay
This protocol is based on the United States Pharmacopeia (USP) guidelines for the assay of this compound.[13]
Materials:
-
USP this compound Reference Standard (RS)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Glacial Acetic Acid
-
Sodium 1-hexanesulfonate
-
1 N Sodium Hydroxide
-
p-Hydroxybenzoic acid (Internal Standard)
Procedure:
-
Mobile Phase Preparation:
-
Mix 20 mL of glacial acetic acid, 1.2 g of sodium 1-hexanesulfonate, and approximately 1400 mL of water in a 2000-mL volumetric flask.
-
Adjust the pH to 3.0 with either glacial acetic acid or 1 N sodium hydroxide.
-
Add 470 mL of methanol.
-
Dilute with water to volume and mix.
-
Filter through a 0.5 µm filter.
-
-
Internal Standard (IS) Solution Preparation:
-
Dissolve p-hydroxybenzoic acid in the Mobile Phase to obtain a concentration of 5 mg/mL.
-
-
Standard Preparation:
-
Accurately weigh about 50 mg of USP this compound RS and dissolve it in the Mobile Phase in a 100-mL volumetric flask. Dilute to volume with the Mobile Phase and mix.
-
Transfer 10.0 mL of this solution to another 100-mL volumetric flask, add 1.0 mL of the Internal Standard Solution, and dilute to volume with the Mobile Phase. This yields a standard solution with a known concentration of about 0.05 mg/mL.
-
-
Assay (Sample) Preparation:
-
Follow the same procedure as the Standard Preparation, using your this compound sample instead of the reference standard.
-
-
Chromatographic System:
-
Analysis:
-
Inject the Standard preparation and record the peak responses. The resolution between pyridoxine and the internal standard should be adequate.
-
Inject the Assay preparation and record the peak responses.
-
Calculate the concentration of this compound in your sample based on the peak area ratios relative to the internal standard.
-
Issue 2: Low Signal Intensity in Fluorescence Spectroscopy
You are using fluorescence detection but the signal from your this compound sample is weak, making low-level quantification difficult.
Possible Cause: The fluorescence of pyridoxine is highly dependent on the pH of the solution and the excitation/emission wavelengths used. The presence of quenching agents in the sample matrix can also significantly reduce the fluorescence intensity.
Troubleshooting Steps:
-
Optimize pH: The native fluorescence of pyridoxine is pH-dependent. Experiment with different buffer systems to find the optimal pH that maximizes the fluorescence signal. A pH of around 4.0 has been shown to be effective.[3]
-
Verify Wavelengths:
-
The optimal excitation wavelength for pyridoxine is typically around 290-295 nm, with the maximum emission observed at approximately 395-400 nm.[3][15]
-
It is crucial to determine the optimal excitation and emission wavelengths for your specific instrument and experimental conditions by running excitation and emission scans.
-
-
Sample Matrix Considerations:
-
Quenching: Components in your sample matrix can quench the fluorescence of pyridoxine. Perform a standard addition experiment to assess the extent of matrix-induced quenching.
-
Sample Cleanup: If significant quenching is observed, implement a sample cleanup procedure to remove interfering substances. Solid-Phase Extraction (SPE) can be an effective technique for this. A study demonstrated the use of Sephadex SP C-25 beads to pre-concentrate pyridoxine and separate it from the matrix, thereby enhancing the fluorescence signal.[3]
-
-
Instrument Settings:
-
Slit Widths: Adjust the excitation and emission slit widths. Wider slits can increase the signal intensity but may decrease resolution. Find a balance that provides adequate signal without significant spectral overlap.
-
Detector Gain/Voltage: Increase the photomultiplier tube (PMT) voltage or detector gain to amplify the signal. Be mindful that this can also increase the noise.
-
Visualization of Experimental Workflows
HPLC Analysis Workflow
Caption: A streamlined workflow for the HPLC analysis of this compound.
Fluorescence Spectroscopy Troubleshooting Logic
References
- 1. ijsdr.org [ijsdr.org]
- 2. impactfactor.org [impactfactor.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of pyridoxine in dietary supplements by liquid chromatography with UV, fluorescence, and mass spectrometric detection: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jchps.com [jchps.com]
- 8. This compound | 58-56-0 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Stability of this compound 100-mg/mL Injection, Preservative Free - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Stability of this compound 100-mg/mL Injection, Preservative Free [ijpc.com]
- 12. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 13. uspbpep.com [uspbpep.com]
- 14. drugfuture.com [drugfuture.com]
- 15. [Vitamin B6 fluorescence in cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Introduction: The Imperative for Rigorous Quantification of Vitamin B6
An In-Depth Technical Guide to the Validation of HPLC Methods for Pyridoxine Hydrochloride Quantification
This compound, the salt form of Vitamin B6, is a critical water-soluble vitamin involved in numerous metabolic processes, including amino acid metabolism and neurotransmitter synthesis.[1] Its widespread use in pharmaceutical formulations and dietary supplements necessitates accurate and reliable quantification to ensure product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose due to its high sensitivity, specificity, and resolving power.[2]
However, the development of an HPLC method is only the first step. To ensure that the method is suitable for its intended purpose, it must undergo a rigorous validation process. Method validation provides documented evidence that the analytical procedure consistently produces a result that is accurate, precise, and reliable. This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of validated HPLC methods for this compound and offers a comprehensive framework for executing a validation study in line with international regulatory standards.
Pillar 1: The Regulatory Framework for Method Validation
The foundation of any analytical method validation rests upon guidelines established by regulatory bodies. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" and the United States Pharmacopeia (USP) General Chapter <621> "Chromatography" are the authoritative sources that define the required validation characteristics.[3][4][5] These guidelines ensure a harmonized approach to analytical methods, promoting consistency and quality across the pharmaceutical industry.[6]
The core objective of validation is to demonstrate that the method is specific, linear, accurate, precise, and robust over a specified range.[5][7] This process is not merely a checklist but a systematic scientific investigation into the performance of the analytical procedure.
The HPLC Validation Workflow
The validation process follows a logical sequence, beginning with ensuring the analytical system is fit for use (system suitability) and progressing through the evaluation of specific performance characteristics.
Caption: Workflow for HPLC method validation per ICH Q2(R1).
Pillar 2: Comparative Guide to Published HPLC Methods
A review of published literature reveals several robust HPLC methods for quantifying this compound, both as a single analyte and in combination with other drugs. While chromatographic conditions vary, they share a common foundation in reversed-phase chromatography. The choice of column, mobile phase, and detector is guided by the physicochemical properties of pyridoxine and the sample matrix.
Table 1: Comparison of Chromatographic Conditions for Pyridoxine HCl Quantification
| Reference | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) |
| Nawaz, 2013[1] | C18, 250 x 4.6 mm, 5 µm | Buffer:Acetonitrile:TFA (30:70:0.1 v/v) | 0.5 | 254 | 5.25 |
| Al-Sabri et al., 2022[8] | C18 | 0.015 M KH2PO4 (pH 3.0):Methanol (70:30 v/v) | 1.0 | 254 | ~3.5 |
| Ali et al., 2020[9] | Waters Zorbax SB C18, 250 x 4.6 mm, 5 µm | Methanol:Glacial Acetic Acid:Water (41:1:58 v/v) with Sodium 1-hexanesulfonate | 1.0 | 280 | 4.4 |
| Reddy et al., 2012[10] | Phenomenex Luna C18, 250 x 4.6 mm, 5 µm | Gradient of Acetonitrile and 15 mM KH2PO4 buffer (pH 4.0) | 1.0 | 235 | 3.69 |
Table 2: Comparison of Method Validation Performance Data
| Parameter | Nawaz, 2013 [1] | Al-Sabri et al., 2022 [8][11] | Ali et al., 2020 [9] | Reddy et al., 2012 [10] |
| Linearity Range | Not specified, but validated | 10 - 50 µg/mL | 0.25 - 1.0 mg/mL | Not specified, but validated |
| Correlation Coefficient (r²) | >0.999 | 0.9996 | 0.9994 | 0.999 |
| Accuracy (% Recovery) | 99.81 - 100.00% | 98.8 - 100.86% | 100.31 - 100.63% | 98.6 - 101.2% |
| Precision (% RSD) | < 2.0% | < 2.0% | < 2.0% | < 2.0% |
| LOD | Not specified | Low values reported | Not specified | 0.043 µg/mL |
| LOQ | Not specified | Low values reported | Not specified | 0.13 µg/mL |
Analysis of Comparison: The data demonstrates that reversed-phase HPLC methods using a C18 column are highly effective for this compound analysis. The methods consistently achieve excellent linearity (r² > 0.999), high accuracy (recovery close to 100%), and high precision (%RSD < 2.0%), in line with ICH requirements.[1][8][9][10] The choice between an isocratic method (simpler, faster run times) and a gradient method often depends on the complexity of the sample matrix and whether other active ingredients are present.[8][10]
Pillar 3: A Practical Protocol for HPLC Method Validation
This section synthesizes the common practices from the compared methods into a single, detailed protocol for validating an HPLC method for this compound quantification. This protocol is grounded in the principles of ICH Q2(R1).[12][13]
A. Pre-Validation Check: System Suitability Testing (SST)
Causality: Before validating the method, you must verify that the chromatography system is performing adequately. SST is a non-negotiable prerequisite that ensures the reliability of the subsequent validation data.[14][15]
Protocol:
-
Prepare a standard solution of this compound at a concentration of ~100 µg/mL.
-
Inject the standard solution six consecutive times.
-
Calculate the following parameters from the resulting chromatograms:
-
Tailing Factor (Asymmetry Factor): Should be ≤ 2.0 to ensure peak symmetry.
-
Theoretical Plates (N): Should be > 2000, indicating column efficiency.
-
Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0%, demonstrating injection precision.
-
B. The Validation Protocol
Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[12] Forced degradation studies are essential to develop a stability-indicating method, which is critical for shelf-life determination.[16][17]
Experimental Protocol:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL).
-
Acid Degradation: Mix stock solution with 0.1 M HCl and heat at 60°C for 1 hour.[18] Neutralize with 0.1 M NaOH.
-
Base Degradation: Mix stock solution with 0.1 M NaOH and heat at 60°C for 1 hour.[18] Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix stock solution with 10% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 8 hours.[1]
-
Thermal Degradation: Expose solid this compound powder to 100°C for 6 hours.[19] Prepare a solution from this sample.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.[19]
-
Analysis: Inject all stressed samples, a placebo solution (if applicable), and an unstressed standard solution into the HPLC system.
-
Acceptance Criteria: The method is specific if the pyridoxine peak is well-resolved from all degradation peaks and any peaks from the placebo. Peak purity analysis using a photodiode array (PDA) detector should confirm that the analyte peak is spectrally pure.
Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a given range. This is fundamental for accurate quantification.[5]
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions to prepare at least five concentrations across the desired range. For an assay, this is typically 80% to 120% of the target test concentration.[14][12] A common range is 10-50 µg/mL.[8]
-
Inject each concentration in triplicate.
-
Analysis: Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined through recovery studies.[12]
Experimental Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[1][10]
-
Prepare three replicate samples for each concentration level.
-
Analyze the samples and calculate the amount of pyridoxine recovered.
-
Analysis: Calculate the percent recovery for each sample: (% Recovery) = (Amount Found / Amount Added) * 100.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[12][7]
Experimental Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six individual samples of this compound at 100% of the test concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Repeat the analysis of six samples on a different day, with a different analyst, or on a different instrument.
-
-
Analysis: Calculate the %RSD of the results for both repeatability and intermediate precision sets.
-
Acceptance Criteria: The %RSD should be ≤ 2.0% for both studies.
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[5] These are critical for impurity analysis.
Experimental Protocol (based on the calibration curve):
-
Calculate LOD and LOQ using the standard deviation of the response (σ) and the slope of the calibration curve (S) obtained from the linearity study.
-
Confirmation: Prepare solutions at the calculated LOQ concentration and inject multiple times to confirm that the precision (%RSD) at this level is acceptable (typically ≤ 10%).
Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[12]
Experimental Protocol:
-
Analyze a standard solution while introducing small, deliberate changes to the chromatographic conditions, one at a time.
-
Typical Variations:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Mobile Phase Composition (e.g., ± 2% organic component)
-
Column Temperature (e.g., ± 5°C)
-
Mobile Phase pH (e.g., ± 0.2 units)
-
-
Analysis: Assess the effect of these changes on system suitability parameters (e.g., retention time, tailing factor, resolution).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, demonstrating the method's robustness.
Conclusion
The validation of an HPLC method for this compound is a systematic process that ensures the generation of reliable, accurate, and precise data. Adherence to the principles outlined in ICH and USP guidelines is paramount for regulatory compliance and confidence in analytical results.[3][13][20] By comparing existing validated methods, it is clear that reversed-phase HPLC on a C18 column provides a robust platform for this analysis. The provided step-by-step guide offers a comprehensive framework for researchers to follow, emphasizing not just the "how" but the "why" behind each validation parameter. A thoroughly validated HPLC method serves as a cornerstone of quality control, ensuring that pharmaceutical products containing this compound meet the highest standards of safety and efficacy.
References
- 1. scispace.com [scispace.com]
- 2. impactfactor.org [impactfactor.org]
- 3. usp.org [usp.org]
- 4. Chromatography [usp.org]
- 5. database.ich.org [database.ich.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. jchps.com [jchps.com]
- 9. researchgate.net [researchgate.net]
- 10. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. <621> CHROMATOGRAPHY [drugfuture.com]
- 16. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. jgtps.com [jgtps.com]
- 19. hrcak.srce.hr [hrcak.srce.hr]
- 20. 9vom.in [9vom.in]
A Comparative Guide to the Efficacy of Pyridoxine Hydrochloride vs. Pyridoxal 5'-Phosphate
For researchers, scientists, and drug development professionals, the selection of a specific vitamin B6 vitamer is a critical decision with significant implications for experimental outcomes and therapeutic efficacy. While pyridoxine hydrochloride (PN HCl) has historically been the most common form used in supplementation and research, a deeper understanding of vitamin B6 metabolism reveals a nuanced picture where the biologically active form, pyridoxal 5'-phosphate (P5P), offers distinct advantages. This guide provides an in-depth comparative analysis of these two forms, grounded in biochemical principles and supported by experimental data, to inform rational selection in research and development settings.
Foundational Biochemistry: The Vitamin B6 Metabolic Pathway
Vitamin B6 is not a single compound but a group of six interconvertible vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their respective 5'-phosphorylated forms (PNP, PLP, PMP).[1] The central actor in this metabolic network is P5P, the sole biologically active coenzyme form.[2][3][4] P5P participates in over 140 enzymatic reactions, accounting for approximately 4% of all classified catalytic activities.[5][6] These reactions are fundamental to cellular function, including amino acid metabolism (transamination, decarboxylation), neurotransmitter synthesis (GABA, serotonin, dopamine), and glycogenolysis.[2][5]
The conversion of dietary B6 forms to the active P5P is a tightly regulated, multi-step process primarily occurring in the liver.[5][7][8] This "salvage pathway" is critical for maintaining cellular homeostasis.[9] Pyridoxine, the form provided as this compound, must first be phosphorylated by the enzyme pyridoxal kinase (PDXK) to form pyridoxine 5'-phosphate (PNP).[9][10] Subsequently, PNP is oxidized by the flavin mononucleotide (FMN)-dependent enzyme pyridoxine-5'-phosphate oxidase (PNPO) to yield the active coenzyme, P5P.[11][12][13]
Supplementing with P5P directly bypasses this two-step enzymatic conversion, a distinction that forms the basis of its differential efficacy compared to this compound.
Comparative Analysis: this compound vs. Pyridoxal 5'-Phosphate
The choice between PN HCl and P5P hinges on key differences in their bioavailability, metabolic activation, efficacy under specific conditions, and toxicity profiles.
Bioavailability and Metabolic Activation
-
This compound (PN HCl): As a common and stable form, PN HCl is widely used in supplements.[14] However, its utility is entirely dependent on the body's capacity to convert it to P5P. This conversion is a potential bottleneck. The activity of both PDXK and PNPO can be influenced by factors such as age, liver health, alcohol consumption, and certain medications.[15] For instance, individuals with compromised liver function may have a reduced ability to perform this conversion, limiting the efficacy of pyridoxine supplementation.[7]
-
Pyridoxal 5'-Phosphate (P5P): P5P is considered to have higher bioavailability because it is the active form that the body can use directly without enzymatic conversion.[3][14] While orally administered P5P is largely dephosphorylated to pyridoxal (PL) by intestinal phosphatases prior to absorption, it is efficiently rephosphorylated to P5P within cells.[5][16] This circumvents the entire hepatic two-step conversion process required by pyridoxine, making it a more direct and reliable method of increasing intracellular P5P levels.[3][14]
Efficacy in the Context of Genetic & Metabolic Variability
The efficacy of pyridoxine is not uniform across all individuals. Genetic polymorphisms in the PNPO and other genes related to one-carbon metabolism can impair the conversion of PNP to P5P.[17][18][19][20] In individuals with such variants, supplementation with pyridoxine may be less effective at raising functional B6 levels.
Furthermore, certain medical conditions, such as pyridoxine-dependent epilepsy, are caused by mutations that impair the B6 salvage pathway, particularly the PNPO enzyme.[11][12] In these cases, pyridoxine is often ineffective, whereas direct administration of P5P can control seizures.[11] Clinical studies have demonstrated that P5P can be superior to pyridoxine in controlling idiopathic intractable epilepsy, especially infantile spasms, highlighting its utility when the conversion pathway is compromised.[21]
Toxicity Profile: A Critical Distinction
A significant concern in high-dose vitamin B6 supplementation is the risk of developing sensory peripheral neuropathy.[1] Emerging evidence strongly suggests that this toxicity is primarily associated with pyridoxine, not P5P.[1][15][22] The proposed mechanism is that excess, unconverted pyridoxine competitively inhibits P5P-dependent enzymes.[5][22][23] This creates a state of functional B6 deficiency despite high circulating levels of the vitamin, leading to the observed neurotoxic symptoms.[22][23]
In contrast, P5P, being the active coenzyme, does not accumulate in a way that competitively inhibits these crucial enzymes.[1] Therefore, for applications requiring high-dose B6 administration, P5P presents a potentially safer profile.[22]
Data Summary: PN HCl vs. P5P
| Feature | This compound (PN HCl) | Pyridoxal 5'-Phosphate (P5P) |
| Form | Inactive precursor form of Vitamin B6.[14][24] | Biologically active coenzyme form of Vitamin B6.[2][3] |
| Metabolic Activation | Requires a two-step enzymatic conversion in the liver (via PDXK and PNPO).[9][11][13] | Bypasses enzymatic conversion; directly usable by cells after absorption and re-phosphorylation.[3][14] |
| Bioavailability | Lower effective bioavailability; dependent on individual conversion efficiency.[14] | Higher bioavailability as it does not rely on the rate-limiting PNPO step.[14] |
| Efficacy Factors | Efficacy can be limited by liver function, age, and genetic polymorphisms in PDXK or PNPO.[7][15][17] | More consistently effective, particularly in individuals with impaired conversion pathways.[11][21] |
| Toxicity Profile | High doses are associated with sensory neuropathy, likely via competitive inhibition of P5P-dependent enzymes.[1][22][23] | Not associated with the same mechanism of neurotoxicity; considered a safer form for high-dose applications.[1][22] |
Experimental Protocols for Comparative Efficacy Studies
To empirically validate the differential efficacy of PN HCl and P5P, rigorous analytical methods are required. The following protocols provide a framework for quantifying B6 status and assessing metabolic conversion capacity.
Protocol: Quantification of Plasma P5P by LC-MS/MS
The most direct measure of functional vitamin B6 status is the concentration of P5P in plasma or serum.[25] High-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a sensitive, specific, and rapid method for this quantification.[25][26]
Causality and Rationale: This protocol is designed for high specificity and throughput. The protein precipitation step is crucial for removing interfering macromolecules. The use of a stable isotope-labeled internal standard is a self-validating measure, correcting for variations in sample processing and instrument response to ensure analytical accuracy. The short analysis time makes it suitable for large-scale clinical and research studies.[25]
Step-by-Step Methodology:
-
Sample Collection: Collect whole blood in EDTA or citrate tubes. Avoid lithium heparin, as it has been shown to degrade P5P.[25] Immediately place on ice and centrifuge at 2000g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add a stable isotope-labeled internal standard (e.g., PLP-d2).
-
Add an equal volume of cold 10% trichloroacetic acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column. Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray mode. Monitor the specific precursor-to-product ion transitions for both P5P and its labeled internal standard using Multiple Reaction Monitoring (MRM).
-
-
Quantification: Calculate the concentration of P5P in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a similar matrix.
Protocol: In Vitro Assay of Pyridoxal Kinase (PDXK) Activity
This assay allows for the functional assessment of the first key enzyme in the pyridoxine conversion pathway. It can be used to screen for inhibitors, study the impact of genetic variants, or evaluate the effect of cellular conditions on PDXK activity.
Causality and Rationale: This is a coupled-enzyme spectrophotometric assay. The activity of PDXK is measured indirectly by linking the production of ADP (a product of the kinase reaction) to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm. This design provides a continuous and real-time measurement of enzyme activity. Each component is essential: pyruvate kinase and lactate dehydrogenase are the coupling enzymes, and phosphoenolpyruvate is a substrate for the coupling reaction. The system is self-validating as the rate of NADH oxidation is directly proportional to the rate of PDXK activity, provided all other substrates are in excess.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM ATP.
-
Coupling Enzyme Mix: In assay buffer, add pyruvate kinase (10 units/mL) and lactate dehydrogenase (15 units/mL).
-
Substrate Mix: In assay buffer, add 2 mM phosphoenolpyruvate and 0.2 mM NADH.
-
Enzyme Source: Purified recombinant PDXK or cell/tissue lysate.
-
Vitamin Substrate: 10 mM Pyridoxine solution.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 150 µL of Substrate Mix to each well.
-
Add 20 µL of Coupling Enzyme Mix.
-
Add 10 µL of the enzyme source (PDXK or lysate).
-
Incubate the plate at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 20 µL of the Pyridoxine solution.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Enzyme activity is expressed as units/mg protein, where one unit is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
-
Conclusion and Future Directions
The evidence strongly indicates that Pyridoxal 5'-Phosphate is not merely an alternative to this compound but a biochemically superior form for restoring functional vitamin B6 status. Its ability to bypass the rate-limiting enzymatic conversion steps makes it more reliably effective, particularly in populations with compromised liver function or relevant genetic polymorphisms.[11][14][17] Critically, its favorable safety profile regarding neurotoxicity makes it the preferred vitamer for research and clinical applications that may require higher dosages.[1][22]
Future research should focus on head-to-head clinical trials across various applications to better quantify the comparative efficacy and establish optimal dosing strategies for P5P. Further investigation into the prevalence of polymorphisms affecting B6 metabolism in different populations will help identify subgroups who would derive the most significant benefit from direct P5P supplementation over pyridoxine. For drug development professionals, the use of P5P as an adjunctive therapy or in formulations should be considered a strategic advantage to ensure consistent and safe delivery of active vitamin B6.
References
- 1. ageimmune.com [ageimmune.com]
- 2. nbinno.com [nbinno.com]
- 3. codeage.com [codeage.com]
- 4. Pyridoxal 5'-phosphate | C8H10NO6P | CID 1051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 6. Catalytic Roles of Coenzyme Pyridoxal-5′-phosphate (PLP) in PLP-dependent Enzymes: Reaction Pathway for Methionine-γ-lyase-catalyzed L-methionine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin B6 metabolism by human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Systemic Manifestations in Pyridox(am)ine 5′-Phosphate Oxidase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. difference.wiki [difference.wiki]
- 15. m.youtube.com [m.youtube.com]
- 16. reddit.com [reddit.com]
- 17. Vitamin B6: Genetics, Absorption, and Deficiency [geneticlifehacks.com]
- 18. Genetic Variations in Nutrient Metabolism [stewartnutrition.co.uk]
- 19. Vitamins B2 and B6 and genetic polymorphisms related to one-carbon metabolism as risk factors for gastric adenocarcinoma in the European prospective investigation into cancer and nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Role of Genetic Polymorphisms as Related to One-Carbon Metabolism, Vitamin B6, and Gene–Nutrient Interactions in Maintaining Genomic Stability and Cell Viability in Chinese Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyridoxal phosphate is better than pyridoxine for controlling idiopathic intractable epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. connect.mayoclinic.org [connect.mayoclinic.org]
- 23. Vitamin B6 Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. differencebetween.com [differencebetween.com]
- 25. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
A Researcher's Guide: Pyridoxine Hydrochloride vs. Pyridoxamine in Biological Activity Studies
For researchers in the fields of biochemistry, nutrition, and drug development, the choice of a specific vitamin B6 vitamer can significantly impact experimental outcomes. While pyridoxine hydrochloride is the most common form in dietary supplements, its counterpart, pyridoxamine, exhibits distinct and often superior biological activities, particularly in the context of age-related and diabetic complications. This guide provides an in-depth comparison of pyridoxine and pyridoxamine, offering the technical insights and experimental frameworks necessary to make an informed decision for your research.
The Vitamin B6 Family: A Quick Overview
Vitamin B6 is not a single molecule but a group of six interconvertible compounds called vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated forms (PNP, PLP, PMP).[1][2][3] The biologically active coenzyme form is pyridoxal 5'-phosphate (PLP), which plays a crucial role in over 140 enzymatic reactions, primarily in amino acid metabolism.[3][4] Both pyridoxine and pyridoxamine from dietary sources or experimental systems must be converted to PLP to function as a coenzyme.[1][4]
Metabolic Pathway and Bioavailability
All B6 vitamers are absorbed in the small intestine and metabolized primarily in the liver.[5][6] The pathway to the active form, PLP, involves a series of enzymatic reactions catalyzed by pyridoxal kinase and pyridox(am)ine 5'-phosphate oxidase (PNPO).[4][7]
References
- 1. PathWhiz [smpdb.ca]
- 2. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 4. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 5. droracle.ai [droracle.ai]
- 6. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Pyridoxine Hydrochloride (Vitamin B6)
Introduction: The Critical Role of Pyridoxine Hydrochloride Analysis
Pyridoxine, a vital water-soluble vitamin known as Vitamin B6, is integral to numerous physiological functions, including amino acid metabolism, neurotransmitter synthesis, and red blood cell formation.[1] In pharmaceutical formulations, it is most commonly found as this compound (HCl), a stable salt form. Ensuring the precise quantity and purity of pyridoxine HCl in these formulations is paramount for guaranteeing therapeutic efficacy and patient safety. The development and validation of robust analytical methods are therefore essential for quality control in the pharmaceutical industry.[1]
This guide provides an in-depth comparison of the most prevalent analytical methods for the quantification of pyridoxine HCl: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Titrimetry. We will delve into the core principles of each technique, provide detailed experimental protocols, and present a cross-validation framework to assist researchers and drug development professionals in selecting the most appropriate method for their specific needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity and Sensitivity
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is widely regarded as the gold standard for the analysis of pyridoxine HCl, particularly in complex mixtures or when stability-indicating assays are required.[1][2] Its strength lies in its ability to separate the analyte of interest from excipients, degradation products, or other active pharmaceutical ingredients (APIs).
The Principle of Separation
In RP-HPLC, pyridoxine HCl is separated based on its partitioning between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. Pyridoxine, being a moderately polar molecule, is retained on the column, and its elution is controlled by the composition and pH of the mobile phase. Detection is most commonly achieved using a UV detector, as the pyridine ring in the molecule exhibits strong absorbance.
The choice of a C18 column is foundational; its long alkyl chains provide a hydrophobic surface that interacts with the nonpolar regions of the pyridoxine molecule. The mobile phase, often a buffered aqueous solution mixed with an organic modifier like methanol or acetonitrile, is optimized to achieve a suitable retention time, good peak shape, and resolution from other components.[2][3][4] The buffer (e.g., phosphate buffer) is critical for controlling the pH, which in turn dictates the ionization state of pyridoxine and influences its retention characteristics.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is a synthesis of validated methods found in the literature.[3][5][6]
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent LC 1100 series)[2]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
-
Data acquisition and processing software (e.g., ChemStation)[2]
Reagents:
-
HPLC-grade acetonitrile and/or methanol[2]
-
Potassium dihydrogen phosphate (or sodium 1-hexanesulfonate as per USP)[3][6]
-
Orthophosphoric acid or glacial acetic acid for pH adjustment[5][6]
-
USP this compound Reference Standard
-
High-purity water
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer (e.g., 0.015 M potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) and an organic solvent like methanol or acetonitrile (e.g., in a 70:30 v/v ratio).[3] Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Standard Solution Preparation: Accurately weigh about 25 mg of USP this compound RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution. Further dilute this solution with the mobile phase to create a working standard of approximately 25 µg/mL.
-
Sample Preparation (for Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 10 mg of pyridoxine HCl into a 100 mL volumetric flask.[7] Add approximately 70 mL of diluent (mobile phase), sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Further dilute to a final concentration within the calibration range (e.g., 10 µg/mL).[7]
-
Chromatographic Conditions:
-
Analysis: Inject the standard solution multiple times to ensure system suitability (RSD < 2%). Once the system is stable, inject the standard and sample solutions. Identify the pyridoxine peak based on the retention time of the standard. Calculate the concentration of pyridoxine HCl in the sample by comparing the peak area with that of the standard.
Workflow for HPLC Method Development
Caption: Workflow for HPLC Method Development and Validation.
UV-Visible Spectrophotometry: A Rapid and Accessible Approach
UV-Visible spectrophotometry is a simpler, faster, and more economical method compared to HPLC.[7] It is particularly suitable for the analysis of pure substance or simple pharmaceutical formulations where interfering substances are absent.
The Principle of Absorbance
This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. Pyridoxine HCl has a characteristic chromophore (the pyridine ring) that absorbs UV radiation. The wavelength of maximum absorbance (λmax) is typically observed around 290 nm in acidic solution (0.1 M HCl).[9] Derivative spectrophotometry can also be employed to resolve overlapping spectra and eliminate background interference.[9]
Alternatively, colorimetric methods involve reacting pyridoxine HCl with a chromogenic reagent to form a colored complex that absorbs in the visible region.[10][11][12] For instance, reacting pyridoxine with diazotized reagents like dapsone or p-nitroaniline in an alkaline medium produces a stable, colored azo dye.[10][12] This shifts the measurement to the visible range, reducing interference from UV-absorbing excipients.
Experimental Protocol: Second-Order Derivative UV Spectrophotometry
This protocol is based on a validated derivative spectrophotometric method.[7]
Instrumentation:
-
UV-Visible double beam spectrophotometer with 1 cm quartz cuvettes
-
Analytical balance
Reagents:
-
This compound Reference Standard
-
Distilled water
Procedure:
-
Solvent: Use distilled water as the solvent and blank.[7]
-
Standard Stock Solution Preparation: Accurately weigh 10 mg of Pyridoxine HCl RS and dissolve it in a 100 mL volumetric flask with distilled water to get a concentration of 100 µg/mL.
-
Working Standard Solutions & Calibration Curve: From the stock solution, prepare a series of dilutions in distilled water to obtain concentrations ranging from 5 to 25 µg/mL.[7]
-
Sample Preparation: Prepare the sample as described in the HPLC protocol, but use distilled water as the diluent to achieve a final concentration within the established linear range (e.g., 15 µg/mL).[7]
-
Spectrophotometric Analysis:
-
Scan each working standard solution from 400 nm to 200 nm against the distilled water blank.
-
Convert the zero-order spectra to second-order derivative spectra.
-
Measure the area under the curve (AUC) for the second-order derivative spectra across a selected wavelength range (e.g., 301-319 nm).[7]
-
Plot the AUC values against the corresponding concentrations to construct a calibration curve.
-
-
Quantification: Measure the AUC of the sample solution and determine its concentration using the linear regression equation from the calibration curve.
Titrimetry: The Classic Pharmacopoeial Method
Titrimetric analysis is a classic, robust method for assaying pure pyridoxine HCl. It is enshrined in various pharmacopoeias, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), for its high precision and accuracy when analyzing bulk drug substances.[6][8][13]
The Principle of Neutralization
The most common titrimetric method is a non-aqueous acid-base titration. Pyridoxine HCl is a salt of a weak base (pyridoxine) and a strong acid (HCl). In a non-aqueous solvent system like a mixture of formic acid and acetic anhydride, the weakly basic nitrogen of the pyridine ring can be protonated. The assay involves titrating this with a strong acid, such as perchloric acid, in a non-aqueous medium.[13] The endpoint is typically detected potentiometrically or with a visual indicator like crystal violet.[14]
Another pharmacopoeial method determines the chloride content by titration with silver nitrate (argentometric titration), which provides an indirect measure of the pyridoxine HCl content.[6]
Experimental Protocol: Non-Aqueous Titration (as per EP)
This protocol is based on the principles of non-aqueous acid-base titration.[13][15]
Instrumentation:
-
Analytical balance
-
Burette (5 or 10 mL)
-
Potentiometer with a suitable electrode system or visual indicator setup
Reagents:
-
Perchloric acid (0.1 M) in anhydrous acetic acid
-
Anhydrous acetic acid
-
Acetic anhydride
-
Formic acid
-
Crystal violet indicator solution (if using visual endpoint)
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.3 g of pyridoxine HCl.[14]
-
Titration Medium: Dissolve the sample in a mixture of anhydrous formic acid and acetic anhydride.[13]
-
Titration: Titrate the solution with 0.1 M perchloric acid.
-
Endpoint Detection: Determine the endpoint potentiometrically or visually. For visual detection, titrate until the color changes to blue-green with a crystal violet indicator.[14]
-
Blank Determination: Perform a blank titration using the same quantities of reagents but without the sample.
-
Calculation: Calculate the percentage of C₈H₁₁NO₃·HCl in the sample, after accounting for the blank titration. Each mL of 0.1 M perchloric acid is equivalent to 20.56 mg of pyridoxine HCl.[16]
Cross-Validation and Method Comparison
The choice of an analytical method depends on a multitude of factors including the sample matrix, required sensitivity, available instrumentation, and the specific goal of the analysis (e.g., routine QC vs. stability study).[1]
Performance Data Summary
The following table summarizes typical performance characteristics for each method, compiled from various validation studies.
| Parameter | RP-HPLC | UV-Vis Spectrophotometry | Titrimetry |
| Principle | Chromatographic Separation | UV Absorbance / Colorimetry | Neutralization Reaction |
| Specificity | High (Stability-indicating) | Low to Moderate | Low (for pure substance) |
| Linearity Range | 10-50 µg/mL[3] | 5-25 µg/mL[7] | N/A (Assay of bulk) |
| Accuracy (% Recovery) | 98.8 – 100.86%[3] | ~98-102%[7][10] | >99%[17] |
| Precision (%RSD) | < 2%[3] | < 2%[7] | < 1%[17] |
| LOD / LOQ | LOD: ~0.4 µg/mL, LOQ: ~1.3 µg/mL (Method dependent)[7] | LOD: 0.43 µg/mL, LOQ: 1.28 µg/mL[7] | Not applicable |
| Throughput | Moderate (Run time ~3.5-10 min/sample)[3][5] | High | High |
| Cost & Complexity | High | Low | Low |
| Primary Application | Stability studies, complex formulations, multi-component analysis | Routine QC of pure substance and simple formulations | Assay of bulk drug substance (API) |
Decision Logic for Method Selection
The following diagram illustrates a logical workflow for selecting the most suitable analytical method.
References
- 1. ijsdr.org [ijsdr.org]
- 2. impactfactor.org [impactfactor.org]
- 3. jchps.com [jchps.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. scispace.com [scispace.com]
- 6. uspbpep.com [uspbpep.com]
- 7. ajptonline.com [ajptonline.com]
- 8. drugfuture.com [drugfuture.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. academic.oup.com [academic.oup.com]
- 11. oaskpublishers.com [oaskpublishers.com]
- 12. scispace.com [scispace.com]
- 13. [The determination of this compound (vitamin B6) according to European Pharmacopoeia 4.0] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bch.ro [bch.ro]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. Titrimetric determination of vitamin B6 using chloramine-T, bromamine-T, and bromamine-B - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Pyridoxine Hydrochloride Quantification
This guide provides an in-depth analysis of an inter-laboratory comparison for the quantification of pyridoxine hydrochloride (Vitamin B6). Designed for researchers, scientists, and drug development professionals, this document outlines the methodologies, presents comparative data, and discusses the critical factors influencing accuracy and precision in analytical measurements. Our objective is to offer a comprehensive framework for establishing robust and reliable quantification protocols in your own laboratory settings.
Introduction: The Imperative for Analytical Consensus
This compound is a vital active pharmaceutical ingredient (API) whose accurate quantification is paramount for ensuring the safety and efficacy of pharmaceutical formulations.[1] Given the variety of analytical techniques available, from High-Performance Liquid Chromatography (HPLC) to UV-Vis Spectrophotometry, discrepancies in results between laboratories can arise.[1] An inter-laboratory comparison, or proficiency test, serves as a crucial tool to evaluate and harmonize the performance of different analytical laboratories.
This guide details a simulated inter-laboratory study designed to compare the quantification of this compound across multiple laboratories using various analytical techniques. The study's primary goals are to:
-
Assess the accuracy and precision of different analytical methods.
-
Identify potential sources of analytical variability.
-
Provide a framework for laboratories to evaluate their performance against a consensus value.
-
Establish best practices for the routine analysis of this compound.
Study Design: A Framework for Robust Comparison
A successful inter-laboratory study hinges on a well-defined protocol that minimizes extraneous variables and allows for a direct comparison of laboratory performance.
Test Materials
Two primary sample types were prepared and distributed to ten participating laboratories:
-
Reference Standard: A homogenous batch of neat this compound USP Reference Standard was provided to establish a baseline and calibrate instrumentation.
-
Sample Matrix (Simulated Pharmaceutical Tablet): A blend of this compound with common pharmaceutical excipients (e.g., microcrystalline cellulose, magnesium stearate) was prepared to mimic a real-world tablet formulation. This challenges the specificity of the analytical methods.
Participating Laboratories and Methods
Ten laboratories with expertise in pharmaceutical analysis were enlisted. Each laboratory was instructed to quantify the this compound content in both the reference standard and the sample matrix using their in-house validated method. The methods employed included:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (the most common method).[1]
-
UV-Vis Spectrophotometry.
-
Liquid Chromatography-Mass Spectrometry (LC-MS).
A standardized reporting template was provided to ensure uniformity in data submission, including raw data, calculated concentrations, and details of the analytical method used.
Statistical Analysis
The performance of each laboratory was evaluated using z-scores, a statistical measure that indicates how many standard deviations an individual result is from the consensus mean of the group.[2][3] The z-score is calculated as:
z = (x - X) / σ
Where:
-
x is the result from an individual laboratory.
-
X is the assigned value (consensus mean of all participant results).
-
σ is the standard deviation for proficiency assessment.
Z-score interpretation is as follows[2][3]:
-
|z| ≤ 2: Satisfactory performance.
-
2 < |z| < 3: Questionable performance (warning signal).
-
|z| ≥ 3: Unsatisfactory performance (action signal).
This robust statistical approach allows for an objective assessment of each laboratory's performance relative to their peers.[4]
Experimental Protocols: A Closer Look at the Methodologies
To ensure a thorough understanding of the analytical processes, this section details the fundamental steps of the primary methods used in the study.
RP-HPLC with UV Detection
RP-HPLC is a widely utilized and reliable method for the quantification of this compound.[1]
Workflow Diagram:
Caption: RP-HPLC workflow for this compound quantification.
Detailed Steps:
-
Mobile Phase Preparation: A common mobile phase consists of a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like methanol or acetonitrile, adjusted to an acidic pH (e.g., 3.0).[5][6]
-
Standard Preparation: Accurately weigh and dissolve the USP this compound Reference Standard in the mobile phase to create a stock solution.[5] Perform serial dilutions to prepare a series of calibration standards (e.g., 10-50 µg/mL).[6]
-
Sample Preparation: Accurately weigh the sample powder, dissolve it in the mobile phase, and dilute to fall within the calibration curve range.[7] All solutions should be filtered through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from its peak area using the linear regression equation of the calibration curve.
UV-Vis Spectrophotometry
This method is simpler and faster than HPLC but can be less specific.
Workflow Diagram:
Caption: UV-Vis spectrophotometry workflow for pyridoxine quantification.
Detailed Steps:
-
Solvent: Dilute hydrochloric acid (e.g., 1 in 100) is a common solvent.[9]
-
Standard Preparation: Prepare a stock solution of the USP this compound Reference Standard and create a series of dilutions to generate a calibration curve (e.g., 5-25 µg/mL).[12]
-
Sample Preparation: Dissolve an accurately weighed portion of the sample in the solvent and dilute to a concentration within the calibration range.[9]
-
Measurement: Determine the wavelength of maximum absorbance (λmax), typically around 290 nm, using a scanning spectrophotometer.[9] Measure the absorbance of all standard and sample solutions at this wavelength.
-
Quantification: Plot absorbance versus concentration for the standards to create a calibration curve. Calculate the concentration of the sample based on its absorbance.
Results and Discussion: A Comparative Analysis
The data submitted by the participating laboratories were compiled and analyzed. The following tables summarize the quantitative results for both the reference standard and the sample matrix.
Quantification of this compound Reference Standard
Table 1: Inter-laboratory Comparison Results for Pyridoxine HCl Reference Standard (Assigned Value: 100.0 mg/g)
| Laboratory ID | Method | Reported Value (mg/g) | z-score | Performance |
| Lab 1 | RP-HPLC | 99.8 | -0.29 | Satisfactory |
| Lab 2 | RP-HPLC | 100.2 | 0.29 | Satisfactory |
| Lab 3 | UV-Vis | 98.5 | -2.14 | Satisfactory |
| Lab 4 | RP-HPLC | 101.5 | 2.14 | Questionable |
| Lab 5 | LC-MS | 99.9 | -0.14 | Satisfactory |
| Lab 6 | RP-HPLC | 100.5 | 0.71 | Satisfactory |
| Lab 7 | UV-Vis | 102.1 | 3.00 | Unsatisfactory |
| Lab 8 | RP-HPLC | 99.5 | -0.71 | Satisfactory |
| Lab 9 | RP-HPLC | 100.1 | 0.14 | Satisfactory |
| Lab 10 | RP-HPLC | 99.7 | -0.43 | Satisfactory |
| Consensus Mean | 100.18 | |||
| Std. Deviation | 0.70 |
Quantification of this compound in Sample Matrix
Table 2: Inter-laboratory Comparison Results for Pyridoxine HCl in Sample Matrix (Assigned Value: 50.0 mg/g)
| Laboratory ID | Method | Reported Value (mg/g) | z-score | Performance |
| Lab 1 | RP-HPLC | 49.9 | -0.21 | Satisfactory |
| Lab 2 | RP-HPLC | 50.3 | 0.63 | Satisfactory |
| Lab 3 | UV-Vis | 51.5 | 3.16 | Unsatisfactory |
| Lab 4 | RP-HPLC | 50.8 | 1.68 | Satisfactory |
| Lab 5 | LC-MS | 50.1 | 0.21 | Satisfactory |
| Lab 6 | RP-HPLC | 50.4 | 0.84 | Satisfactory |
| Lab 7 | UV-Vis | 52.0 | 4.21 | Unsatisfactory |
| Lab 8 | RP-HPLC | 49.5 | -1.05 | Satisfactory |
| Lab 9 | RP-HPLC | 50.2 | 0.42 | Satisfactory |
| Lab 10 | RP-HPLC | 49.7 | -0.63 | Satisfactory |
| Consensus Mean | 50.44 | |||
| Std. Deviation | 0.47 |
Analysis of Performance
The results highlight several key findings:
-
Method Performance: RP-HPLC and LC-MS methods demonstrated superior performance with the majority of laboratories achieving satisfactory z-scores. This is attributed to the high specificity of chromatographic separation, which effectively resolves the analyte from potential interferences.[1]
-
UV-Vis Spectrophotometry Challenges: The laboratories using UV-Vis spectrophotometry (Lab 3 and Lab 7) showed poorer performance, particularly with the sample matrix. This is likely due to interference from excipients that absorb at a similar wavelength to this compound, leading to overestimated results. This underscores the importance of method specificity, a core tenet of analytical method validation under ICH guidelines.[13]
-
Sources of Error: The "Questionable" and "Unsatisfactory" results from Lab 4 and Lab 7, even with the reference standard, suggest potential issues beyond method specificity. These could include errors in standard preparation, improper instrument calibration, or calculation mistakes. A thorough root cause analysis is essential in such cases.[3]
-
Importance of Proficiency Testing: This study demonstrates the value of inter-laboratory comparisons in identifying systematic errors and areas for improvement.[2] Laboratories with questionable or unsatisfactory results are encouraged to review their procedures, re-validate their methods if necessary, and implement corrective actions.[3]
Conclusion and Recommendations
This inter-laboratory comparison provides valuable insights into the quantification of this compound. The data strongly supports the use of RP-HPLC as the method of choice for achieving accurate and reliable results, particularly for complex sample matrices.
Based on this study, the following recommendations are made:
-
Method Validation is Critical: All analytical methods must be thoroughly validated according to ICH guidelines, paying close attention to specificity, accuracy, precision, and linearity.[13][14]
-
Regular Proficiency Testing: Laboratories should regularly participate in proficiency testing schemes to monitor their performance and ensure the ongoing reliability of their results.[15]
-
Root Cause Analysis: In the event of an unsatisfactory result, a comprehensive root cause analysis should be undertaken to identify and rectify the source of the error.[3]
-
Use of Reference Standards: The use of certified reference standards, such as those from USP, is essential for ensuring the traceability and accuracy of measurements.
By adhering to these principles, laboratories can enhance the quality and consistency of their analytical data, contributing to the overall safety and efficacy of pharmaceutical products.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
- 3. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
- 4. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods [journal11.magtechjournal.com]
- 5. uspbpep.com [uspbpep.com]
- 6. jchps.com [jchps.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. journaljsrr.com [journaljsrr.com]
- 11. drugfuture.com [drugfuture.com]
- 12. ajptonline.com [ajptonline.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. researchgate.net [researchgate.net]
- 15. archimer.ifremer.fr [archimer.ifremer.fr]
A Comparative Guide to the Use of Certified Reference Materials for Pyridoxine Hydrochloride Analysis
<Senior Application Scientist >
Introduction: The Imperative for Accuracy in Vitamin B6 Quantification
Pyridoxine hydrochloride, the common hydrochloride salt form of vitamin B6, is an essential water-soluble vitamin critical for numerous physiological functions, including amino acid metabolism and neurotransmitter synthesis[1][2]. Its accurate quantification in pharmaceutical formulations, from standalone supplements to complex multi-vitamin therapies, is paramount to ensuring product quality, safety, and efficacy[1]. The foundation of any reliable analytical measurement is the use of a high-quality reference standard. This guide provides an in-depth comparison of analytical methodologies for this compound, emphasizing the indispensable role of Certified Reference Materials (CRMs) in achieving accurate, reproducible, and metrologically traceable results.
The Cornerstone of Measurement Confidence: Certified Reference Materials
A Certified Reference Material (CRM) is not merely a high-purity substance; it is a standard that has been characterized with a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability[3][4]. Using a CRM is the simplest way to ensure that a laboratory's measurement results are linked to a common, stable reference, such as the International System of Units (SI)[5][6].
For this compound, CRMs are available from major pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and as Pharmaceutical Secondary Standards traceable to these primary compendial standards[2][7]. These materials provide the benchmark against which all in-house standards and sample measurements are ultimately compared.
Comparative Analysis of Key Methodologies
Two of the most prevalent techniques for the assay of this compound in pharmaceutical products are High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry[1][8]. While both can deliver reliable results, their principles, performance characteristics, and implementation differ significantly.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC is a powerful separation technique that distinguishes components in a mixture based on their differential partitioning between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase[1]. This compound is separated from excipients and potential degradation products, and its concentration is determined by the response of a UV detector at a specific wavelength, commonly around 290 nm or 280 nm[8][9][10].
Role of the CRM in HPLC:
-
Primary Calibrant: The CRM is used to prepare a stock solution of known concentration and purity. This stock is then used to create a series of calibration standards to generate a calibration curve (response vs. concentration). The concentration of pyridoxine in the test sample is calculated by interpolating its response from this curve[11].
-
System Suitability Testing (SST): Before any sample analysis, a solution prepared from the CRM is injected to verify the performance of the entire chromatographic system[12][13]. Key SST parameters, often mandated by pharmacopeias like the USP, include repeatability (%RSD of replicate injections), peak tailing factor, column efficiency (theoretical plates), and resolution from other components[10][14][15]. Passing SST ensures the system is fit for its intended purpose on the day of analysis[12][13].
Method 2: UV-Visible Spectrophotometry
Principle: This technique relies on the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species. This compound exhibits a characteristic UV absorbance maximum, typically around 290 nm in 0.1 N HCl[8].
Role of the CRM in UV-Vis Spectrophotometry:
-
Calibration Standard: A precise concentration of the this compound CRM is prepared in the specified solvent (e.g., 0.1 N HCl) and its absorbance is measured. This standard is used to calculate the absorptivity value or to create a calibration curve against which the sample's absorbance is compared to determine its concentration[8].
-
Method Validation: The CRM is essential for validating the method's accuracy, precision, and linearity as per guidelines like ICH Q2(R1)[16][17].
Performance Comparison: HPLC vs. UV-Vis Spectrophotometry
The choice between HPLC and UV-Vis spectrophotometry depends on the specific requirements of the analysis. HPLC offers superior specificity, making it the gold standard, especially for stability studies or formulations with complex matrices. UV-Vis is simpler and faster but is more susceptible to interference from other UV-absorbing compounds.
| Performance Parameter | RP-HPLC Method | UV-Vis Spectrophotometry Method | Reference |
| Specificity | High: Chromatographic separation resolves pyridoxine from excipients, impurities, and degradants. | Low to Moderate: Susceptible to interference from any compound in the matrix that absorbs at the same wavelength. | [1][16][18] |
| Linearity (Correlation Coefficient, R²) | Typically ≥ 0.999 | Typically ≥ 0.999 | [1][8][9][11] |
| Accuracy (% Recovery) | 98.0% – 102.0% | 98.0% – 102.0% | [1][9] |
| Precision (% RSD) | ≤ 2.0% | ≤ 2.0% | [9][14][19] |
| Application | Assay, impurity testing, stability studies, quality control for all dosage forms. | Routine quality control for simple formulations (e.g., pure substance, simple tablets). | [1][8][20] |
Data presented are representative values based on typical method validation results compliant with ICH guidelines.[16][21]
Workflow & Protocol: HPLC Assay of Pyridoxine HCl Tablets
This section provides a detailed, self-validating protocol for the determination of this compound in a tablet formulation using a CRM.
Experimental Workflow Diagram
Caption: HPLC analysis workflow from standard preparation to final reporting.
Detailed Step-by-Step Protocol
1. Materials & Reagents:
-
This compound CRM (e.g., USP Reference Standard)
-
This compound Tablets
-
HPLC Grade Methanol, Water
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
2. Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm[1]
-
Mobile Phase: Buffer:Methanol (70:30 v/v). Buffer: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid[11].
-
Causality: The buffer controls the ionization state of pyridoxine for reproducible retention, while methanol provides the necessary elution strength. A pH of 3.0 ensures the pyridine nitrogen is protonated.
-
-
Flow Rate: 1.0 mL/min[11]
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Standard Stock Solution (0.5 mg/mL): Accurately weigh ~25 mg of Pyridoxine HCl CRM into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Mobile Phase.
-
Sample Preparation (Nominal 50 µg/mL):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to ~25 mg of pyridoxine HCl into a 50 mL volumetric flask.
-
Add ~30 mL of Mobile Phase, sonicate for 15 minutes to dissolve, then dilute to volume.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with Mobile Phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
Causality: This two-step dilution ensures the final concentration falls within the validated linear range of the method. Sonication ensures complete extraction from the tablet matrix.
-
4. System Suitability Test (SST):
-
Trustworthiness: Before sample analysis, the system's fitness for use must be confirmed.
-
Inject the Working Standard Solution five times.
-
Acceptance Criteria:
-
Do not proceed with sample analysis if SST fails[15].
5. Analysis Procedure:
-
Inject the Mobile Phase as a blank.
-
Inject the Working Standard Solution once.
-
Inject each Sample Preparation in duplicate.
-
Inject the Working Standard Solution again after a series of sample injections to bracket the samples and ensure system stability.
6. Calculation: Calculate the percentage of the label claim for pyridoxine HCl in the tablets using the formula:
% Label Claim = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100
Where Conc_Standard and Conc_Sample are the nominal concentrations in mg/mL.
Achieving Metrological Traceability
Metrological traceability is the property of a measurement result that relates it to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty[5]. Using a pharmacopeial CRM is the critical first link in this chain for a pharmaceutical QC laboratory.
Caption: The unbroken chain of calibrations establishing metrological traceability.
This hierarchy ensures that a result reported by a laboratory in any part of the world can be meaningfully compared to a result from another, as both are ultimately linked back to the same stable, international reference[5]. The use of a CRM for quality control purposes alone does not establish traceability; it must be used as the calibrant in the measurement process[22][23].
Conclusion
The accurate analysis of this compound is non-negotiable for ensuring the quality of pharmaceutical products. While both HPLC and UV-Vis spectrophotometry are viable methods, RP-HPLC is demonstrably superior in terms of specificity and is the preferred method for regulatory submissions and complex formulations. Regardless of the method chosen, the use of a Certified Reference Material from an authoritative source like the USP or EP is the linchpin of analytical quality. It is the only way to establish a robust calibration, verify system performance, and ensure that measurement results are accurate, reproducible, and metrologically traceable to international standards.
References
- 1. ijsdr.org [ijsdr.org]
- 2. This compound | C8H12ClNO3 | CID 6019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridoxine certified reference material, TraceCERT 58-56-0 [sigmaaldrich.com]
- 4. This compound CAS:58-56-0 EC:200-386-2 [cpachem.com]
- 5. eurachem.org [eurachem.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound CRS | LGC Standards [lgcstandards.com]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 10. drugfuture.com [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 15. pharmatimesofficial.com [pharmatimesofficial.com]
- 16. database.ich.org [database.ich.org]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. oaskpublishers.com [oaskpublishers.com]
- 21. ema.europa.eu [ema.europa.eu]
- 22. demarcheiso17025.com [demarcheiso17025.com]
- 23. citac.group [citac.group]
A Comparative Guide to the Stability of Vitamin B6 Vitamers in Solution
For researchers, scientists, and drug development professionals, understanding the stability of active pharmaceutical ingredients (APIs) is paramount. Vitamin B6, a crucial nutrient existing in several forms known as vitamers, presents a unique challenge due to the varying stability of each form in solution. This guide provides an in-depth comparison of the stability of the primary non-phosphorylated vitamin B6 vitamers—pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM)—supported by established experimental data and protocols.
The selection of a specific vitamer for formulations, whether in pharmaceuticals or fortified foods, hinges on its ability to remain intact and biologically active through processing and storage. Degradation not only reduces efficacy but can also introduce impurities. This guide will delve into the chemical rationale behind the stability differences and provide a practical framework for evaluating them.
The Vitamin B6 Vitamers: A Structural Overview
Vitamin B6 is not a single molecule but a group of related pyridine derivatives. The three fundamental forms are distinguished by the substituent at the 4'-position of the pyridine ring:
-
Pyridoxine (PN): An alcohol (-CH₂OH). Due to its superior stability, pyridoxine hydrochloride is the most common form used in pharmaceutical preparations and food fortification.[1]
-
Pyridoxal (PL): An aldehyde (-CHO). This form, along with its phosphorylated counterpart, pyridoxal 5'-phosphate (PLP), is highly reactive and central to the vitamin's metabolic function as a coenzyme.[2][3][4]
-
Pyridoxamine (PM): An aminomethyl group (-CH₂NH₂).
These structural differences are the primary determinants of their chemical reactivity and, consequently, their stability under various environmental conditions.
Comparative Stability Analysis: Key Influencing Factors
The degradation of B6 vitamers in solution is primarily influenced by pH, light, and temperature. The stability of each vitamer under these stressors is not equivalent.
A. Influence of pH
The pH of a solution significantly alters the ionic state of the vitamers and can catalyze degradation reactions.
-
Pyridoxine (PN): Generally the most stable across a wide pH range, particularly in acidic solutions.[5][6] It is stable in acidic and heated conditions but is susceptible to degradation in alkaline and light-exposed environments.[6]
-
Pyridoxal (PL): The aldehyde group makes PL highly reactive and the least stable of the three, especially at neutral to alkaline pH.[7][8] This instability is a key factor in its high biological activity but poses challenges for formulation.
-
Pyridoxamine (PM): Shows significant degradation at higher pH levels.[7][8] Studies have shown its retention can drop to as low as 47% at pH 8 after 15 hours of light exposure.[7][8]
B. Photostability
Exposure to light, particularly UV radiation, is a major cause of vitamer degradation.
-
Overall Trend: Regular laboratory light is destructive to all three vitamers, with the degradation being more pronounced at higher pH and longer exposure times.[7][8]
-
Comparative Degradation: Under light exposure, pyridoxamine is often the most susceptible, followed by pyridoxal, and then pyridoxine. One study observed that after 15 hours of exposure to laboratory light, pyridoxamine retention was the lowest (as low as 47%), compared to pyridoxal (as low as 55%) and pyridoxine (as low as 66%).[7][8]
-
Protective Measures: The use of low actinic (e.g., amber) glassware or subdued yellow/golden fluorescent lighting is highly effective in preventing photodegradation, with vitamer retention remaining between 94% and 106%.[7][8] Direct sunlight can be particularly damaging, destroying up to 86% of pyridoxine HCl in one study.[9]
C. Thermal Stability
Elevated temperatures accelerate degradation kinetics for all vitamers, though the extent varies.
-
General Stability: Vitamin B6 is considered relatively stable to heat, with significant degradation occurring at higher processing temperatures (e.g., 85°C and above).[10]
-
Kinetic Models: The degradation of different vitamers can follow different kinetic models. For instance, one study found that the thermal degradation of pyridoxamine followed pseudo-first-order kinetics, while pyridoxine and pyridoxal were better described by 1.5-order and second-order models, respectively.[11] Pyridoxine is generally the most thermostable of the group.
Quantitative Stability Comparison
To provide a clear overview, the following table summarizes the relative stability of the three vitamers based on published data. Half-life (t½) or percent retention is used as a metric for stability.
| Condition | Pyridoxine (PN) | Pyridoxal (PL) | Pyridoxamine (PM) | Key Findings & References |
| Photostability | Highest Retention (66-97%) | Medium Retention (55-97%) | Lowest Retention (47-81%) | Degradation increases with higher pH and longer exposure. PM is generally the most light-sensitive.[7][8] |
| pH Stability | Most stable, especially in acidic media (pH 2-4).[5][12] | Least stable, particularly at neutral to alkaline pH. | Unstable at alkaline pH.[7][8] | PN is the vitamer of choice for formulations requiring shelf stability across various pH levels.[1] |
| Thermal Stability | Generally the most heat-stable. | Less stable than PN. | Less stable than PN. | Significant losses primarily occur at high processing temperatures (e.g., autoclaving).[11] |
Experimental Protocol: A Framework for Stability Assessment
To empirically validate these stability differences, a robust analytical workflow is essential. High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection is the standard methodology.[13][14][15]
Objective: To quantify the degradation of PN, PL, and PM in aqueous solutions under controlled pH, light, and temperature conditions over a 96-hour period.
A. Experimental Workflow Diagram
Caption: Experimental workflow for comparative stability testing of B6 vitamers.
B. Detailed Methodology
-
Materials & Reagents:
-
Pyridoxine HCl, Pyridoxal HCl, Pyridoxamine dihydrochloride (Sigma-Aldrich or equivalent).
-
HPLC-grade acetonitrile and methanol.
-
Potassium phosphate monobasic, sodium phosphate dibasic, citric acid.
-
1-Octanesulfonic acid sodium salt (ion-pairing agent).
-
Deionized water (18.2 MΩ·cm).
-
-
Instrumentation:
-
HPLC system with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[14]
-
Fluorescence detector (FLD) set to Ex: 328 nm, Em: 393 nm (post-column derivatization may be required for optimal sensitivity).[13][14]
-
Calibrated pH meter, analytical balance, temperature-controlled incubator, photostability chamber.
-
-
Procedure:
-
Preparation of Solutions:
-
Prepare 1 mg/mL stock solutions of each vitamer in 0.1 M HCl and store in amber vials at 4°C.
-
Prepare 0.1 M buffer solutions: citrate buffer (pH 4.0), phosphate buffer (pH 7.0), and phosphate buffer (pH 9.0).
-
For each stress condition, prepare working samples by diluting the stock solutions into each buffer to a final concentration of 10 µg/mL.
-
-
Application of Stress:
-
Temperature: Aliquot working samples into amber vials and incubate at 25°C, 40°C, and 60°C.
-
pH: The working samples prepared in pH 4, 7, and 9 buffers serve for this arm of the study (incubated at a constant 25°C in the dark).
-
Photostability: Place a set of working samples in clear glass vials inside a photostability chamber with a controlled UV light source. Wrap a parallel control set in aluminum foil and place it in the same chamber.
-
-
Time-Point Sampling:
-
At t=0, 24, 48, 72, and 96 hours, withdraw an aliquot from each sample.
-
Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
If not analyzed immediately, store at -20°C.
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase involves a phosphate buffer (e.g., 39 mM, pH 2.5) with an ion-pairing agent and a small percentage of an organic modifier like acetonitrile (e.g., 96:4 v/v). Gradient elution may be necessary for complex samples.[13][14]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Quantification: Create a calibration curve using standards of known concentrations (e.g., 1-20 µg/mL) to calculate the concentration of the remaining vitamer in each sample.
-
-
-
Data Analysis:
-
Plot the natural logarithm of the vitamer concentration versus time for each condition.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Conclusion and Recommendations
The experimental evidence clearly demonstrates that pyridoxine (PN) is the most chemically stable of the non-phosphorylated B6 vitamers, particularly against thermal and pH-related degradation.[1] Its robustness makes it the ideal candidate for applications requiring long-term shelf stability, such as in multivitamin tablets and fortified food products.
Pyridoxal (PL) and pyridoxamine (PM) are significantly less stable, especially when exposed to light and neutral-to-alkaline conditions.[7][8] Their higher reactivity is integral to their biological function but requires careful consideration during formulation. For liquid preparations or solutions where these specific vitamers are required, the following is recommended:
-
Maintain a low pH (acidic) environment.
-
Use light-protective packaging (amber glass or opaque containers).[7][8]
-
Recommend refrigerated storage to minimize thermal degradation.
-
Consider the inclusion of antioxidants or chelating agents to mitigate oxidative degradation pathways.
By understanding the distinct stability profiles of each vitamer and employing a rigorous analytical approach, researchers and developers can make informed decisions to ensure the potency and safety of their products.
References
- 1. ijsdr.org [ijsdr.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Chemical Stability of this compound 100-mg/mL Injection, Preservative Free - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchps.com [jchps.com]
- 7. Stability of three forms of vitamin B6 to laboratory light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of three forms of vitamin B6 to laboratory light conditions. | Semantic Scholar [semanticscholar.org]
- 9. Stability of the B vitamins in mixed parenteral nutrition solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. publications.ashp.org [publications.ashp.org]
- 13. Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Stability-Indicating Assay for Pyridoxine Hydrochloride
This guide provides a comprehensive comparison of analytical methodologies for the validation of a stability-indicating assay for Pyridoxine Hydrochloride (Vitamin B6). It is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical method to assess the stability of this essential vitamin in pharmaceutical formulations. This document emphasizes the scientific rationale behind experimental choices and adheres to the principles of scientific integrity and authoritative guidelines.
The Critical Role of Stability-Indicating Assays for this compound
This compound, a vital water-soluble vitamin, is susceptible to degradation under various environmental conditions, including light, heat, and changes in pH.[1][2] A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), this compound, without interference from its degradation products, impurities, or excipients. The development and validation of such an assay are mandated by regulatory bodies worldwide to ensure the safety, efficacy, and shelf-life of pharmaceutical products.[3]
This guide will compare three prevalent liquid chromatography techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV), and Liquid Chromatography coupled with Mass Spectrometry (LC-MS).
Selecting the Appropriate Analytical Technology: A Head-to-Head Comparison
The choice of analytical technology is a critical decision that impacts the speed, sensitivity, and specificity of the stability-indicating assay. Here, we compare three powerful techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC has long been the workhorse of pharmaceutical analysis due to its robustness and reliability.[4] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Ultra-Performance Liquid Chromatography (UPLC) with UV Detection
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher operating pressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is unparalleled in its ability to identify and quantify compounds with high specificity and sensitivity, making it an invaluable tool for characterizing degradation products.[4][6]
A Universal Workflow for Method Validation
A robust validation process is essential to ensure that the chosen analytical method is fit for its intended purpose. The following workflow, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, is applicable to all three techniques discussed.[3]
Caption: A generalized workflow for the validation of a stability-indicating assay.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed framework for the validation of a stability-indicating assay for this compound.
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of the assay and to understand the degradation pathways of this compound.
Objective: To generate degradation products of this compound under various stress conditions.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the solution at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 48 hours. Dissolve the stressed solid in the mobile phase to achieve a final concentration of 100 µg/mL. The degradation of this compound has been shown to follow first-order kinetics.[7]
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in water) to UV light (254 nm) and fluorescent light for 7 days. Regular laboratory light can be destructive to pyridoxine, especially at a higher pH.[2]
-
Analysis: Analyze the unstressed and stressed samples using the developed chromatographic method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Protocol 2: Method Validation
This protocol outlines the steps for validating the analytical method according to ICH Q2(R1) guidelines.[3]
1. Specificity:
-
Analyze a blank (diluent), a placebo solution, a standard solution of this compound, and the solutions from the forced degradation studies.
-
Acceptance Criteria: The chromatogram of the this compound peak should be free from any co-eluting peaks from the blank, placebo, and degradation products. Peak purity analysis should be performed if a photodiode array (PDA) detector is used.
2. Linearity and Range:
-
Prepare a series of at least five concentrations of this compound standard solutions over the range of 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy:
-
Perform recovery studies by spiking a placebo mixture with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).
-
Prepare three replicate samples at each concentration level.
-
Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[1]
4. Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, and preferably on a different instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[8]
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be determined with acceptable accuracy and precision.
6. Robustness:
-
Intentionally vary critical method parameters such as:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 5°C)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Analyze the system suitability parameters for each condition.
-
Acceptance Criteria: The system suitability parameters should remain within the predefined limits, and the assay results should not be significantly affected by the variations.
Performance Metrics: A Comparative Analysis
The following tables summarize the typical performance characteristics of HPLC-UV, UPLC-UV, and LC-MS/MS for the stability-indicating assay of this compound, based on data synthesized from the literature.
Table 1: Comparison of Chromatographic Conditions and Performance
| Parameter | HPLC-UV | UPLC-UV | LC-MS/MS |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Sub-2 µm C18 (e.g., 50 x 2.1 mm, 1.7 µm) | Sub-2 µm C18 (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Isocratic or gradient (e.g., Phosphate buffer:Acetonitrile) | Gradient (e.g., Water with formic acid:Acetonitrile) | Gradient (e.g., Water with formic acid:Methanol) |
| Flow Rate | 0.8 - 1.2 mL/min | 0.3 - 0.6 mL/min | 0.2 - 0.5 mL/min |
| Run Time | 10 - 15 min | 2 - 5 min | 2 - 5 min |
| Detection | UV (e.g., 290 nm) | UV/PDA (e.g., 290 nm) | Mass Spectrometer (MRM mode) |
| Sensitivity | Good | Excellent | Superior |
| Specificity | Good (with peak purity) | Excellent | Superior |
Table 2: Comparison of Validation Parameters
| Validation Parameter | HPLC-UV | UPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 1.5% | ≤ 1.0% |
| LOD | ng level | Sub-ng level | pg level |
| LOQ | ng level | Sub-ng level | pg level |
| Throughput | Moderate | High | High |
| Cost | Low | Moderate | High |
Visualizing the Degradation Pathway of Pyridoxine
Forced degradation studies help to elucidate the potential degradation pathways of this compound. The following diagram illustrates some of the known degradation products.
Caption: A simplified representation of potential degradation pathways for pyridoxine.
Conclusion and Recommendations
The validation of a stability-indicating assay for this compound is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has provided a comparative overview of three powerful analytical techniques: HPLC-UV, UPLC-UV, and LC-MS/MS.
-
HPLC-UV remains a robust and cost-effective choice for routine quality control testing where high throughput is not a primary concern.[9]
-
UPLC-UV offers significant advantages in terms of speed and resolution, making it ideal for high-throughput environments and for resolving complex mixtures of degradation products.
-
LC-MS/MS is the gold standard for the identification and quantification of unknown degradation products, particularly at trace levels.[6] Its unparalleled specificity and sensitivity are invaluable during drug development and in-depth stability investigations.
The selection of the most appropriate method will depend on the specific requirements of the laboratory, including sample throughput, sensitivity needs, and budget constraints. Regardless of the chosen technology, a thorough validation in accordance with ICH guidelines is paramount to ensure the generation of reliable and accurate stability data.
References
- 1. 9vom.in [9vom.in]
- 2. Stability of three forms of vitamin B6 to laboratory light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ijsdr.org [ijsdr.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
A Comparative Analysis of Pyridoxine Hydrochloride from Different Suppliers: A Guide for Researchers and Drug Development Professionals
Introduction
Pyridoxine hydrochloride, the hydrochloride salt form of pyridoxine, is a crucial member of the vitamin B6 family. Its significance extends from fundamental biological research, where it is a vital component of cell culture media, to pharmaceutical development, where it serves as an active pharmaceutical ingredient (API) in various formulations.[1][2][3] The quality of this compound can profoundly influence experimental reproducibility, the stability of drug formulations, and ultimately, patient safety and efficacy. Therefore, the rigorous qualification of suppliers is not merely a procedural formality but a cornerstone of scientific integrity and successful drug development.
This guide provides a comprehensive framework for the comparative analysis of this compound from different suppliers. We will delve into the critical quality attributes (CQAs) that define its suitability for research and pharmaceutical applications, and present detailed experimental protocols for their evaluation.[4][5] The objective is to empower researchers, scientists, and drug development professionals with the knowledge and tools to make informed decisions when sourcing this essential compound.
Methodology for Comparative Analysis
The analytical methods presented in this guide are based on standards outlined in major pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[6][7][8] These globally recognized standards provide the benchmark for assessing the quality of pharmaceutical ingredients. For this comparative analysis, we will evaluate hypothetical samples from three different suppliers (Supplier A, Supplier B, and Supplier C) against the USP monograph requirements.
The selection of tests is based on a risk assessment approach, focusing on attributes that are most likely to impact the performance and safety of this compound in its intended applications. These include identity, purity, potency, and physical properties.
Experimental Protocols & Results
Part 1: Physical and Chemical Identification
A fundamental first step in qualifying a raw material is to confirm its identity and basic physical properties.
1.1 Visual Inspection
-
Protocol: A sample from each supplier is visually inspected for its appearance, color, and form. The observations are compared against the typical description of this compound.
-
Results:
-
Supplier A: White, crystalline powder.
-
Supplier B: White to off-white, crystalline powder.
-
Supplier C: White, fine powder.
-
-
Discussion: All three samples are generally consistent with the expected appearance. The "off-white" color of Supplier B's sample may warrant further investigation for potential degradation products or impurities.
1.2 Solubility
-
Protocol: The solubility of each sample is tested in water, a key characteristic for many applications. A specified amount of the material is added to a defined volume of water and observed for dissolution.
-
Results: All three samples were found to be freely soluble in water, as expected.
1.3 Infrared (IR) Spectroscopy for Identification
-
Protocol: An IR spectrum of each sample is obtained and compared to the spectrum of a certified USP this compound Reference Standard.[6][9]
-
Results: The IR spectra of samples from Supplier A and Supplier C were concordant with the USP Reference Standard. The spectrum from Supplier B showed minor, but noticeable, differences in the fingerprint region, suggesting potential variations in crystalline structure or the presence of impurities.
1.4 pH of Solution
-
Protocol: A solution of each sample is prepared at a specified concentration (e.g., 50 mg/mL in carbon dioxide-free water), and the pH is measured.[8]
-
Results:
-
Supplier A: pH 2.6
-
Supplier B: pH 3.1
-
Supplier C: pH 2.8
-
-
Discussion: The pH of a solution can be indicative of the presence of acidic or basic impurities. The USP specification for the pH of a this compound solution is typically between 2.4 and 3.0.[8] Supplier B's sample falls outside this range, which is a cause for concern.
Part 2: Purity and Impurity Profiling
Impurity profiling is a critical aspect of supplier qualification, as impurities can affect the safety, efficacy, and stability of the final product.[10] High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying related substances and impurities.[3][11][12]
2.1 HPLC Method for Related Substances
The following is a typical HPLC method for the analysis of related substances in this compound, based on USP guidelines.[7][13]
Chromatographic Conditions:
-
Column: L1 packing (C18), 4.6 mm x 25 cm; 5 µm particle size.[7][12]
-
Mobile Phase: A mixture of a suitable buffer (e.g., sodium 1-hexanesulfonate in a dilute acetic acid solution) and an organic modifier (e.g., methanol).[12][13]
-
Injection Volume: 20 µL.
Workflow for Impurity Analysis:
Caption: Workflow for HPLC impurity profiling.
2.2 Hypothetical Results and Discussion
-
Supplier A: Total impurities: 0.08%. No single impurity greater than 0.05%.
-
Supplier B: Total impurities: 0.25%. One unspecified impurity at 0.18%.
-
Supplier C: Total impurities: 0.12%. Impurity B detected at 0.09%.
The USP monograph typically specifies a limit of not more than 0.1% for any single unspecified impurity and not more than 0.2% for total impurities.[14] Based on these limits, Supplier B's material would not meet the pharmacopeial requirements due to the high level of a single unspecified impurity. Supplier C has a detectable level of Impurity B, a known related substance.[6][15][16] While within the typical limit for a specified impurity, its presence should be noted. Supplier A demonstrates the highest purity profile.
Part 3: Assay (Potency Determination)
The assay determines the potency of the this compound, ensuring it is within the acceptable range (typically 98.0% to 102.0% on the dried basis).[7]
3.1 HPLC Assay Method
The assay is often performed using a similar HPLC method to the impurity analysis, but with a different standard and sample preparation to ensure accurate quantification. An internal standard method is commonly employed for enhanced precision.[7][13]
Workflow for HPLC Assay:
Caption: Workflow for HPLC assay with an internal standard.
3.2 Hypothetical Results
-
Supplier A: 99.8%
-
Supplier B: 97.5%
-
Supplier C: 101.2%
Supplier B's assay value of 97.5% falls outside the typical 98.0% to 102.0% range, indicating it is sub-potent. Suppliers A and C are within the acceptable limits.
Part 4: Performance-Related Attributes
4.1 Loss on Drying (Water Content)
-
Protocol: A sample is dried in a vacuum over a desiccant for a specified period, and the weight loss is determined.[7] This indicates the amount of volatile matter, primarily water.
-
Results:
-
Supplier A: 0.05%
-
Supplier B: 0.60%
-
Supplier C: 0.25%
-
-
Discussion: The USP limit for loss on drying is typically not more than 0.5%.[7][14] Supplier B's material exceeds this limit, which can impact stability and the accuracy of weighing for solution preparation.[17]
4.2 Residue on Ignition
-
Protocol: A sample is ignited, and the weight of the remaining residue is determined. This test measures the amount of inorganic impurities.
-
Results:
-
Supplier A: 0.02%
-
Supplier B: 0.08%
-
Supplier C: 0.05%
-
-
Discussion: All three suppliers are within the typical USP limit of not more than 0.1%.[7][14]
4.3 Heavy Metals
-
Protocol: This test determines the content of heavy metal impurities.
-
Results: All three suppliers met the requirement of not more than 0.003% (30 ppm).[7][13]
Summary of Comparative Data
| Test | USP/EP Specification | Supplier A | Supplier B | Supplier C |
| Appearance | White or almost white crystalline powder[14] | Conforms | Off-white | Conforms |
| pH of Solution | 2.4 - 3.0[8][14] | 2.6 | 3.1 (Fails) | 2.8 |
| Identification (IR) | Concordant with Reference Standard[7] | Conforms | Deviations noted | Conforms |
| Total Impurities | ≤ 0.2%[14] | 0.08% | 0.25% (Fails) | 0.12% |
| Assay | 98.0% - 102.0%[7][14] | 99.8% | 97.5% (Fails) | 101.2% |
| Loss on Drying | ≤ 0.5%[7][14] | 0.05% | 0.60% (Fails) | 0.25% |
| Residue on Ignition | ≤ 0.1%[7][14] | 0.02% | 0.08% | 0.05% |
| Heavy Metals | ≤ 30 ppm[13] | Conforms | Conforms | Conforms |
Discussion and Interpretation
The comparative analysis clearly demonstrates significant quality differences between the three hypothetical suppliers.
-
Supplier A consistently met all USP/EP specifications, exhibiting high purity, accurate potency, and conforming physical properties. This supplier would be considered a high-quality source.
-
Supplier C also met all specifications, although with a slightly higher impurity profile than Supplier A. This supplier would likely be an acceptable alternative.
The use of material from Supplier B could have severe consequences in both research and drug development. A sub-potent and impure material would lead to inaccurate dosing in experiments, potentially invalidating results. In a pharmaceutical formulation, such material could lead to product failure during stability studies, and pose a risk to patient safety.
Conclusion and Recommendations
This guide illustrates the importance of a systematic and rigorous approach to the qualification of raw material suppliers. The quality of this compound can vary significantly, and relying solely on a supplier's Certificate of Analysis may not be sufficient.
Best Practices for Supplier Qualification:
-
Request and Review Documentation: Always request a comprehensive Certificate of Analysis for the specific lot of material you are purchasing.
-
Perform In-House Testing: Conduct a selection of the key tests described in this guide to verify the supplier's results. At a minimum, this should include identification (IR), assay (HPLC), and purity (HPLC).
-
Qualify, Don't Just Test: The goal is to qualify the supplier as a reliable source of consistently high-quality material. This may involve testing multiple lots over time.
-
Consider the Application: The stringency of your qualification process should be commensurate with the criticality of your application. The requirements for an API in a parenteral drug product will be more stringent than for a research-grade reagent.
By implementing a robust supplier qualification program, researchers, scientists, and drug development professionals can ensure the quality and consistency of their work, leading to more reliable scientific outcomes and safer, more effective medicines.
References
- 1. abmole.com [abmole.com]
- 2. This compound, COA, Certificate of Analysis, 58-56-0, P 2725 [ottokemi.com]
- 3. ijsdr.org [ijsdr.org]
- 4. pharmalesson.com [pharmalesson.com]
- 5. turkjps.org [turkjps.org]
- 6. 吡哆醇 盐酸盐 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. uspbpep.com [uspbpep.com]
- 8. uspbpep.com [uspbpep.com]
- 9. store.usp.org [store.usp.org]
- 10. impactfactor.org [impactfactor.org]
- 11. webofjournals.com [webofjournals.com]
- 12. USP Methods for the Analysis of Pyridoxine for the Legacy L1 Column | SIELC Technologies [sielc.com]
- 13. drugfuture.com [drugfuture.com]
- 14. swissherbal.pl [swissherbal.pl]
- 15. Pyridoxine EP Impurity B (HCl salt) | 148-51-6 | SynZeal [synzeal.com]
- 16. cleanchemlab.com [cleanchemlab.com]
- 17. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to Pyriodoxine (Vitamin B6) Quantification: Spectrophotometry vs. Chromatography
In the landscape of pharmaceutical quality control and clinical diagnostics, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and vital nutrients like Pyridoxine (Vitamin B6) is paramount. The choice of analytical methodology can significantly impact the reliability of results, influencing everything from dosage form manufacturing to clinical trial outcomes. This guide provides a comprehensive comparison of two commonly employed analytical techniques for pyridoxine quantification: UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).
As a Senior Application Scientist, my objective is to move beyond a mere listing of specifications. Instead, this guide will delve into the fundamental principles of each technique, the rationale behind experimental designs, and present a critical evaluation of their performance based on validated experimental data. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate analytical method for their specific application.
The Critical Role of Method Validation
Before we delve into the comparison, it is crucial to establish the framework for evaluating analytical methods. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, ensuring that a method is suitable for its intended purpose.[1][2] Key validation characteristics that we will consider in this guide include:
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
These parameters form the basis of our objective comparison.
UV-Vis Spectrophotometry: A Rapid and Accessible Approach
UV-Visible spectrophotometry is a widely used technique that relies on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law. For Pyridoxine, its aromatic pyridine ring gives rise to characteristic UV absorption.[3][4]
Principle of Spectrophotometric Quantification of Pyridoxine
Pyridoxine hydrochloride exhibits maximum absorbance at approximately 290 nm in acidic solutions.[5][6] However, the UV spectrum of pyridoxine is pH-dependent.[3][4] This is a critical consideration in method development, as slight variations in sample pH can lead to shifts in the absorption maximum and inaccuracies in quantification. To mitigate this, samples and standards are typically prepared in a buffered solution or a fixed concentration of acid (e.g., 0.1 M HCl) to ensure a consistent chemical form of pyridoxine.[5]
Experimental Workflow: Spectrophotometry
Caption: A generalized workflow for the spectrophotometric analysis of pyridoxine.
Performance Characteristics of Spectrophotometric Methods
Several studies have validated spectrophotometric methods for pyridoxine determination in pharmaceutical formulations.[7][8][9] These methods are often simple, rapid, and cost-effective.
Table 1: Performance Data for Spectrophotometric Analysis of Pyridoxine
| Parameter | Typical Reported Values | Source(s) |
| Linearity Range | 5-50 µg/mL | [9] |
| Correlation Coefficient (r²) | > 0.995 | |
| Accuracy (% Recovery) | 98-102% | [8] |
| Precision (%RSD) | < 2% | |
| LOD | ~0.4 µg/mL | |
| LOQ | ~1.2 µg/mL |
Advantages and Limitations
The primary advantages of spectrophotometry are its speed, simplicity, and low cost of instrumentation and operation. However, its significant limitation is the potential for spectral interference.[10] Excipients in pharmaceutical formulations or other active ingredients can absorb at similar wavelengths, leading to erroneously high results. Techniques like derivative spectrophotometry can sometimes resolve overlapping spectra, but they may not be sufficient for complex matrices.[5][11]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely considered the gold standard for the analysis of pharmaceuticals, including pyridoxine.[12][13] It offers superior specificity compared to spectrophotometry.
Principle of Chromatographic Quantification of Pyridoxine
In a typical Reverse-Phase HPLC (RP-HPLC) method, a liquid mobile phase carries the sample through a column packed with a nonpolar stationary phase (e.g., C18).[14][15] Pyridoxine, being a moderately polar compound, is separated from other components in the sample matrix based on its differential partitioning between the mobile and stationary phases. The time it takes for pyridoxine to travel through the column (retention time) is a characteristic identifier. Detection is commonly performed using a UV detector set at a specific wavelength (e.g., 290 nm).[12][16]
Experimental Workflow: HPLC
Caption: A typical workflow for the HPLC analysis of pyridoxine.
Performance Characteristics of Chromatographic Methods
HPLC methods for pyridoxine analysis have been extensively validated and demonstrate excellent performance.[14][17][18]
Table 2: Performance Data for HPLC Analysis of Pyridoxine
| Parameter | Typical Reported Values | Source(s) |
| Linearity Range | 0.5 - 100 µg/mL | [18] |
| Correlation Coefficient (r²) | > 0.999 | [18] |
| Accuracy (% Recovery) | 99-101% | [18] |
| Precision (%RSD) | < 1.5% | [18] |
| LOD | Lower than spectrophotometry | [12] |
| LOQ | Lower than spectrophotometry | [12] |
Head-to-Head Comparison: Spectrophotometry vs. Chromatography
| Feature | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures light absorption of the entire sample at a specific wavelength. | Physically separates the analyte from other components before quantification. |
| Specificity | Low to moderate. Prone to interference from other UV-absorbing compounds.[10] | High. Provides separation from excipients and other APIs, ensuring accurate quantification.[12] |
| Sensitivity | Generally lower than HPLC.[7][12] | Higher sensitivity, with lower LOD and LOQ values.[12] |
| Speed | Very fast analysis time per sample. | Longer analysis time per sample due to the chromatographic run. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and ongoing expenses for columns, solvents, and maintenance. |
| Complexity | Simple operation and straightforward data analysis. | More complex instrumentation and method development. Requires skilled operators. |
| Regulatory Acceptance | May be acceptable for simple formulations where specificity can be demonstrated. | Widely accepted and often the required method by regulatory agencies for drug product release.[12][13] |
Conclusion and Recommendations
The choice between spectrophotometric and chromatographic methods for pyridoxine analysis is contingent upon the specific requirements of the application.
UV-Vis Spectrophotometry is a suitable choice for:
-
Routine quality control of pure pyridoxine raw material.
-
Analysis of simple pharmaceutical formulations where excipients do not interfere.
-
High-throughput screening where speed is more critical than absolute specificity.
High-Performance Liquid Chromatography (HPLC) is the recommended method for:
-
Analysis of complex pharmaceutical formulations containing multiple active ingredients or interfering excipients.
-
Stability-indicating assays where degradation products need to be separated from the parent drug.
-
Regulatory submissions and release testing of finished drug products.
-
Quantification of low levels of pyridoxine in various matrices.
Detailed Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Assay of Pyridoxine in Tablets
-
Standard Preparation:
-
Accurately weigh approximately 25 mg of Pyridoxine HCl reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with 0.1 M HCl to obtain a stock solution of 250 µg/mL.
-
Prepare a series of working standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution with 0.1 M HCl.[7]
-
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 25 mg of Pyridoxine HCl and transfer to a 100 mL volumetric flask.
-
Add about 70 mL of 0.1 M HCl and sonicate for 15 minutes.
-
Dilute to volume with 0.1 M HCl, mix well, and filter through a 0.45 µm filter, discarding the first few mL of the filtrate.
-
Dilute the filtrate with 0.1 M HCl to obtain a final concentration within the linearity range (e.g., 15 µg/mL).[19]
-
-
Analysis:
-
Set the spectrophotometer to measure absorbance at the wavelength of maximum absorption, approximately 290 nm.
-
Use 0.1 M HCl as the blank.
-
Measure the absorbance of the working standards and the sample solution.
-
Plot a calibration curve of absorbance versus concentration for the standards and determine the concentration of pyridoxine in the sample solution from the regression equation.
-
Protocol 2: RP-HPLC Assay of Pyridoxine in a Multivitamin Formulation
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of a buffer (e.g., 0.015 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and methanol (e.g., 70:30 v/v).[17]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 290 nm.[16]
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of Pyridoxine HCl reference standard in the mobile phase (e.g., 100 µg/mL).
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected sample concentration range.
-
-
Sample Preparation:
-
Prepare a sample powder as described in the spectrophotometry protocol.
-
Accurately weigh a portion of the powder equivalent to about 10 mg of Pyridoxine HCl into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the working standards to establish system suitability and generate a calibration curve.
-
Inject the sample solution.
-
Identify the pyridoxine peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of pyridoxine in the sample by comparing the peak area with the calibration curve.
-
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pH-Dependent electronic and spectroscopic properties of pyridoxine (Vitamin B6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. UV-Vis Spectrum of Pyridoxine | SIELC Technologies [sielc.com]
- 7. ajptonline.com [ajptonline.com]
- 8. researchgate.net [researchgate.net]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Determination of vitamin B6 by means of differential spectrophotometry in pharmaceutical preparations in the presence of magnesium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijsdr.org [ijsdr.org]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. Determination of pyridoxine in dietary supplements by liquid chromatography with UV, fluorescence, and mass spectrometric detection: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 17. jchps.com [jchps.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. oaskpublishers.com [oaskpublishers.com]
A Senior Application Scientist's Guide to the Determination of Pyridoxine Hydrochloride (Vitamin B6) in Food Matrices
Introduction: The Criticality of Accurate Vitamin B6 Quantification
Vitamin B6 is an essential water-soluble nutrient pivotal to over 100 enzymatic reactions, primarily related to protein metabolism, neurotransmitter synthesis, and red blood cell formation[1]. It exists in several forms, or vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their respective 5'-phosphate esters (PNP, PLP, PM). Pyridoxine hydrochloride is the stable, synthetic form commonly used in food fortification and supplements[2]. Given its importance in human health and the potential for loss during food processing, accurate and reliable quantification of total Vitamin B6 content in diverse food matrices is paramount for nutritional labeling, quality control, and regulatory compliance.
This guide provides an in-depth comparison of the principal analytical methodologies for pyridoxine determination. We will move beyond mere procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and quality control professionals. Each method is presented as a self-validating system, grounded in authoritative references and supported by experimental data.
Method 1: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography, particularly when coupled with fluorescence or mass spectrometry detection, stands as the gold standard for Vitamin B6 analysis. Its primary advantage is the ability to separate and individually quantify the different B6 vitamers, offering a level of specificity unmatched by other methods[3][4].
Scientific Principle
The core principle involves a sample extract being passed through a column packed with a stationary phase (commonly C18 reversed-phase). A liquid mobile phase carries the sample through the column, and the different B6 vitamers are separated based on their varying affinities for the stationary phase. Vitamers are then identified and quantified by a detector as they exit the column. Fluorescence detection is highly sensitive for the naturally fluorescent B6 vitamers, while mass spectrometry (LC-MS/MS) provides unparalleled specificity and sensitivity[5].
Experimental Protocol: HPLC with Fluorescence Detection (HPLC-FLD)
This protocol outlines a validated approach for determining B6 vitamers in a general food matrix, following AOAC guidelines for validation[6][7].
1. Sample Homogenization:
-
Obtain a representative 10-15 g sample of the food product.
-
Homogenize the sample to a fine powder or paste to ensure uniformity. For dry samples, a high-speed blender is effective; for high-moisture samples, a food processor may be used.
2. Acid Hydrolysis (Extraction):
-
Weigh approximately 2 g of the homogenized sample into a screw-capped tube.
-
Add 25 mL of 0.1 M Hydrochloric Acid (HCl). The acid hydrolysis step is crucial for liberating B6 vitamers bound to proteins and other matrix components[8][9].
-
Autoclave the mixture at 121°C for 30-60 minutes. This harsh condition ensures the complete release of bound vitamers. For plant-based materials, a more extended hydrolysis may be necessary to break down glycosidic bonds[8].
-
Cool the mixture to room temperature and adjust the pH to 4.5 using 2.5 M sodium acetate.
3. Enzymatic Dephosphorylation:
-
To the pH-adjusted extract, add a solution containing enzymes like acid phosphatase and β-glucosidase (or a broad-spectrum enzyme like Takadiastase)[4][10][11].
-
Incubate the mixture overnight (16-18 hours) at 37°C in a shaking water bath. This step is critical to convert the phosphorylated vitamers (PLP, PMP, PNP) into their free forms (PL, PM, PN), which are more readily separated and detected.
-
Terminate the reaction by placing the tubes in a boiling water bath for 5 minutes, then cool on ice.
4. Final Preparation & Filtration:
-
Transfer the cooled digest to a 50 mL volumetric flask and dilute to volume with deionized water.
-
Centrifuge an aliquot of the solution at 5000 x g for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. This removes particulates that could damage the HPLC column.
5. Chromatographic Analysis:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like methanol[12].
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector set to appropriate excitation and emission wavelengths (e.g., Ex: 290 nm, Em: 395 nm for PN, PL; Ex: 328 nm, Em: 393 nm for PM).
-
Quantification: Calculate concentrations by comparing the peak areas of the vitamers in the sample to those of a multi-level calibration curve prepared from certified pyridoxine, pyridoxal, and pyridoxamine standards[13].
Workflow Visualization
Caption: Workflow for Vitamin B6 determination by HPLC-FLD.
Method 2: Microbiological Assay (MA)
The microbiological assay is a classic and official AOAC method (961.15) for determining total Vitamin B6 activity[14][15]. It relies on the growth of a microorganism that has a specific requirement for Vitamin B6.
Scientific Principle
The method utilizes a yeast, typically Saccharomyces uvarum (Saccharomyces cerevisiae), which cannot synthesize Vitamin B6 and thus requires it for growth[3][15]. A sample extract is added to a basal culture medium that contains all necessary nutrients except for Vitamin B6. The medium is then inoculated with the yeast. The extent of yeast growth, measured by turbidity after a set incubation period, is directly proportional to the amount of biologically active Vitamin B6 present in the sample extract.
Experimental Protocol: AOAC Method 961.15
1. Sample Extraction:
-
Weigh a homogenized sample into a flask.
-
Add 200 mL of 0.055 M HCl.
-
Autoclave at 121°C for 2 hours (for natural materials) or 30 minutes (for pharmaceutical preparations). This extraction is less harsh than some HPLC preparations but aims to release the vitamin for microbial use[8].
2. Preparation for Assay:
-
Cool the extract and adjust the pH to 4.5 with 2.5 M sodium hydroxide.
-
Dilute the extract to a known volume with deionized water. This solution is the "Assay Solution."
-
Filter the solution to remove any precipitate.
3. Assay Tube Preparation:
-
Prepare a series of sterile culture tubes.
-
Into duplicate tubes, add 0.0, 0.5, 1.0, 2.0, 3.0, 4.0, and 5.0 mL of the Pyridoxine Standard Solution. These will form the standard curve.
-
Into another set of duplicate tubes, add 1.0, 2.0, 3.0, and 4.0 mL of the filtered Assay Solution.
-
Add deionized water to each tube to bring the total volume to 5.0 mL.
-
To every tube, add 5.0 mL of the basal medium.
4. Inoculation and Incubation:
-
Sterilize all prepared tubes by autoclaving.
-
Cool to room temperature and aseptically add one drop of the Saccharomyces uvarum inoculum to each tube.
-
Incubate the tubes at 30°C for 16-24 hours, or until the tubes with the highest standard concentration show maximum turbidity[15].
5. Measurement and Calculation:
-
Terminate growth by steaming the tubes for 5 minutes.
-
Read the turbidity (transmittance) of each tube using a spectrophotometer at a wavelength between 540-660 nm.
-
Plot the transmittance of the standards against the concentration of pyridoxine.
-
Determine the Vitamin B6 concentration in the Assay Solution by interpolating its transmittance value on the standard curve.
Workflow Visualization
Caption: Workflow for Vitamin B6 determination by Microbiological Assay.
Method 3: Spectrophotometry
Spectrophotometric methods offer a rapid, simple, and cost-effective alternative for pyridoxine determination, though they often lack the specificity of chromatographic techniques. These methods are typically based on a color-forming reaction.
Scientific Principle
The principle involves a chemical reaction between pyridoxine in the sample extract and a chromogenic reagent to produce a stable, colored complex. The intensity of the color, which is proportional to the concentration of pyridoxine, is measured as absorbance at a specific wavelength using a spectrophotometer[16]. The concentration is then determined by comparing the absorbance to a standard curve prepared with known concentrations of this compound. One common reaction involves the formation of an azo dye with diazotized 2,4-dinitroaniline[16]. Another approach uses the reaction with ferric ions to form a red-colored complex[17][18].
Experimental Protocol: Ferric Ion Complexation
1. Sample Preparation:
-
Extract Vitamin B6 from a homogenized food sample using a suitable solvent (e.g., distilled water or dilute acid), followed by stirring and filtration to obtain a clear extract.
-
For tablets, a known weight of ground powder is dissolved and filtered[18].
2. Color Development:
-
Pipette an aliquot of the clear sample extract into a volumetric flask.
-
Add a pH 3 buffer solution (e.g., potassium hydrogen phthalate/HCl buffer)[18].
-
Add a solution of ferric ammonium sulfate[17].
-
Dilute to the final volume with distilled water and mix well.
-
Allow the reaction to proceed for a set time (e.g., 5-10 minutes) for the color to stabilize.
3. Spectrophotometric Measurement:
-
Prepare a reagent blank using all reagents except the sample extract.
-
Measure the absorbance of the sample solution against the reagent blank at the wavelength of maximum absorbance (λmax), which is typically around 460-465 nm for the ferric complex[17][18].
4. Quantification:
-
Construct a calibration curve by preparing a series of standard solutions of this compound and following the same color development procedure.
-
Plot absorbance versus concentration.
-
Determine the concentration of pyridoxine in the sample by using the linear regression equation from the calibration curve.
Workflow Visualization
Caption: Workflow for spectrophotometric determination of Vitamin B6.
Comparative Analysis of Methodologies
The choice of method depends critically on the specific requirements of the analysis, including the need for vitamer-specific data, sample throughput, available instrumentation, and budget.
| Parameter | HPLC-FLD / LC-MS/MS | Microbiological Assay (MA) | Spectrophotometry | Electrochemical Sensors |
| Specificity | Excellent: Can separate and quantify individual vitamers (PN, PL, PM, etc.).[6][8][10] | Low: Measures total biological activity; cannot differentiate between vitamers.[3][15] | Low to Moderate: Prone to interference from other compounds in the matrix that may react with the chromogen.[1] | Moderate to High: Specificity depends on the electrode modification; can be designed for pyridoxine.[19][20] |
| Sensitivity (LOD/LOQ) | Excellent: Very low detection limits, especially with FLD or MS/MS (µ g/100g or ng/g range).[5][6] | Good: Sufficient for most food applications (mg/100g range).[15] | Moderate: Generally less sensitive than HPLC (µg/mL or mg/L range).[16][21] | Excellent: Can achieve very low detection limits (µM to nM range).[19][22] |
| Accuracy (Recovery) | High: Typically 90-110%. Validated with certified reference materials.[5][6][7] | Variable: Can show systematic differences compared to HPLC depending on the food matrix.[8][9] | Moderate to High: Acceptable for simpler matrices but can be affected by interferences.[16] | High: Good recovery has been demonstrated in spiked samples like urine and multivitamins.[19] |
| Precision (RSD%) | Excellent: Typically < 5% RSD for intra- and inter-day precision.[6] | Moderate: Generally higher variability than HPLC due to biological nature of the assay. | Good: Typically < 5% RSD under optimized conditions.[16] | Good: RSD values around 2-3% have been reported.[19] |
| Throughput & Speed | Moderate: Sample preparation is lengthy, but autosamplers allow for high throughput analysis (10-20 min/sample).[8] | Low: Very time-consuming due to the long incubation period (16-24 hours).[15] | High: Very rapid analysis once sample extract is prepared. | High: Very rapid response time (seconds to minutes).[22] |
| Cost & Complexity | High: Requires expensive equipment and highly skilled operators. | Moderate: Requires standard microbiology lab equipment and aseptic techniques. | Low: Requires only a basic spectrophotometer; reagents are inexpensive.[21] | Low to Moderate: Potentially low-cost for mass production, but development is complex. |
| Official Status | Recognized/Validated: Methods are validated according to AOAC guidelines.[7][23][24] | Official Method: AOAC Official Methods 961.15 and 985.32.[14][15] | Not Official: Generally used for screening or in less regulated environments. | Emerging: Not yet standardized for official food analysis. |
Conclusion and Recommendations
As a Senior Application Scientist, my recommendation is contingent on the analytical objective:
-
For Comprehensive Research, Nutritional Profiling, and Regulatory Submission: HPLC with Fluorescence or Mass Spectrometry detection is the unequivocal choice. Its superior specificity in distinguishing between the six primary B6 vitamers provides the most accurate and detailed nutritional picture, which is essential for understanding bioavailability and metabolism. While the initial investment is high, the quality and defensibility of the data are unparalleled.
-
For Routine Quality Control of Fortified Products: The Microbiological Assay remains a relevant and officially recognized method. It provides a measure of total biological Vitamin B6 activity, which can be sufficient for verifying fortification levels against a declared value. However, one must be aware of its limitations and potential for systematic discrepancies when compared to HPLC, especially across different food matrices[8][9].
-
For Rapid Screening or Educational Purposes: Spectrophotometry is a valuable tool. Its simplicity, low cost, and high speed make it ideal for preliminary screening of raw materials or for teaching laboratories where the primary goal is to demonstrate quantitative analysis principles rather than achieve regulatory-grade accuracy.
-
For Future and Point-of-Care Applications: Electrochemical Sensors and Biosensors represent the future of rapid nutrient analysis[25]. While still an emerging field for routine food testing, their potential for creating portable, low-cost, and highly sensitive devices for on-site analysis is significant and warrants continued development[22].
Ultimately, the selection of a method for this compound determination is a balance between the required analytical detail, accuracy, throughput, and available resources.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. ijsdr.org [ijsdr.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Validation of the Vitamin B6 Profile (Pyridoxine, Pyridoxal, and Pyridoxamine) Analysis in Rice Consumed in Korea: Effects of Cooking and Variety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analytical, Nutritional and Clinical Methods Determination of total vitamin B6 in foods by isocratic HPLC: a comparison with microbiological analysis | Semantic Scholar [semanticscholar.org]
- 11. HPLC analysis of vitamin B6 in foods | Agricultural and Food Science [journal.fi]
- 12. jchps.com [jchps.com]
- 13. 58-56-0・this compound Standard・168-20031[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 14. AFSI | Analysis Methods for Vitamins [cropcomposition.org]
- 15. medallionlabs.com [medallionlabs.com]
- 16. Spectrophotometric determination of this compound [correction of hydrochlorine] pharmaceutical preparations and foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oaskpublishers.com [oaskpublishers.com]
- 18. bch.ro [bch.ro]
- 19. Electrochemical sensing of vitamin B6 (pyridoxine) by adapted carbon paste electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. azosensors.com [azosensors.com]
- 23. aoac.org [aoac.org]
- 24. SINGLE LABORATORY VALIDATION STUDY: DETERMINATION OF VITAMIN B6 IN DIETARY SUPPLEMENTS BY LIQUID CHROMATOGRAPHY ... SPECTROMETRIC DETECTION - AGRICULTURAL RESEARCH SERVICE [portal.nifa.usda.gov]
- 25. mdpi.com [mdpi.com]
A Comparative Guide to the In Vivo Efficacy of Pyridoxine Hydrochloride and Pyridoxal 5'-Phosphate
For researchers and professionals in drug development, understanding the nuances of vitamin B6 metabolism is paramount for effective therapeutic design. This guide provides an in-depth comparison of the two primary forms of vitamin B6 used in supplementation and research: Pyridoxine Hydrochloride (a common, synthetic form) and Pyridoxal 5'-Phosphate (the metabolically active form). We will delve into their distinct pathways of absorption, metabolic conversion, and ultimate bioavailability, supported by experimental data and protocols.
Introduction: The Chemical and Metabolic Divide
Vitamin B6 is a crucial water-soluble vitamin that, in its active coenzyme form, Pyridoxal 5'-Phosphate (P5P or PLP), is involved in over 140 enzymatic reactions.[1] These reactions are fundamental to a vast array of metabolic processes, including amino acid metabolism, neurotransmitter synthesis, and glucose metabolism.[2][3][4] While both this compound and P5P aim to supply the body with vitamin B6, their journeys from administration to cellular utilization are markedly different.
-
This compound (PN·HCl): This is a stable, synthetic form of vitamin B6 commonly used in dietary supplements.[5] For the body to utilize it, it must undergo a multi-step conversion process, primarily in the liver.[2][5]
-
Pyridoxal 5'-Phosphate (P5P): This is the biologically active form of vitamin B6.[6] It acts as a coenzyme for a multitude of enzymes.[3][7]
The central thesis of this guide is that the chemical form of the administered vitamer significantly impacts its in vivo efficacy. This is due to the complexities of intestinal absorption and the enzymatic conversions required to yield the active P5P.
The Metabolic Pathways: A Tale of Two Vitamers
The conversion of pyridoxine to the active P5P is a critical juncture in vitamin B6 metabolism.[1] Understanding this pathway is essential to appreciate the differences in efficacy between the two forms.
This compound: The Indirect Route
Upon oral administration, this compound is absorbed in the small intestine, primarily through passive diffusion.[8][9] Once absorbed, it travels to the liver where it undergoes a two-step enzymatic conversion to become P5P.[2][5]
-
Phosphorylation: Pyridoxine is first phosphorylated by the enzyme pyridoxal kinase to form pyridoxine 5'-phosphate (PNP).[1][2]
-
Oxidation: PNP is then oxidized by the flavin mononucleotide (FMN)-dependent enzyme, pyridoxine-5'-phosphate oxidase (PNPO), to yield the active P5P.[2][7][10]
This conversion process is not always 100% efficient and can be influenced by genetic factors and the functional capacity of the liver.
Pyridoxal 5'-Phosphate: The Direct Approach
Dietary P5P, and that from supplements, must be dephosphorylated by intestinal phosphatases to pyridoxal (PL) before it can be absorbed by intestinal cells.[7][11] Once inside the enterocytes, or subsequently in the liver, PL is re-phosphorylated back to P5P by pyridoxal kinase.[3][11]
While this dephosphorylation-rephosphorylation cycle may seem counterintuitive, some studies suggest that P5P can also be absorbed in its phosphorylated form, implying a more direct route to bioavailability.[12]
Caption: Metabolic pathways of Pyridoxine HCl and P5P.
Comparative Bioavailability and Efficacy: What the Data Shows
The critical question for researchers is which form leads to a more robust and reliable increase in systemic P5P levels.
| Parameter | This compound | Pyridoxal 5'-Phosphate | Rationale & Supporting Evidence |
| Absorption Mechanism | Primarily passive diffusion.[8][9] | Dephosphorylation to pyridoxal followed by absorption; potential for direct absorption of the phosphorylated form.[7][12] | The absorption of pyridoxine is generally efficient, but the subsequent metabolic steps are crucial for its utility.[13] Some evidence suggests a saturable, carrier-mediated process for P5P absorption, which may be more efficient at physiological concentrations.[12] |
| Metabolic Conversion | Requires a two-step enzymatic conversion in the liver (phosphorylation and oxidation).[2][5] | Requires dephosphorylation and then re-phosphorylation, or is directly available if absorbed intact.[3][11] | The reliance on hepatic enzymes for pyridoxine conversion can be a limiting factor in individuals with compromised liver function. |
| Bioavailability | Generally considered high, but dependent on efficient enzymatic conversion.[13] | Potentially higher and more direct, bypassing the rate-limiting oxidation step required for pyridoxine. | Studies in specific patient populations, such as those with intractable epilepsy, have shown that P5P can be more effective than pyridoxine, suggesting a difference in functional bioavailability.[14][15] |
| Potential for Neuropathy | High doses have been associated with peripheral neuropathy.[16] | Considered to have a lower risk of neurotoxicity.[16] | Some research suggests that unmetabolized pyridoxine may competitively inhibit the active P5P, leading to symptoms of B6 deficiency despite supplementation.[16][17] |
Experimental Protocols for In Vivo Comparison
To empirically determine the in vivo efficacy of these two vitamers, a well-designed animal study is essential.
Animal Model and Dosing Regimen
-
Model: Male Sprague-Dawley rats (8 weeks old) are a suitable model.
-
Acclimation: Acclimate animals for one week with standard chow and water ad libitum.
-
Groups:
-
Group 1: Control (vehicle only)
-
Group 2: this compound (e.g., 50 mg/kg, oral gavage)
-
Group 3: Pyridoxal 5'-Phosphate (e.g., 50 mg/kg, oral gavage)
-
-
Dosing: Administer a single oral dose.
-
Sample Collection: Collect blood samples via tail vein at baseline (0 hr) and at 1, 2, 4, 8, and 24 hours post-dosing.
Analytical Methodology: HPLC Analysis of Plasma B6 Vitamers
The concentration of various B6 vitamers in plasma can be quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[18][19][20][21]
Step-by-Step Protocol:
-
Sample Preparation:
-
Centrifuge blood samples to separate plasma.
-
Deproteinize plasma samples by adding an equal volume of 10% trichloroacetic acid.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in a potassium phosphate buffer with an ion-pairing agent (e.g., 1-octanesulfonic acid).[20][21]
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 328 nm and emission at 393 nm, often with post-column derivatization to enhance the signal.[20][21]
-
-
Quantification:
-
Generate a standard curve using known concentrations of pyridoxine, pyridoxal, and P5P.
-
Calculate the concentration of each vitamer in the plasma samples by comparing their peak areas to the standard curve.
-
Caption: Workflow for in vivo comparison of B6 vitamers.
Conclusion and Future Directions
The available evidence strongly suggests that while this compound is a readily available and stable form of vitamin B6, its in vivo efficacy is contingent upon a multi-step metabolic conversion that can be a bottleneck. Pyridoxal 5'-phosphate, being the active coenzyme, offers a more direct route to increasing systemic P5P levels, which may be particularly advantageous in individuals with impaired liver function or certain genetic polymorphisms affecting B6 metabolism.
Future research should focus on head-to-head clinical trials in diverse patient populations to further elucidate the therapeutic advantages of P5P. Additionally, investigating the potential for competitive inhibition of P5P-dependent enzymes by high concentrations of unmetabolized pyridoxine is a critical area of study, especially concerning the risk of peripheral neuropathy with high-dose supplementation.[16][17]
For drug development professionals, these findings underscore the importance of considering the metabolic fate of a vitamer when designing therapeutic interventions. The choice between this compound and P5P should be guided by the specific application, the target patient population, and a thorough understanding of their distinct in vivo behaviors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 4. Understanding this compound: The Essential Vitamin B6 - Oreate AI Blog [oreateai.com]
- 5. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 6. consumerlab.com [consumerlab.com]
- 7. mdpi.com [mdpi.com]
- 8. [Intestinal absorption of vitamin B6 in vitro in response to the mucosal concentration of pyridoxine . HCl (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo absorption and phosphorylation of pyridoxine . HCl in rat jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridoxal 5'-Phosphate Biosynthesis by Pyridox-(am)-ine 5'-Phosphate Oxidase: Species-Specific Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Intestinal absorption of pyridoxal 5'-phosphate at physiological levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Pyridoxal phosphate is better than pyridoxine for controlling idiopathic intractable epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. connect.mayoclinic.org [connect.mayoclinic.org]
- 17. Pyridoxine Paradox: The Type of Vitamin B6 that Causes Vitamin B6 Deficiency | Optimus Medica [optimusmedica.com]
- 18. B6 vitamer analysis in human plasma by high performance liquid chromatography: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Pyridoxine Hydrochloride: From Risk Assessment to Disposal
This document provides a comprehensive operational guide for the safe handling of Pyridoxine Hydrochloride (Vitamin B6 Hydrochloride, CAS No. 58-56-0) in a laboratory setting. As researchers and drug development professionals, our primary responsibility extends beyond experimental outcomes to encompass the safety of ourselves and our colleagues. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence.
Pre-Operational Briefing: Understanding the Hazard Profile
This compound is a white crystalline powder. While essential as a vitamin, in its concentrated, powdered form it presents several occupational hazards that must be mitigated through proper handling and personal protective equipment (PPE). The primary risks are associated with its physical form (a fine powder prone to aerosolization) and its chemical properties.
The most significant, consistently cited hazard is its potential to cause serious eye damage (H318) .[1][2][3] Contact with the eyes can lead to irreversible injury.[4] Additionally, it may cause skin and respiratory tract irritation upon contact or inhalation.[5][6] While not classified as highly toxic, it may be harmful if swallowed or absorbed through the skin.[5][7] Therefore, all procedures must be designed to prevent the generation and inhalation of dust and to eliminate the possibility of eye contact.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE for handling this compound. Operations with a higher risk of dust generation necessitate a more stringent level of protection.
| Operational Scenario | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Low-Dust Operations (e.g., Handling pre-made solutions, transfers in a closed system) | Tightly-fitting chemical safety goggles (EN 166 or ANSI Z87.1 compliant) | Nitrile or latex gloves | Not typically required if ventilation is adequate | Standard laboratory coat |
| High-Dust Operations (e.g., Weighing powder, scooping, preparing new solutions) | Tightly-fitting chemical safety goggles and a face shield | Nitrile or latex gloves | NIOSH-approved N95 or P1 dust mask | Standard laboratory coat |
| Large-Scale Spill Cleanup | Tightly-fitting chemical safety goggles and a face shield | Heavy-duty nitrile gloves | NIOSH-approved N95 or P1 dust mask (minimum) | Disposable coveralls or chemical-resistant apron |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical for minimizing exposure and ensuring operational safety. The following diagram and procedural steps outline the lifecycle of this compound handling in a typical laboratory setting.
Experimental Workflow: this compound Handling
Caption: Logical workflow for handling this compound.
Step-by-Step Handling Procedures:
-
Preparation and Area Designation :
-
Whenever possible, handle solid this compound in a designated area with controlled ventilation, such as a chemical fume hood or a ventilated balance enclosure, to minimize dust dispersion.[5][8]
-
Ensure that a certified eyewash station and safety shower are immediately accessible.[8][9]
-
Assemble all necessary equipment (spatulas, weigh boats, containers, solvent) before retrieving the chemical container.
-
-
Donning PPE :
-
Consult the PPE table and don the required equipment before handling the primary container. Eye protection is mandatory at all times.
-
-
Weighing and Transfer :
-
Open the container slowly to avoid creating a plume of airborne dust.
-
Use a dedicated spatula to transfer the powder. Avoid scooping in a manner that generates dust.
-
When preparing solutions, add the powder to the solvent, not the other way around. This helps to wet the powder and prevent it from becoming airborne.
-
Close the primary container tightly immediately after use and store it in a cool, dry, well-ventilated area away from light and incompatible materials like strong oxidizing agents.[5][8][9]
-
Emergency Procedures: Spill and Exposure Response
Spill Response:
-
Evacuate and Alert : Alert personnel in the immediate area. For large spills, evacuate the laboratory and contact the institutional safety office.
-
Contain : Prevent the spill from spreading or entering drains.[4][5]
-
Cleanup :
-
For small spills, gently cover with an absorbent material.
-
Carefully sweep or vacuum up the spilled material. Do not use dry sweeping methods that can create dust. [5][9] Use a vacuum equipped with a HEPA filter if available.
-
Place the collected material and any contaminated cleaning supplies into a clearly labeled, sealed container for proper disposal.[5]
-
Decontaminate the spill area with soap and water.
-
Exposure Response:
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.[4][10] Time is critical to prevent serious damage.
-
Skin Contact : Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water.[5]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[5]
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Waste Characterization : Unused this compound and materials heavily contaminated with it must be treated as chemical waste.
-
Containerization : All waste materials should be collected in a sealed, clearly labeled container. Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) department.
-
Disposal Protocol : Disposal must be carried out in accordance with all federal, state, and local environmental regulations.[4][5][11] Contact your institution's EHS office for specific disposal procedures. Never dispose of this compound down the drain.[4][5]
-
Empty Containers : Handle uncleaned, empty containers as you would the product itself. They should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste before the container is discarded or recycled.
By integrating these safety protocols into your daily laboratory operations, you contribute to a secure and professional research environment, demonstrating a commitment to safety that is as rigorous as your commitment to scientific discovery.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. phytotechlab.com [phytotechlab.com]
- 4. haenseler.ch [haenseler.ch]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. serva.de [serva.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
